Tyr3-Octreotate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C49H64N10O12S2 |
|---|---|
Molecular Weight |
1049.2 g/mol |
IUPAC Name |
(2S,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C49H64N10O12S2/c1-26(60)40-48(69)57-39(47(68)59-41(27(2)61)49(70)71)25-73-72-24-38(56-42(63)33(51)20-28-10-4-3-5-11-28)46(67)54-36(21-29-15-17-31(62)18-16-29)44(65)55-37(22-30-23-52-34-13-7-6-12-32(30)34)45(66)53-35(43(64)58-40)14-8-9-19-50/h3-7,10-13,15-18,23,26-27,33,35-41,52,60-62H,8-9,14,19-22,24-25,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,63)(H,57,69)(H,58,64)(H,59,68)(H,70,71)/t26-,27-,33-,35+,36+,37-,38+,39+,40+,41+/m1/s1 |
InChI Key |
QGZGIBMEBJNHKH-XNHQACNRSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Tyr3-Octreotate: Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Tyr3-Octreotate, a crucial somatostatin (B550006) analog in the field of nuclear medicine and oncology. This document details its chemical structure, synthesis, binding affinity to somatostatin receptors (SSTRs), and the associated signaling pathways.
Chemical Structure of this compound
This compound, also known as [Tyr³]octreotate or TATE, is a synthetic cyclic octapeptide analog of the natural hormone somatostatin. Its structure is characterized by the substitution of phenylalanine at position 3 with tyrosine, which facilitates radioiodination, and a C-terminal threonine residue. The disulfide bridge between the two cysteine residues is essential for its biological activity.
The amino acid sequence of this compound is: D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Cys-Thr .
Molecular Formula: C₄₉H₆₄N₁₀O₁₂S₂[1]
IUPAC Name: (2S,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoic acid[1]
For clinical applications, this compound is often conjugated with a chelating agent, most commonly 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), to form DOTA-Tyr3-Octreotate (DOTATATE). This allows for stable chelation of various radionuclides for diagnostic imaging and targeted radiotherapy.
Quantitative Data: Somatostatin Receptor Binding Affinity
The therapeutic and diagnostic efficacy of this compound and its derivatives is primarily attributed to their high binding affinity for somatostatin receptors, particularly subtype 2 (SSTR2), which is overexpressed in many neuroendocrine tumors. The binding affinities are typically determined through competitive binding assays and are expressed as the half-maximal inhibitory concentration (IC50).
| Compound | SSTR1 (IC50, nM) | SSTR2 (IC50, nM) | SSTR3 (IC50, nM) | SSTR4 (IC50, nM) | SSTR5 (IC50, nM) | Reference(s) |
| Y-DOTA-[Tyr3]-octreotate | >1000 | 1.6 | 234 | >1000 | 138 | [2] |
| Ga-DOTA-[Tyr3]-octreotate | >1000 | 0.2 | 127 | >1000 | 333 | [2] |
| [¹¹¹In-DTPA]-octreotate | >1000 | 1.3 | >1000 | >1000 | >1000 | [2] |
| DOTA-[Tyr3]-octreotide | >1000 | 2.5 | 37 | >1000 | 30 | [2] |
Experimental Protocols
Solid-Phase Synthesis of this compound
This protocol describes the manual solid-phase synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids (Fmoc-D-Phe-OH, Fmoc-Cys(Trt)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Thr(tBu)-OH)
-
Wang resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine (B6355638) solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (TFA/TIS/H₂O, 95:2.5:2.5)
-
Diethyl ether
-
HPLC grade acetonitrile (B52724) and water
Procedure:
-
Resin Swelling: Swell the Wang resin in DMF for 30 minutes.
-
First Amino Acid Coupling:
-
Dissolve Fmoc-Thr(tBu)-OH, DIC, and HOBt in DMF.
-
Add the solution to the swollen resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and shake for 20 minutes.
-
Wash the resin with DMF and DCM.
-
-
Subsequent Amino Acid Couplings: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Cys(Trt), Thr(tBu), Lys(Boc), D-Trp(Boc), Tyr(tBu), Cys(Trt), D-Phe).
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Add the TFA cleavage cocktail to the resin and shake for 2 hours.
-
Filter the resin and collect the filtrate.
-
-
Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide and decant the ether.
-
Dissolve the crude peptide in water/acetonitrile and purify by reverse-phase HPLC.
-
-
Disulfide Bridge Formation:
-
Dissolve the purified linear peptide in a dilute aqueous solution.
-
Adjust the pH to 8.5 with ammonium (B1175870) hydroxide.
-
Stir the solution in an open flask for 24 hours to allow air oxidation to form the disulfide bridge.
-
-
Final Purification: Purify the cyclized peptide by reverse-phase HPLC and confirm the mass by mass spectrometry.
DOTA Conjugation to this compound
Materials:
-
This compound
-
DOTA-NHS-ester
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
HPLC grade acetonitrile and water
Procedure:
-
Dissolve this compound in DMSO.
-
Add a 1.5-fold molar excess of DOTA-NHS-ester to the solution.
-
Add a 3-fold molar excess of DIPEA to the reaction mixture to adjust the pH to ~8.5.
-
Stir the reaction at room temperature for 4 hours.
-
Monitor the reaction progress by analytical HPLC.
-
Upon completion, purify the DOTA-Tyr3-Octreotate conjugate by reverse-phase HPLC.
-
Lyophilize the purified product and store at -20°C.
Somatostatin Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the IC50 of a test compound against a specific SSTR subtype using a radiolabeled ligand.
Materials:
-
Cell membranes from a cell line expressing a specific human SSTR subtype (e.g., CHO-K1 cells)
-
Radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14)
-
Unlabeled this compound (or other test compound) at various concentrations
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM HEPES, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Incubation: In a microtiter plate, combine the cell membranes, the radiolabeled ligand at a fixed concentration (below its Kd), and the unlabeled test compound at varying concentrations.
-
Incubate the mixture at room temperature for 1 hour to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Mandatory Visualizations
Signaling Pathways of this compound
Upon binding to SSTRs, particularly SSTR2, this compound initiates a cascade of intracellular signaling events that ultimately lead to the inhibition of cell proliferation and hormone secretion.
Caption: Somatostatin Receptor 2 Signaling Cascade.
Experimental Workflow: Solid-Phase Peptide Synthesis
The following diagram illustrates the iterative process of solid-phase peptide synthesis (SPPS) for creating this compound.
Caption: Solid-Phase Synthesis of this compound.
Experimental Workflow: Radiolabeling of DOTATATE with ⁶⁸Ga
This diagram outlines the typical workflow for the radiolabeling of DOTATATE with Gallium-68 for use in PET imaging.
Caption: ⁶⁸Ga-DOTATATE Radiolabeling Workflow.
References
Tyr3-Octreotate: A Technical Guide to its History, Discovery, and Application as a Somatostatin Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of Tyr3-Octreotate, a pivotal synthetic somatostatin (B550006) analog. It traces its development from the limitations of native somatostatin and the first-generation analog, octreotide (B344500), to its establishment as a cornerstone in the diagnosis and therapy of neuroendocrine tumors. This document details the molecular rationale for its synthesis, its mechanism of action through somatostatin receptor signaling, and its pharmacological profile. Key experimental protocols that were instrumental in its characterization, including radioligand binding assays and in vivo tumor targeting studies, are described in detail. Quantitative data on receptor affinity and biodistribution are presented for comparative analysis. The evolution of this compound into chelated forms for Peptide Receptor Radionuclide Therapy (PRRT) is also discussed, providing a comprehensive overview for professionals in drug development and oncology research.
Introduction: The Need for Stable Somatostatin Analogs
Native somatostatin, a naturally occurring peptide hormone, plays a crucial role in regulating a wide array of physiological processes, primarily by inhibiting the secretion of other hormones.[1][2] Its therapeutic potential, however, is severely hampered by an extremely short plasma half-life of only 1-3 minutes, necessitating continuous intravenous infusion for clinical use.[1][3] This limitation spurred the development of stable, long-acting synthetic somatostatin analogs.
Octreotide was one of the first and most successful of these analogs, demonstrating significant clinical utility in managing symptoms of neuroendocrine tumors (NETs).[3][4] While effective, the structure of octreotide was not ideal for radioiodination, a common method for radiolabeling molecules for diagnostic imaging. To address this, researchers developed This compound , also known as [Tyr3]-octreotide or TOC . The key modification was the substitution of the phenylalanine residue at position 3 of the octreotide peptide sequence with a tyrosine residue.[5][6] This seemingly minor change introduced a phenolic ring, which is readily susceptible to electrophilic iodination, making it an ideal candidate for radiolabeling with iodine isotopes like 123I for diagnostic imaging.[7][8]
The development of this compound marked a significant milestone, leading to the first successful in vivo imaging of somatostatin receptor-positive tumors.[8][9][10][11] Subsequently, the conjugation of this compound with chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) created DOTA-TOC. This derivative could be stably labeled with metallic radionuclides, including the therapeutic beta-emitters 90Yttrium (90Y) and 177Lutetium (177Lu), paving the way for its use in Peptide Receptor Radionuclide Therapy (PRRT).[8][12][13][14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. A review of the use of somatostatin analogs in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Somatostatin analogs for cancer treatment and diagnosis: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]
- 6. researchgate.net [researchgate.net]
- 7. EP0824103A1 - Method for synthesis of Tyr-3-octreotide - Google Patents [patents.google.com]
- 8. Evolution of Neuroendocrine Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Parallel in vivo and in vitro detection of functional somatostatin receptors in human endocrine pancreatic tumors: consequences with regard to diagnosis, localization, and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Treatment with Sandostatin and in vivo localization of tumors with radiolabeled somatostatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. OctreoTher: ongoing early clinical development of a somatostatin-receptor-targeted radionuclide antineoplastic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization of the small-scale synthesis of DOTA-Tyr3 -octreotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tyr3-octreotide and this compound radiolabeled with 177Lu or 90Y: peptide receptor radionuclide therapy results in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [177Lu-DOTA(0),Tyr3] octreotate for somatostatin receptor-targeted radionuclide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Tyr3-Octreotate mechanism of action on SSTR2.
An In-Depth Technical Guide on the Core Mechanism of Action of Tyr3-Octreotate on SSTR2
Introduction
This compound, a synthetic analog of the natural hormone somatostatin (B550006), is a cornerstone in the management of neuroendocrine tumors (NETs). Its chemical structure is optimized for high-affinity binding to the somatostatin receptor subtype 2 (SSTR2), a G-protein coupled receptor (GPCR) that is massively overexpressed on the cell surface of many NETs.[1][2][3] This octapeptide is a critical component of theranostic agents used in Peptide Receptor Radionuclide Therapy (PRRT).[4] When chelated with a radionuclide via DOTA (tetraxetan), it forms compounds such as ⁶⁸Ga-DOTATATE for diagnostic imaging with Positron Emission Tomography (PET) and ¹⁷⁷Lu-DOTATATE for targeted radiotherapy.[1][5]
The octreotate moiety, where the C-terminal threoninol of octreotide (B344500) is replaced with threonine, exhibits a markedly improved binding affinity for SSTR2 compared to earlier somatostatin analogs.[5] This high-affinity interaction is the basis for its clinical utility, enabling the precise delivery of diagnostic or therapeutic radiation payloads directly to tumor cells while minimizing exposure to healthy tissue.[5][6] This guide provides a detailed examination of the molecular mechanism of this compound, from receptor binding and internalization to downstream signaling and the experimental methodologies used for its characterization.
Core Mechanism of Action
The mechanism of action of this compound can be dissected into three sequential phases: high-affinity binding to SSTR2, receptor-mediated internalization, and the subsequent effects of the chelated radionuclide.
SSTR2 Binding and Agonist Function
This compound functions as a potent agonist for SSTR2.[1] Administered intravenously, the radiolabeled peptide circulates and selectively binds to SSTR2 on tumor cells.[7][8] This binding is highly specific and is the primary determinant of the agent's tumor-targeting capability.[7] The interaction triggers a conformational change in the SSTR2 receptor, initiating intracellular signaling cascades.[9]
Internalization via Receptor-Mediated Endocytosis
Following agonist binding, the this compound-SSTR2 complex is actively transported into the cell through receptor-mediated endocytosis.[1][10] This internalization is a crucial step, especially for therapeutic applications, as it effectively traps the radionuclide within the target cell.[1][11] The process is time- and temperature-dependent and is highly specific to receptor-positive cells.[12][13] By concentrating the radiation source inside the tumor cell, internalization maximizes the cytotoxic dose delivered to the target while minimizing the irradiation of adjacent non-target tissues, a critical factor given the short range of beta particles emitted by nuclides like ¹⁷⁷Lu.[1]
Radionuclide-Mediated Cytotoxicity (PRRT)
When chelated with a therapeutic radioisotope such as Lutetium-177 (¹⁷⁷Lu), the internalized DOTATATE becomes a potent cytotoxic agent.[2] ¹⁷⁷Lu is a beta- and gamma-emitting isotope.[5] The emitted beta particles, a form of ionizing radiation, have a short tissue penetration range of less than 2 mm.[1] This localized radiation delivery induces single and double-stranded DNA breaks within the tumor cell's nucleus.[2] The resulting DNA damage overwhelms cellular repair mechanisms, leading to cell cycle arrest and ultimately triggering apoptosis (programmed cell death).[2][14] This targeted action is responsible for the anti-tumor effects observed in PRRT, which include symptom relief, slowing of tumor progression, and improved survival.[2][6]
SSTR2 Signaling Pathways
As a GPCR, SSTR2 activation by this compound initiates several downstream signaling pathways that contribute to its anti-proliferative and anti-secretory effects.
The canonical pathway involves coupling to inhibitory G-proteins (Gαi).[15] Upon agonist binding, the activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a significant reduction in intracellular levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[9][15][16] This decrease in cAMP signaling is a primary mechanism underlying the inhibition of hormone secretion from neuroendocrine tumors.[9]
Beyond cAMP inhibition, SSTR2 activation also modulates other key cellular pathways:
-
Phosphotyrosine Phosphatase (PTP) Activation : SSTR2 signaling activates PTPs, such as SHP-1 and SHP-2.[17]
-
MAPK Pathway Modulation : The receptor can stimulate the mitogen-activated protein kinase (MAPK) cascade, specifically ERK1/2.[17] This activation can lead to the upregulation of cyclin-dependent kinase inhibitors like p21 and p27, resulting in cell cycle arrest.[17]
-
Ion Channel Regulation : SSTR2 activation can modulate cellular ion channels, including the inhibition of Ca²⁺ influx, which further contributes to the suppression of hormone secretion.[15][16]
Quantitative Pharmacology
The binding affinity of this compound and its derivatives for SSTR2 is a critical determinant of its efficacy. Affinity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the ligand required to displace 50% of a specific radioligand from the receptor. A lower IC50 value indicates a higher binding affinity.
| Compound | SSTR2 Affinity (IC50, nM) | Reference |
| Ga-DOTA-[Tyr3]-octreotate | 0.2 | [18] |
| In-DTPA-[Tyr3]-octreotate | 1.3 | [18] |
| Y-DOTA-[Tyr3]-octreotate | 1.6 | [18] |
| Ga-DOTA-[Tyr3]-octreotide | 2.5 | [18] |
Note: Data were obtained from in vitro binding assays using transfected cell lines expressing human somatostatin receptor subtypes.[18] The data clearly show that the chelated form of this compound, particularly with Gallium, maintains an exceptionally high affinity for SSTR2 in the sub-nanomolar range.[18]
Key Experimental Protocols
The characterization of this compound relies on a set of standardized in vitro assays to quantify its binding, internalization, and downstream effects.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (IC50) of unlabeled this compound for the SSTR2 receptor.
Methodology:
-
Cell Culture: SSTR2-positive cells (e.g., rat pancreatic tumor cell line AR4-2J or CA20948) are cultured to confluence.[19][20]
-
Membrane Preparation: Cells are harvested, homogenized, and centrifuged to isolate a cell membrane fraction rich in SSTR2 receptors.
-
Competitive Binding: A constant concentration of a radiolabeled SSTR2 ligand (e.g., [¹²⁵I-Tyr³]octreotide) is incubated with the cell membranes.[20]
-
Incubation: Varying concentrations of the unlabeled competitor compound (this compound) are added to the mixture. The reaction is incubated to allow binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration or centrifugation to separate membrane-bound radioactivity from the unbound radioligand.[21]
-
Quantification: The radioactivity of the membrane fraction is measured using a gamma counter.
-
Data Analysis: A competition curve is generated by plotting the percentage of specific binding against the log concentration of the competitor. The IC50 value is calculated from this curve using non-linear regression.
Receptor Internalization Assay
Objective: To quantify the rate and extent of radiolabeled this compound internalization into SSTR2-expressing cells.
Methodology:
-
Cell Plating: SSTR2-positive cells (e.g., CA20948) are seeded in culture plates and allowed to adhere.[12]
-
Incubation: Cells are incubated with a radiolabeled this compound analog (e.g., [¹¹¹In-DOTA⁰,Tyr³]octreotate or [⁹⁰Y-DOTA⁰,Tyr³]octreotate) at 37°C for various time points.[12][13] A parallel incubation is performed at 4°C or 6°C as a negative control, as internalization is an energy-dependent process that is inhibited at low temperatures.[13]
-
Stopping the Assay: At each time point, the incubation medium is removed, and cells are washed with ice-cold buffer.
-
Acid Wash: To differentiate between surface-bound and internalized radioligand, cells are treated with an ice-cold, acidic buffer (e.g., glycine (B1666218) buffer, pH 2.5) for a short period.[13] This step strips the non-internalized, surface-bound ligand-receptor complexes from the cell membrane. This acid-releasable fraction is collected and counted.
-
Cell Lysis: The remaining cells are lysed (e.g., with NaOH) to release the internalized radioactivity. This fraction is also collected and counted.
-
Data Analysis: The internalized fraction is expressed as a percentage of the total radioactivity applied, often normalized to the cellular protein content.[13]
Conclusion
The mechanism of action of this compound on SSTR2 is a multi-faceted process that leverages high-affinity molecular recognition to achieve targeted cellular effects. Its function as an SSTR2 agonist initiates receptor-mediated endocytosis, a critical step for concentrating therapeutic radionuclides within tumor cells. The subsequent delivery of a localized radiation dose induces DNA damage and apoptosis, forming the basis of Peptide Receptor Radionuclide Therapy. The downstream signaling, primarily through the inhibition of the adenylyl cyclase/cAMP pathway, further contributes to the anti-proliferative and anti-secretory properties of the compound. A thorough understanding of this mechanism, supported by quantitative binding and internalization data, is essential for the continued development and optimization of SSTR2-targeted agents in oncology.
References
- 1. DOTA-TATE - Wikipedia [en.wikipedia.org]
- 2. Neuroendocrine Tumor 177Lutetium-Dotatate Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Peptide Receptor Radionuclide Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [177Lu-DOTA0,Tyr3]-octreotate in the treatment of midgut neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fact Sheet: What is Peptide Receptor Radionuclide Therapy (PRRT)? | SNMMI Value Initiative [snmmi.org]
- 7. What is the mechanism of Gallium Dotatate Ga-68? [synapse.patsnap.com]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. What are SSTR2 agonists and how do they work? [synapse.patsnap.com]
- 10. Peptide Receptor Radionuclide Therapy (PRRT): Innovations and Improvements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 177Lu-DOTATATE for the treatment of gastroenteropancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Internalization of radiolabelled [DTPA0]octreotide and [DOTA0,Tyr3]octreotide: peptides for somatostatin receptor-targeted scintigraphy and radionuclide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 18. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Tyr3-octreotide and this compound radiolabeled with 177Lu or 90Y: peptide receptor radionuclide therapy results in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and sst(2) binding profiles of new [Tyr(3)]octreotate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
A Technical Guide to the Biochemical Properties of DOTA-Tyr3-Octreotate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core biochemical properties of DOTA-Tyr3-Octreotate (DOTA-TATE), a key radiopharmaceutical agent in the diagnosis and treatment of neuroendocrine tumors. This document details its binding characteristics, cellular interactions, and stability, supported by established experimental protocols and visual representations of key biological and experimental processes.
Quantitative Biochemical Data
The following tables summarize the key quantitative parameters of DOTA-TATE, facilitating a comparative analysis of its biochemical behavior.
Table 1: Receptor Binding Affinity of DOTA-TATE Analogs
| Compound | Receptor Subtype | Kd (nM) | IC50 (nM) | Cell Line/Tissue | Reference |
| 67Ga-DOTA-TATE | sst2 | 0.45 ± 0.11 | - | Rat brain cortex membranes | [1] |
| 177Lu-DOTA-TATE | SSTR2 | 0.08 ± 0.02 | - | HEK-SSTR2 cells | [2] |
| natGa-DOTA-TATE | sstr2 | - | 0.20 ± 0.18 | AR42J cells | [3] |
| natSc-DOTA-TATE | sstr2 | - | 0.70 ± 0.20 | AR42J cells | [3] |
| Cu-DOTA-Y3-TATE | - | - | 1.78 | AR42J tumor membranes | [4] |
| La³⁺-DOTA-TATE | SSTR2 | - | 19.00 ± 9.2 (Ki) | HEK293/SSTR2 cells | [5] |
Kd: Dissociation Constant; IC50: Half-maximal Inhibitory Concentration. Ki: Inhibitory Constant.
Table 2: Kinetic and Stability Parameters of DOTA-TATE
| Parameter | Value | Conditions | Reference |
| Dissociation Rate (koff) | Biphasic dissociation | In the presence of excess unlabeled agonist | [2] |
| In Vitro Stability (177Lu-DOTA-TATE) | >97% intact | Human plasma, 24 hours | [6] |
| In Vivo Stability (177Lu-DOTA-TATE) | 23% ± 5% intact | Human plasma, 24 hours post-injection | [7] |
| In Vitro Stability (177Lu-DOTA-TATE) | 91.4% intact | Acetate buffer, 312 hours | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.
Radiolabeling of DOTA-TATE with 68Ga
This protocol outlines the automated synthesis of 68Ga-DOTA-TATE for PET imaging.
Materials:
-
68Ge/68Ga generator
-
Automated labeling module
-
DOTA-TATE peptide
-
HEPES buffer (1.5 M)
-
Sterile vials
-
Vented and non-vented sterile filters (0.2 µm)
-
Lead shielding
Procedure:
-
Place the 68Ga labeling kit on the automated module according to the manufacturer's instructions.
-
Attach the sterile solutions provided in the kit to the manifolds.
-
Place a vented 0.2 µm filter in a sterile collection vial.
-
Attach the sterile vial with a non-vented filter to the output of the labeling module and place it in a lead shield.
-
Connect the output of the 68Ga generator to the input of the labeling module.
-
Dissolve the DOTA-TATE peptide (typically 20-50 µg) in 1.5 mL of 1.5 M HEPES buffer and transfer it to the reaction vial.[8]
-
Initiate the automated synthesis of 68Ga-DOTA-TATE via the attached computer.
-
Upon completion, perform quality control to assess radiochemical purity using instant thin-layer chromatography and solid-phase chromatography.[9]
Saturation Binding Assay for Kd Determination
This assay determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Materials:
-
SSTR2-expressing cells (e.g., HEK-SSTR2) or cell membrane preparations.
-
Radiolabeled DOTA-TATE (e.g., 177Lu-DOTA-TATE).
-
Unlabeled DOTA-TATE.
-
Binding buffer (e.g., 20 mM HEPES, pH 7.4, with MgCl2, BSA, and protease inhibitors).[2]
-
96-well plates.
-
Gamma counter.
Procedure:
-
Prepare serial dilutions of the radiolabeled DOTA-TATE in binding buffer.
-
In a 96-well plate, add increasing concentrations of the radioligand to wells containing a fixed amount of cell homogenate or intact cells.[10][11]
-
For non-specific binding determination, add a high concentration of unlabeled DOTA-TATE (e.g., 1 µM) to a parallel set of wells.[10]
-
Incubate the plate at 37°C for a sufficient time to reach equilibrium (e.g., 60 minutes).[10][11]
-
Terminate the binding by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to a one-site binding model to determine Kd and Bmax.[2]
Competitive Binding Assay for IC50 Determination
This assay measures the concentration of an unlabeled ligand that displaces 50% of a specifically bound radioligand.
Materials:
-
SSTR2-expressing cells (e.g., AR42J) or cell membrane preparations.
-
A fixed concentration of a suitable radioligand (e.g., 125I-Tyr11-SST-14).[3]
-
Serial dilutions of unlabeled DOTA-TATE.
-
Binding buffer.
-
96-well plates.
-
Gamma counter.
Procedure:
-
Prepare serial dilutions of unlabeled DOTA-TATE in binding buffer.
-
In a 96-well plate, add the fixed concentration of the radioligand to all wells.
-
Add the serial dilutions of unlabeled DOTA-TATE to the wells.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate bound from free radioligand by filtration.
-
Measure the radioactivity of the bound fraction.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Internalization and Efflux Assay
This assay quantifies the rate and extent of radioligand internalization into and efflux from target cells.
Materials:
-
SSTR2-expressing cells (e.g., HEK-SSTR2).
-
Radiolabeled DOTA-TATE (e.g., 177Lu-DOTA-TATE).
-
Cell culture medium.
-
Acid wash buffer (e.g., glycine-HCl, pH 2.5) to differentiate between surface-bound and internalized radioactivity.
-
Cell lysis buffer (e.g., 1 M NaOH).
-
Gamma counter.
Procedure for Internalization:
-
Seed cells in multi-well plates and allow them to adhere.
-
Incubate the cells with a fixed concentration of radiolabeled DOTA-TATE at 37°C for various time points (e.g., 0.5, 1, 2, 4 hours).
-
At each time point, stop the internalization by placing the plates on ice and washing the cells with ice-cold PBS.
-
To measure surface-bound radioactivity, incubate the cells with acid wash buffer on ice and collect the supernatant.
-
To measure internalized radioactivity, lyse the cells with cell lysis buffer.
-
Measure the radioactivity in the acid wash and the cell lysate fractions using a gamma counter.
Procedure for Efflux:
-
Incubate the cells with the radioligand for a time sufficient for internalization (e.g., 2 hours at 37°C).
-
Wash the cells with ice-cold PBS to remove unbound radioligand.
-
Add fresh, pre-warmed medium to the cells and incubate at 37°C for various time points.
-
At each time point, collect the medium (representing the effluxed radioactivity) and lyse the cells (representing the retained radioactivity).
-
Measure the radioactivity in both fractions.
In Vitro Stability Study in Human Serum
This protocol assesses the stability of the radiolabeled compound in a biologically relevant matrix.
Materials:
-
Radiolabeled DOTA-TATE.
-
Freshly thawed human serum.
-
Incubator at 37°C.
-
Analytical method to separate intact radiopharmaceutical from its metabolites (e.g., HPLC).
Procedure:
-
Add a known amount of radiolabeled DOTA-TATE to human serum.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0.5, 4, 24, 96 hours), take aliquots of the serum.[7]
-
Precipitate the serum proteins (e.g., with ethanol (B145695) or acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by radio-HPLC to determine the percentage of intact radiopharmaceutical.[7]
Visualization of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key biological and experimental processes related to DOTA-TATE.
SSTR2 Signaling Pathway upon DOTA-TATE Binding.
Preclinical Evaluation Workflow for DOTA-TATE.
References
- 1. researchgate.net [researchgate.net]
- 2. Distinct In Vitro Binding Profile of the Somatostatin Receptor Subtype 2 Antagonist [177Lu]Lu-OPS201 Compared to the Agonist [177Lu]Lu-DOTA-TATE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of receptor affinity of natSc-DOTA-TATE versus natGa-DOTA-TATE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In Vivo Instability of 177Lu-DOTATATE During Peptide Receptor Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Comparative Saturation Binding Analysis of 64Cu-Labeled Somatostatin Analogues Using Cell Homogenates and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
Binding Affinity of Tyr3-Octreotate for Somatostatin Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Tyr3-Octreotate and its clinically relevant analogs for the five human somatostatin (B550006) receptor subtypes (SSTR1-SSTR5). The document details the quantitative binding data, the experimental methodologies used for these determinations, and the associated signaling pathways.
Quantitative Binding Affinity Data
The binding affinity of this compound and its derivatives is most potent for the somatostatin receptor subtype 2 (SSTR2), with significantly lower affinity for the other subtypes. The affinity is typically quantified by the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki), with lower values indicating higher affinity. The data presented below is a summary from in vitro competitive binding assays using cell lines individually expressing each human SSTR subtype.
| Compound/Analog | SSTR1 (IC50, nM) | SSTR2 (IC50, nM) | SSTR3 (IC50, nM) | SSTR4 (IC50, nM) | SSTR5 (IC50, nM) |
| [DOTA, Tyr3]octreotate | > 1000 | 1.6 | 121 | > 1000 | 238 |
| [¹⁷⁷Lu-DOTA, Tyr3]octreotate | > 10000 | 2.5 | 290 | > 10000 | 1500 |
| [⁹⁰Y-DOTA, Tyr3]octreotate | > 1000 | 1.6 | 95 | > 1000 | 230 |
| [⁶⁸Ga-DOTA, Tyr3]octreotate | > 10000 | 0.2 | > 1000 | > 10000 | > 1000 |
| [¹¹¹In-DTPA, Tyr3]octreotate | > 1000 | 1.3 | 115 | > 1000 | 240 |
Note: Data is compiled from multiple sources and slight variations may exist between different studies due to experimental conditions. The primary data for DOTA-conjugated compounds is adapted from Reubi et al. (2000).[1]
Experimental Protocols
The binding affinities of this compound analogs are determined using competitive radioligand binding assays. Below is a detailed methodology representative of the experiments cited.
Cell Culture and Membrane Preparation
-
Cell Culture : Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells are stably transfected with the cDNA encoding for one of the five human somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5). Cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to maintain receptor expression.
-
Cell Harvesting : Confluent cell monolayers are washed with phosphate-buffered saline (PBS) and harvested by gentle scraping.
-
Homogenization : The cell suspension is centrifuged, and the pellet is resuspended in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors). Homogenization is performed using a Polytron homogenizer.
-
Membrane Isolation : The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then ultracentrifuged to pellet the cell membranes.
-
Washing and Storage : The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation. The final pellet is resuspended in a storage buffer containing a cryoprotectant (e.g., sucrose), aliquoted, and stored at -80°C until use. Protein concentration is determined using a standard method like the BCA assay.[2][3]
Competitive Radioligand Binding Assay
-
Assay Buffer : A typical binding buffer consists of 50 mM HEPES, 5 mM MgCl₂, 1 mg/mL bovine serum albumin (BSA), and a protease inhibitor cocktail (e.g., bacitracin), at a pH of 7.4.
-
Radioligand : A radiolabeled somatostatin analog with high affinity for the receptor subtype being studied is used. For SSTR2, a common choice is [¹²⁵I-Tyr¹¹]-Somatostatin-14 or a radiolabeled Tyr3-Octreotide analog.
-
Assay Procedure :
-
Cell membranes (typically 10-40 µg of protein) are incubated in the assay buffer.
-
A fixed concentration of the radioligand (usually at or below its Kd value) is added.
-
Increasing concentrations of the unlabeled competitor ligand (e.g., DOTA-Tyr3-Octreotate) are added to displace the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled somatostatin.
-
-
Incubation : The reaction mixture is incubated at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 30-90 minutes).
-
Separation of Bound and Free Ligand : The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding. The filters are then washed with ice-cold wash buffer to remove unbound radioligand.
-
Quantification : The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis : The data are analyzed using non-linear regression analysis. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2][4][5]
Signaling Pathways and Visualizations
Upon binding of an agonist like this compound, somatostatin receptors, which are G-protein coupled receptors (GPCRs), activate intracellular signaling cascades. The primary coupling is to inhibitory G-proteins (Gi/o).
SSTR2 Signaling Pathway
This compound's high affinity for SSTR2 makes this the most relevant signaling pathway. Activation of SSTR2 leads to a variety of cellular responses, primarily inhibitory in nature.
Caption: SSTR2 signaling cascade initiated by this compound.
General SSTR Subtype Signaling
While this compound has lower affinity for other SSTR subtypes, they generally share the Gi/o coupling and inhibition of adenylyl cyclase. However, there are some differences in their downstream effects. SSTR1, for example, is also known to activate the MAPK pathway. SSTR3 can induce apoptosis, and SSTR5 plays a significant role in inhibiting hormone secretion, similar to SSTR2.[6][7][8][9]
Caption: General signaling pathways of somatostatin receptor subtypes.
Experimental Workflow for Binding Affinity Determination
The process of determining the binding affinity of a compound like this compound for somatostatin receptors follows a structured workflow.
Caption: Workflow for competitive radioligand binding assay.
References
- 1. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Membrane Preparation and Radioligand Binding [bio-protocol.org]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pnas.org [pnas.org]
- 8. Structural basis for activation of somatostatin receptor 5 by cyclic neuropeptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Role of Tyr3-Octreotate in Neuroendocrine Tumor Targeting: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyr3-Octreotate, often chelated with DOTA and referred to as DOTATATE, has emerged as a cornerstone in the management of well-differentiated neuroendocrine tumors (NETs). Its high affinity and specificity for the somatostatin (B550006) receptor subtype 2 (SSTR2), which is overexpressed in the majority of these tumors, underpin its utility in a theranostic approach. This technical guide provides a comprehensive overview of the mechanism of action, quantitative binding and biodistribution data, detailed experimental protocols, and the signaling pathways associated with this compound. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering a detailed understanding of the preclinical and clinical application of this targeted peptide.
Introduction
Neuroendocrine tumors are a heterogeneous group of malignancies arising from neuroendocrine cells dispersed throughout the body.[1] A key characteristic of well-differentiated NETs is the high expression of somatostatin receptors (SSTRs) on their cell surface, with SSTR2 being the most predominantly expressed subtype.[2] This feature has been exploited for the development of targeted diagnostics and therapies.
This compound is a synthetic analogue of somatostatin, modified to exhibit high binding affinity for SSTR2. When coupled with a chelator such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), it can be radiolabeled with various radionuclides for imaging and therapeutic purposes. The gallium-68 (B1239309) (⁶⁸Ga) labeled counterpart, ⁶⁸Ga-DOTATATE, is utilized for highly sensitive and specific imaging of NETs with Positron Emission Tomography (PET). For therapeutic applications, Lutetium-177 (¹⁷⁷Lu) is chelated to form ¹⁷⁷Lu-DOTATATE, a compound used in Peptide Receptor Radionuclide Therapy (PRRT) to deliver targeted radiation to tumor cells.
Mechanism of Action
The efficacy of this compound in targeting neuroendocrine tumors is a multi-step process. Initially, the this compound molecule, as part of a radiopharmaceutical, is administered intravenously. It then circulates throughout the body and selectively binds with high affinity to SSTR2 receptors on the surface of neuroendocrine tumor cells.
Following this binding, the receptor-ligand complex is internalized by the cell through endocytosis.[3] This internalization is crucial for the therapeutic effect of ¹⁷⁷Lu-DOTATATE, as it brings the radioactive payload inside the tumor cell, maximizing the radiation dose to the tumor while minimizing exposure to surrounding healthy tissues. The emitted beta particles from ¹⁷⁷Lu induce DNA damage, leading to apoptosis and tumor cell death.[1] For diagnostic imaging with ⁶⁸Ga-DOTATATE, the accumulation of the radiopharmaceutical at the tumor site allows for visualization and staging of the disease.[4]
Quantitative Data
The high affinity of this compound for SSTR2 is a critical factor in its successful clinical application. The following tables summarize the binding affinities and in vivo biodistribution data from various studies.
Table 1: Binding Affinities of this compound and Related Analogs for Human Somatostatin Receptors (IC50 in nM)
| Compound | sst1 | sst2 | sst3 | sst4 | sst5 |
| Ga-DOTA-[Tyr3]-octreotate | >1000 | 0.2 | >1000 | >1000 | >1000 |
| In-DTPA-[Tyr3]-octreotate | >1000 | 1.3 | >1000 | >1000 | >1000 |
| Y-DOTA-[Tyr3]-octreotate | >1000 | 1.6 | >1000 | >1000 | >1000 |
| [¹⁷⁷Lu-DOTA⁰,Tyr³]octreotate | - | 1.5 ± 4.0 | - | - | - |
| Octreotide | >1000 | 0.6 | 79 | >1000 | 15 |
| [¹¹¹In-DTPA]octreotide | - | 22 ± 3.6 | - | - | - |
Data compiled from multiple sources, showcasing the superior affinity of this compound for SSTR2 compared to other analogs.
Table 2: In Vivo Biodistribution of ¹⁷⁷Lu-DOTATATE in a Human Small Cell Lung Cancer (NCI-H69) Xenograft Mouse Model (% Injected Activity per Gram)
| Organ | 24 h | 3 days | 7 days |
| Tumor | 3.7 | 2.1 | 1.2 |
| Blood | 0.03 | 0.01 | 0.00 |
| Liver | 0.4 | 0.2 | 0.1 |
| Kidneys | 1.1 | 0.6 | 0.3 |
| Spleen | 0.2 | 0.1 | 0.0 |
| Pancreas | 0.3 | 0.2 | 0.1 |
| Stomach | 0.2 | 0.1 | 0.0 |
| Intestines | 0.2 | 0.1 | 0.1 |
| Muscle | 0.1 | 0.1 | 0.0 |
| Bone | 0.2 | 0.2 | 0.1 |
This table presents a summary of biodistribution data, highlighting the significant tumor uptake and retention of ¹⁷⁷Lu-DOTATATE over time, with clearance from most non-target organs.[5][6]
Signaling Pathways
Upon binding of this compound to SSTR2, a cascade of intracellular signaling events is initiated. These pathways are predominantly inhibitory and play a role in reducing hormone secretion and inhibiting cell proliferation. The primary signaling mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] Additionally, SSTR2 activation can modulate ion channels and activate phosphotyrosine phosphatases, which are involved in cell growth arrest.[8]
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
Radiolabeling of DOTA-Tyr3-Octreotate
Objective: To radiolabel DOTA-Tyr3-Octreotate with either ⁶⁸Ga for PET imaging or ¹⁷⁷Lu for PRRT.
Materials:
-
DOTA-Tyr3-Octreotate peptide.
-
⁶⁸Ge/⁶⁸Ga generator or ¹⁷⁷LuCl₃ solution.
-
Sodium acetate (B1210297) buffer (0.4 M, pH 5).
-
Sterile water for injection.
-
Heating block or water bath.
-
ITLC (Instant Thin Layer Chromatography) strips.
-
Mobile phase (e.g., 1:1 mixture of 1M ammonium (B1175870) acetate and methanol).
-
Radio-TLC scanner.
Procedure for ¹⁷⁷Lu-DOTATATE:
-
Aseptically add a specific volume of DOTA-Tyr3-Octreotate solution to a sterile reaction vial.
-
Add a calculated amount of ¹⁷⁷LuCl₃ solution to the vial.
-
Adjust the pH of the reaction mixture to approximately 5 using sodium acetate buffer.
-
Incubate the reaction vial at 90-95°C for 30-35 minutes.[9]
-
After incubation, allow the vial to cool to room temperature.
-
Perform quality control by ITLC to determine the radiochemical purity. Spot the reaction mixture on an ITLC strip and develop it using the mobile phase.
-
Analyze the strip using a radio-TLC scanner to quantify the percentage of radiolabeled peptide versus free radionuclide. A radiochemical purity of >95% is generally required for clinical use.
In Vitro Cell Binding and Internalization Assays
Objective: To determine the binding affinity and internalization rate of radiolabeled this compound in SSTR2-expressing cells.
Materials:
-
SSTR2-positive cell line (e.g., AR42J, NCI-H69).
-
Cell culture medium and supplements.
-
Radiolabeled this compound.
-
Unlabeled this compound (for competition assay).
-
Binding buffer (e.g., DMEM with 1% BSA).
-
Acid wash buffer (e.g., 50 mM glycine, 100 mM NaCl, pH 2.8) to differentiate between membrane-bound and internalized radioactivity.
-
Gamma counter.
Binding Assay (Saturation):
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Wash the cells with binding buffer.
-
Incubate the cells with increasing concentrations of radiolabeled this compound for a defined period (e.g., 60 minutes) at 37°C.
-
To determine non-specific binding, incubate a parallel set of wells with the radioligand and a high concentration of unlabeled this compound.
-
After incubation, wash the cells with ice-cold binding buffer to remove unbound radioactivity.
-
Lyse the cells and measure the radioactivity in a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding. The data is then used to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Internalization Assay:
-
Incubate SSTR2-expressing cells with a fixed concentration of radiolabeled this compound at 37°C for various time points.
-
At each time point, stop the internalization by placing the plates on ice.
-
Wash the cells with ice-cold binding buffer.
-
To separate the surface-bound from the internalized radioligand, incubate the cells with an acid wash buffer for a few minutes on ice.
-
Collect the supernatant (containing the surface-bound fraction).
-
Lyse the cells and collect the lysate (containing the internalized fraction).
-
Measure the radioactivity in both fractions using a gamma counter to determine the percentage of internalization over time.
In Vivo Biodistribution Studies
Objective: To evaluate the distribution and clearance of radiolabeled this compound in an animal model of neuroendocrine tumors.
Materials:
-
Tumor-bearing animal model (e.g., nude mice with xenografts of SSTR2-positive tumor cells).[5]
-
Radiolabeled this compound.
-
Anesthetic agent.
-
Gamma counter.
Procedure:
-
Inject a known amount of radiolabeled this compound intravenously into the tail vein of the tumor-bearing animals.[9]
-
At various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), euthanize a cohort of animals.[9]
-
Dissect and collect major organs and tissues of interest (tumor, blood, liver, kidneys, spleen, etc.).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the percentage of injected activity per gram of tissue (%IA/g) for each organ.
SPECT/CT Imaging
Objective: To visualize the in vivo distribution of radiolabeled this compound and assess tumor targeting.
Materials:
-
Tumor-bearing animal model.
-
Radiolabeled this compound (e.g., with ¹¹¹In or ¹⁷⁷Lu).
-
SPECT/CT scanner.
-
Anesthetic agent.
Procedure:
-
Anesthetize the tumor-bearing animal and inject it with the radiolabeled this compound.
-
Position the animal on the scanner bed.
-
Acquire SPECT images at specified time points post-injection. The acquisition parameters (e.g., energy window, matrix size, projection number, and time per projection) should be optimized for the specific radionuclide and scanner.
-
Immediately following the SPECT acquisition, perform a CT scan for anatomical co-registration and attenuation correction.
-
Reconstruct the SPECT and CT images and fuse them to visualize the localization of the radiopharmaceutical in relation to the anatomy.
Experimental and Logical Flow
The development and validation of this compound as a neuroendocrine tumor targeting agent follows a logical progression from in vitro characterization to in vivo evaluation.
The rationale for using this compound is based on a series of interconnected properties that lead to its high efficacy in targeting neuroendocrine tumors.
Conclusion
This compound has revolutionized the management of neuroendocrine tumors. Its high affinity for SSTR2, coupled with efficient internalization, makes it an ideal candidate for both diagnostic imaging and targeted radionuclide therapy. The quantitative data and experimental protocols presented in this guide underscore the robust scientific foundation for its clinical use. Future research may focus on developing new radiolabeling strategies, exploring combination therapies, and expanding the application of this compound to other SSTR2-expressing malignancies. This powerful theranostic agent will undoubtedly continue to play a pivotal role in advancing personalized medicine for patients with neuroendocrine tumors.
References
- 1. researchgate.net [researchgate.net]
- 2. ajronline.org [ajronline.org]
- 3. Neuroendocrine Tumor 177Lutetium-Dotatate Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Safety and Efficacy of 68Ga-DOTATATE PET/CT for Diagnosis, Staging, and Treatment Management of Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biodistribution and dosimetry of 177Lu-labeled [DOTA0,Tyr3]octreotate in male nude mice with human small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cusabio.com [cusabio.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. 177Lu-DOTATATE Peptide Receptor Radionuclide Therapy: Indigenously Developed Freeze Dried Cold Kit and Biological Response in In-Vitro and In-Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
Tyr3-Octreotate: A Comprehensive Technical Guide for Radiopharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Tyr3-Octreotate, a critical precursor for the development of targeted radiopharmaceuticals. This compound, a synthetic analog of somatostatin (B550006), serves as a vector for delivering radionuclides to tumors overexpressing somatostatin receptors (SSTRs), particularly subtype 2 (SST2). This document details the chemical properties of this compound, comprehensive experimental protocols for radiolabeling with Gallium-68 (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu), and rigorous quality control procedures essential for clinical applications. Furthermore, it elucidates the underlying somatostatin receptor signaling pathway, providing a biological context for its therapeutic and diagnostic efficacy. Quantitative data is presented in structured tables for clarity, and key processes are visualized through detailed diagrams to facilitate understanding. This guide is intended to be a valuable resource for researchers and professionals involved in the discovery, development, and application of novel radiopharmaceuticals.
Introduction to this compound
This compound, also known as DOTA-TATE, is a synthetic octapeptide analog of somatostatin.[1] Its structure incorporates the chelating agent 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), which enables stable chelation of various metallic radionuclides. The peptide sequence is derived from octreotide, with a tyrosine residue at position 3, which enhances its affinity for the somatostatin receptor subtype 2 (SST2), a receptor frequently overexpressed on the surface of various neuroendocrine tumors (NETs).[2] This high affinity and specificity make this compound an ideal targeting vector for both diagnostic imaging and targeted radionuclide therapy of NETs and other SST2-positive malignancies.
The core structure of this compound consists of the DOTA chelator covalently linked to the N-terminus of the peptide (D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Cys-Thr). The disulfide bridge between the two cysteine residues is crucial for maintaining the conformational stability required for receptor binding.
Somatostatin Receptor Signaling Pathway
The therapeutic and diagnostic utility of radiolabeled this compound is predicated on its interaction with the somatostatin receptor, a G-protein coupled receptor (GPCR). Upon binding of this compound to SST2, a cascade of intracellular signaling events is initiated, leading to various cellular responses, including inhibition of hormone secretion, induction of apoptosis, and cell cycle arrest.
The binding of the radiolabeled peptide to SST2 triggers the internalization of the receptor-ligand complex. This process is crucial for delivering the cytotoxic radiation dose directly to the tumor cells in the case of therapeutic applications. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, SST2 activation can modulate various ion channels and activate protein tyrosine phosphatases, such as SHP-1 and SHP-2, which in turn can dephosphorylate key signaling molecules involved in cell growth and proliferation pathways, like the MAPK/ERK pathway.[3][4]
Caption: Somatostatin Receptor 2 (SST2) signaling pathway activated by this compound.
Experimental Protocols
Radiolabeling of this compound with Gallium-68 (⁶⁸Ga-DOTATATE)
This protocol outlines the manual preparation of ⁶⁸Ga-DOTATATE. Automated synthesis modules are also commonly used and offer advantages in terms of radiation safety and reproducibility.[5]
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
DOTA-TATE peptide vial (typically 10-50 µg)
-
Sterile 0.1 M HCl for generator elution
-
Sodium acetate (B1210297) buffer (e.g., 1 M) for pH adjustment
-
Sterile water for injection
-
Sterile reaction vial (e.g., 10 mL glass vial)
-
Heating block or water bath
-
C18 Sep-Pak cartridge for purification
-
Ethanol (pharmaceutical grade)
-
Sterile 0.9% sodium chloride for injection
-
Sterile 0.22 µm filter
Workflow Diagram:
References
- 1. Influence of the somatostatin receptor sst2 on growth factor signal cascades in human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Good practices for 68Ga radiopharmaceutical production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Preparation of Patient Doses of [177Lu]Lu-DOTATATE and [177Lu]Lu-PSMA-617 with Carrier Added (CA) and No Carrier Added (NCA) 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics of Tyr3-Octreotate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic profile of Tyr3-Octreotate, a synthetic analog of somatostatin (B550006). This peptide, particularly when radiolabeled, has garnered significant attention for its application in the imaging and treatment of neuroendocrine tumors expressing somatostatin receptors (SSTRs). Understanding its absorption, distribution, metabolism, and excretion (ADME) is paramount for optimizing its therapeutic efficacy and safety.
Introduction to this compound
This compound is a derivative of octreotide (B344500), modified with a tyrosine residue at position 3. This modification facilitates radioiodination and has been shown to influence its binding affinity to SSTRs, particularly subtype 2 (SSTR2), which is overexpressed in many neuroendocrine tumors.[1][2] When chelated with DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), it can be labeled with various radionuclides, such as Lutetium-177 (¹⁷⁷Lu), Yttrium-90 (⁹⁰Y), and Indium-111 (¹¹¹In), for therapeutic and diagnostic purposes.[2][3][4] The octreotate moiety, which replaces the C-terminal threoninol of octreotide with threonine, demonstrates significantly improved affinity for SSTR2.[5]
Pharmacokinetic Profile
The pharmacokinetic properties of this compound are crucial for its clinical utility. The following sections detail its ADME characteristics based on preclinical and clinical studies.
Absorption and Distribution
Following intravenous administration, this compound exhibits rapid distribution from the plasma to tissues.[6] The biodistribution is primarily dictated by the expression of SSTRs, leading to high uptake in SSTR-positive tissues such as the pancreas, adrenals, and pituitary gland, as well as in tumors overexpressing these receptors.[3][7]
Studies in nude mice with human small cell lung cancer xenografts showed high tumor uptake of ¹⁷⁷Lu-DOTA-Tyr3-octreotate.[8] Similarly, in rats with pancreatic tumor xenografts, ¹⁷⁷Lu-DOTA-Tyr3-octreotate demonstrated higher uptake in the tumor and other SSTR2-positive organs compared to its ¹¹¹In- and ⁸⁸Y-labeled counterparts.[3]
Blood clearance is generally rapid.[7][9][10] For instance, after administration of ¹⁷⁷Lu-DOTA-Tyr3-octreotate, the serum percentage of injected radioactivity drops to less than 10% within 3 hours.[5]
Metabolism
The metabolism of this compound is influenced by its chemical structure, including the presence of chelators and radiolabels. The addition of a DTPA group, for example, can affect the metabolism of radioiodinated analogs.[9] Generally, peptide-based radiopharmaceuticals are subject to proteolysis in various tissues. However, ¹⁷⁷Lu-DOTA-Tyr3-octreotate is not significantly metabolized by the liver.[5]
Excretion
The primary route of excretion for this compound and its metabolites is through the kidneys via urinary excretion.[5][6][7] Studies in rats have shown that urinary excretion of radioiodinated this compound derivatives can range from 31% to 80% of the injected dose.[9] In humans, approximately 60.1% of the injected radioactivity of ¹⁷⁷Lu-DOTA-Tyr3-octreotate is excreted in the urine within the first 6 hours, with a total of about 75% excreted within 24 hours.[5][11] This rapid renal clearance is a critical factor in the dosimetry and potential nephrotoxicity of radiolabeled this compound.
Quantitative Pharmacokinetic Data
The following tables summarize key quantitative pharmacokinetic parameters of this compound from various studies.
Table 1: Biodistribution of ¹²⁵I-labeled this compound Analogs in Nude Mice with Pancreatic Tumor Xenografts (60 min post-injection) [7]
| Compound | Liver (%ID/g) | Intestine (%ID/g) |
| [¹²⁵I]TOC | 10.6 | 3.8 |
| [¹²⁵I]Gluc-TOC | 5.3 | 1.7 |
| [¹²⁵I]Malt-TOC | 1.4 | 1.0 |
Table 2: Tumor Uptake of ¹²⁵I-labeled this compound Analogs in Nude Mice with Pancreatic Tumor Xenografts (30 min post-injection) [7]
| Compound | Tumor Uptake (%ID/g) |
| [¹²⁵I]TOC | 6.7 ± 2.6 |
| [¹²⁵I]Gluc-TOC | 10.1 ± 2.8 |
| [¹²⁵I]Malt-TOC | 5.3 ± 1.9 |
| [¹²⁵I]Mtr-TOC | 4.9 ± 2.2 |
Table 3: Biodistribution of ¹⁷⁷Lu-DOTA-Tyr3-octreotate in Male Nude Mice with Human Small Cell Lung Cancer [8]
| Time Point | Tumor (%IA/g) |
| 24 hours | 3.7 |
| 3 days | 2.1 |
| 7 days | 1.2 |
Table 4: Urinary Excretion of Radioiodinated Tyr3-Octreotide Analogs in Rats [9]
| Compound | Urinary Excretion (% injected dose) |
| [¹²⁵I-Tyr3]OCT | 31 |
| [DTPA⁰, ¹²⁵I-Tyr3]OCT | 80 |
| [¹²⁵I-D-Tyr1]OCT | 63 |
| [DTPA⁰, ¹²⁵I-D-Tyr1]OCT | 67 |
Table 5: Pharmacokinetics of ¹⁷⁷Lu-DOTA-Tyr3-octreotate in Humans [11]
| Parameter | Value |
| Blood Elimination | Biphasic |
| Cumulative Urinary Excretion (within 6h) | 60.1% (range 49.0%-69.8%) |
Table 6: Comparison of Residence Times for ¹⁷⁷Lu-DOTATOC and ¹⁷⁷Lu-DOTATATE in Humans [12]
| Organ/Tissue | Mean Residence Time Ratio (DOTATATE/DOTATOC) |
| Tumor | 2.1 |
| Spleen | 1.5 |
| Kidneys | 1.4 |
Experimental Protocols
Detailed methodologies for key pharmacokinetic experiments are outlined below.
Biodistribution Studies in Animal Models
-
Animal Model: Nude mice bearing human tumor xenografts (e.g., pancreatic, small cell lung cancer) or rats with syngeneic tumors are commonly used.[3][7][8]
-
Radiopharmaceutical Administration: The radiolabeled this compound is administered intravenously (i.v.).[3][8]
-
Sample Collection: At specified time points post-injection (e.g., 10, 30, 60 minutes, 24 hours, 3 days, 7 days), animals are euthanized, and various tissues (tumor, blood, liver, kidneys, spleen, muscle, etc.) are collected.[7][8][9]
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.
-
Data Analysis: The tissue uptake is calculated as the percentage of the injected dose per gram of tissue (%ID/g).
Plasma Clearance Studies
-
Blood Sampling: Blood samples are collected at multiple time points after intravenous administration of the radiopharmaceutical.[4][12]
-
Radioactivity Measurement: The radioactivity in the plasma or whole blood is measured.
-
Data Analysis: The data is used to determine the clearance rate and plasma half-life of the compound.
Metabolism and Excretion Studies
-
Urine and Feces Collection: Animals are housed in metabolic cages to allow for the separate collection of urine and feces over a specified period (e.g., 48 hours).[9]
-
Sample Analysis: The radioactivity in the collected samples is measured to determine the extent and route of excretion. The chemical form of the radioactivity in urine can be analyzed by techniques like HPLC to identify metabolites.
In Vitro Receptor Binding and Internalization Assays
-
Cell Lines: Cell lines expressing specific somatostatin receptor subtypes (e.g., transfected cells or tumor cell lines like AtT20) are used.[7][9]
-
Binding Assay: Cells are incubated with increasing concentrations of the non-radiolabeled this compound analog in the presence of a fixed concentration of a radiolabeled ligand to determine the half-maximal inhibitory concentration (IC50).
-
Internalization Assay: Cells are incubated with the radiolabeled this compound analog at 37°C for various time points. The surface-bound and internalized radioactivity are then separated and measured to determine the rate of internalization.[9]
Signaling Pathways
This compound exerts its effects by binding to somatostatin receptors, which are G protein-coupled receptors (GPCRs).[13][14] The binding of this compound to SSTRs, primarily SSTR2, initiates a cascade of intracellular signaling events.
The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[13][15] This is mediated through the activation of an inhibitory G protein (Gi). A reduction in cAMP levels can lead to various cellular responses, including the inhibition of hormone secretion and cell proliferation.[13]
Another important pathway is the activation of phospholipase C (PLC), which can be partially sensitive to pertussis toxin, suggesting the involvement of both Gi and other G proteins.[15] Activation of PLC leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
Furthermore, SSTR activation can modulate the activity of mitogen-activated protein kinases (MAPK) and phosphotyrosine phosphatases, influencing cell growth and apoptosis.[13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tyr3-octreotide and this compound radiolabeled with 177Lu or 90Y: peptide receptor radionuclide therapy results in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [177Lu-DOTA(0),Tyr3] octreotate for somatostatin receptor-targeted radionuclide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I Trial of 90Y-DOTA0-Tyr3-Octreotide Therapy in Children and Young Adults with Refractory Solid Tumors That Express Somatostatin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [177Lu-DOTA0,Tyr3]-octreotate in the treatment of midgut neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 86Y-DOTA0)-D-Phe1-Tyr3-octreotide (SMT487)--a phase 1 clinical study: pharmacokinetics, biodistribution and renal protective effect of different regimens of amino acid co-infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improvement of pharmacokinetics of radioiodinated Tyr(3)-octreotide by conjugation with carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biodistribution and dosimetry of 177Lu-labeled [DOTA0,Tyr3]octreotate in male nude mice with human small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tissue distribution and metabolism of radioiodinated DTPA0, D-Tyr1 and Tyr3 derivatives of octreotide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 11. Safety and efficacy of peptide receptor radionuclide therapy with 177Lu-DOTA0-Tyr3-octreotate in combination with amino acid solution infusion in Japanese patients with somatostatin receptor-positive, progressive neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of [(177)Lu-DOTA(0),Tyr(3)]octreotate and [(177)Lu-DOTA(0),Tyr(3)]octreotide: which peptide is preferable for PRRT? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Somatostatin receptor - Wikipedia [en.wikipedia.org]
- 15. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Initial Synthesis of Tyr3-Octreotate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the seminal methodologies developed for the chemical synthesis of Tyr3-Octreotate, a critical analog of somatostatin (B550006) utilized in nuclear medicine for the diagnosis and therapy of neuroendocrine tumors. The document outlines the prevalent solid-phase peptide synthesis (SPPS) strategies, details key experimental protocols, and presents quantitative data from foundational publications.
Introduction
This compound is a synthetic octapeptide analog of somatostatin where the phenylalanine at position 3 is replaced by tyrosine. This substitution facilitates radioiodination and the attachment of chelating agents for labeling with various radionuclides, enhancing its utility in medical imaging and peptide receptor radionuclide therapy (PRRT)[1][2]. The core structure consists of a disulfide bridge between cysteine residues at positions 2 and 7, which is crucial for its biological activity[1]. This guide focuses on the initial chemical synthesis strategies that enabled the production of this important molecule.
Solid-Phase Peptide Synthesis (SPPS) of this compound
The most common and efficient method for synthesizing this compound is the 9-fluorenylmethyloxycarbonyl (Fmoc) based solid-phase peptide synthesis (SPPS)[1][3]. This approach involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble polymer resin.
Overall Synthesis Strategy:
The synthesis commences from the C-terminus of the peptide, with the first amino acid attached to a resin. The process involves iterative cycles of Fmoc deprotection from the N-terminus of the growing peptide chain, followed by the coupling of the next Fmoc-protected amino acid. Side-chain protecting groups are utilized to prevent unwanted reactions. Once the linear peptide is assembled, on-resin cyclization is performed to create the disulfide bond. Finally, the peptide is cleaved from the resin and all protecting groups are removed, followed by purification.
A patent for a novel synthesis of this compound describes a solid-phase synthesis using Fmoc methodology, highlighting it as a more time-saving and easier method for separation compared to liquid-phase synthesis[1]. The synthesis starts with Fmoc-Cys(Trt)-Wang Resin and proceeds with the coupling of subsequent amino acids to form the linear peptide-resin compound: D-Phe-Cys(Trt)-Tyr(tBu)-D-Trp(Boc)-Lys(Boc)-Thr(tBu)-Cys(Trt)-Wang Resin[1].
Diagram of the Fmoc Solid-Phase Synthesis Workflow for this compound
Caption: General workflow for the Fmoc-based solid-phase synthesis of this compound.
Key Experimental Protocols
Detailed methodologies are crucial for the successful synthesis of this compound. The following protocols are based on information from various key publications.
3.1. Linear Peptide Assembly (Fmoc SPPS)
-
Resin: The synthesis is typically initiated on a pre-loaded Fmoc-amino acid resin, such as Fmoc-Cys(Trt)-Wang Resin or a 2-chlorotrityl chloride (2-CTC) resin[1][3]. The 2-CTC resin is advantageous as it allows for peptide cleavage under mild acidic conditions, preserving acid-labile side-chain protecting groups[3].
-
Fmoc Deprotection: The Fmoc protecting group at the N-terminus of the resin-bound amino acid or peptide is removed by treatment with a 20% solution of piperidine (B6355638) in dimethylformamide (DMF)[1].
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the deprotected N-terminus of the resin-bound peptide. Common activating agents include O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or O-(7-azabenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU)[1][4]. The coupling reaction is typically carried out in DMF in the presence of a base such as N,N-diisopropylethylamine (DIPEA)[4][5].
-
Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF and other solvents to remove excess reagents and byproducts.
3.2. On-Resin Cyclization
After the assembly of the linear peptide, the disulfide bridge is formed while the peptide is still attached to the resin. This is a critical step for obtaining the correct cyclic structure. A common method involves treating the resin-bound peptide with iodine[1]. Thallium trifluoroacetate (B77799) (Tl(Tfa)3) has also been used for on-resin disulfide bond formation in the synthesis of octreotide (B344500) analogs[6].
3.3. Cleavage and Deprotection
Once cyclization is complete, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed. This is typically achieved by treating the peptide-resin with a strong acid cocktail, most commonly trifluoroacetic acid (TFA) in the presence of scavengers such as water and triisopropylsilane (B1312306) (TIS) to prevent side reactions[1][4].
3.4. Purification
The crude peptide obtained after cleavage is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the final high-purity this compound[1].
Synthesis of DOTA-Tyr3-Octreotate
For applications in nuclear medicine, this compound is often conjugated with a chelating agent, such as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), to stably incorporate radiometals.
Solution-Phase Conjugation:
An improved method for the solution-phase derivatization involves the coupling of unprotected DOTA to the Tyr3-Lys5(Dde)-octreotate[7]. The fully protected parent peptide is first assembled via SPPS, cleaved from the resin, and the disulfide bond is formed. The selective deprotection of the Lys5 side chain allows for the specific attachment of DOTA. The coupling reaction can be performed in a water/DMF solvent system using N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), and DIPEA, with reported yields of over 98% within 2 hours[7].
Diagram of the DOTA Conjugation Workflow
Caption: Workflow for the solution-phase conjugation of DOTA to this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from the literature regarding the synthesis and characterization of this compound and its derivatives.
Table 1: Synthesis Yields and Purity
| Compound | Synthesis Method | Yield | Purity | Reference |
| [D-Trp(Boc)4,Lys(Boc)5,Thr(tBu)6]octreotide | Fmoc SPPS | 14% | >98% | [6] |
| DTPA-D-Phe1-octreotide | Fmoc SPPS & Solution Conjugation | 5% | >90% | [6] |
| DOTA-Tyr3-Octreotate | Solution-Phase Conjugation | >98% (coupling step) | - | [7] |
| Ga-68-DOTATATE | Automated Cassette-Based Synthesis | 63.34% - 64.01% (radiochemical) | 99.45% - 99.78% | [8] |
Table 2: Characterization Data
| Compound | Analytical Method | Observed Value | Expected Value | Reference |
| [D-Trp(Boc)4,Lys(Boc)5,Thr(tBu)6]octreotide | Mass Spectrometry | [M+H]+ = 1275 Da | - | [6] |
| DTPA-D-Phe1-octreotide | Mass Spectrometry | [M+H]+ = 1395 Da | - | [6] |
| Tyr-3-octreotide | Mass Spectrometry | [M+H]+ = 1035 Da | - | [1] |
| DOTA-Tyr3-Octreotate | Mass Spectrometry | 1421.55 ± 0.08 | - | [4] |
Table 3: Receptor Binding Affinity
| Compound | Assay | Kd | Reference |
| [111In]DTPA-D-Phe1-octreotide | AtT-20 cell membranes | 4.31 nM | [6] |
| [64Cu]CPTA-D-Phe1-octreotide | AtT-20 cell membranes | 78.5 pM | [6] |
Conclusion
The initial synthesis of this compound has been successfully achieved primarily through Fmoc-based solid-phase peptide synthesis. This methodology allows for the efficient and controlled assembly of the peptide chain, followed by on-resin cyclization to form the critical disulfide bond. Subsequent developments have focused on the efficient conjugation of chelating agents like DOTA to facilitate radiolabeling for clinical applications. The protocols and data presented in this guide provide a foundational understanding for researchers and professionals involved in the development and production of peptide-based radiopharmaceuticals.
References
- 1. EP0824103A1 - Method for synthesis of Tyr-3-octreotide - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. Generally applicable, convenient solid-phase synthesis and receptor affinities of octreotide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Landscape of Gallium-68 DOTATATE: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the molecular characteristics of Gallium-68 (⁶⁸Ga) labeled Tyr³-Octreotate (DOTATATE), a cornerstone radiopharmaceutical in the imaging of neuroendocrine tumors (NETs). This document delves into its synthesis, quality control, receptor binding profile, and pharmacokinetic properties, presenting quantitative data in structured tables and illustrating key processes through detailed diagrams.
Molecular Profile and Physicochemical Properties
⁶⁸Ga-DOTATATE is a radiolabeled somatostatin (B550006) analog designed to target somatostatin receptors (SSTRs), which are overexpressed on the surface of many NET cells.[1][2] The molecule is a conjugate of three components: the positron-emitting radionuclide Gallium-68, a macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), and the somatostatin analog Tyr³-Octreotate.[3]
| Property | Value | Reference |
| Molecular Formula | C₆₅H₈₇GaN₁₄O₁₉S₂ | [1] |
| Molecular Weight | ~1500.5 g/mol | [1][4] |
| Half-life of ⁶⁸Ga | 68 minutes | [2][5] |
| Positron Emission | β+ emitting radionuclide | [4][6] |
| Lipophilicity (LogP) | -3.69 | [7] |
Radiolabeling and Quality Control
The synthesis of ⁶⁸Ga-DOTATATE involves the chelation of ⁶⁸Ga³⁺ by the DOTA moiety of DOTATATE. This process is typically performed using an automated synthesis module coupled with a Germanium-68/Gallium-68 (⁶⁸Ge/⁶⁸Ga) generator or a cyclotron.[8][9] Rigorous quality control is essential to ensure the safety and efficacy of the final product.
Experimental Protocol: Automated Synthesis and Quality Control
Objective: To produce sterile, pyrogen-free ⁶⁸Ga-DOTATATE suitable for intravenous injection.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator or cyclotron-produced ⁶⁸Ga
-
Cassette-based automated synthesis module
-
DOTATATE peptide kit (containing DOTATATE, buffer, and purification cartridges)
-
Sterile vials and filters
-
Reagents for quality control (e.g., ITLC strips, HPLC solvents, pH strips, LAL test kits)
Methodology:
-
Elution: Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using sterile 0.1 M HCl.[10]
-
Reaction: The ⁶⁸Ga eluate is transferred to a reaction vial containing the DOTATATE peptide and a buffer solution (e.g., HEPES or acetate (B1210297) buffer) to maintain an optimal pH for labeling (typically pH 3.5-4.5).[10][11]
-
Heating: The reaction mixture is heated to approximately 95°C for 5-10 minutes to facilitate the complexation of ⁶⁸Ga with DOTATATE.[10][11]
-
Purification: The reaction mixture is passed through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove unreacted ⁶⁸Ga³⁺ and other impurities.[9][11] The purified ⁶⁸Ga-DOTATATE is then eluted from the cartridge with an ethanol/water solution.[9]
-
Formulation: The final product is formulated in a sterile solution, typically buffered to a physiological pH and sterilized by filtration.[9]
-
Quality Control: A sample of the final product is subjected to a series of quality control tests as detailed in the table below.
Quality Control Parameters
The European Pharmacopoeia provides guidelines for the quality control of gallium edotreotide (B1671108) (DOTATOC) injections, which are often adapted for ⁶⁸Ga-DOTATATE.[8][10]
| Parameter | Specification | Method | Reference |
| Appearance | Clear and colorless solution | Visual Inspection | [8] |
| pH | 4.0 - 8.0 | pH indicator strip | [8][10] |
| Radiochemical Purity (RCP) | > 91% | Instant Thin-Layer Chromatography (ITLC), High-Performance Liquid Chromatography (HPLC) | [8][10] |
| Radionuclidic Purity (⁶⁸Ge breakthrough) | < 0.001% | Gamma Spectroscopy | [10][11] |
| Bacterial Endotoxins | < 175 IU per administered volume | Limulus Amebocyte Lysate (LAL) test | [8][10] |
| Sterility | Sterile | Sterility Test | [8][10] |
| Residual Solvents (e.g., Ethanol) | < 10% v/v | Gas Chromatography (GC) | [10] |
| HEPES Content | < 200 µg per administered volume | HPLC | [8] |
Receptor Binding and Mechanism of Action
⁶⁸Ga-DOTATATE exerts its diagnostic function by binding with high affinity to somatostatin receptors, particularly subtype 2 (SSTR2), which are frequently overexpressed in well-differentiated neuroendocrine tumors.[3][6][12]
Somatostatin Receptor Binding Profile
| Receptor Subtype | Binding Affinity (IC₅₀/Kᵢ, nM) | Reference |
| SSTR2 | 0.2 ± 0.04 | [13][14] |
| SSTR3 | Substantial affinity for ⁶⁸Ga-DOTANOC, less for ⁶⁸Ga-DOTATATE | [14] |
| SSTR5 | Lower affinity compared to SSTR2 | [3] |
The high affinity for SSTR2 is significantly greater than that of older radiotracers like Indium-111 pentetreotide, leading to improved detection accuracy.[3]
Cellular Uptake and Internalization
Upon binding to SSTR2 on the tumor cell surface, the ⁶⁸Ga-DOTATATE-receptor complex is internalized by the cell.[2] This process of receptor-mediated endocytosis leads to the accumulation of the radiotracer within the tumor cells, allowing for their visualization by Positron Emission Tomography (PET).[2][15] The emitted positrons from the decay of ⁶⁸Ga annihilate with electrons in the surrounding tissue, producing two 511 keV gamma photons that are detected by the PET scanner.[2]
Pharmacokinetics and Biodistribution
Following intravenous administration, ⁶⁸Ga-DOTATATE is rapidly cleared from the blood.[6] It distributes to organs expressing SSTRs, with the highest physiological uptake typically observed in the spleen, kidneys, adrenal glands, and pituitary gland.[5][16] Moderate uptake is seen in the liver and pancreas.[3][5] The radiotracer is primarily excreted through the urinary system.[5]
| Pharmacokinetic Parameter | Value | Reference |
| Blood Clearance | Fast | [6] |
| Urinary Excretion | ~12% of injected dose within the first 4 hours | [6][7] |
| Primary Organs of Uptake | Spleen, Kidneys, Adrenal Glands, Pituitary Gland | [5][16] |
Visualizations
Experimental and Logical Workflows
Caption: Automated radiosynthesis workflow for ⁶⁸Ga-DOTATATE.
Caption: Cellular uptake and internalization of ⁶⁸Ga-DOTATATE.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. What is the mechanism of Gallium Dotatate Ga-68? [synapse.patsnap.com]
- 3. radiopaedia.org [radiopaedia.org]
- 4. 68Ga-DOTATATE | C65H87GaN14O19S2 | CID 131634491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Frontiers | Normal Variants, Pitfalls and Artifacts in Ga-68 DOTATATE PET/CT Imaging [frontiersin.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. A physiologically based pharmacokinetic (PBPK) model to describe organ distribution of 68Ga-DOTATATE in patients without neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Practical Guide for the Production and PET/CT Imaging of 68Ga-DOTATATE for Neuroendocrine Tumors in Daily Clinical Practice [jove.com]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 12. 68Ga‐DOTATATE Positron Emission Tomography‐Computed Tomography Quantification Predicts Response to Somatostatin Analog Therapy in Gastroenteropancreatic Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Physiological Biodistribution of 68Ga-DOTA-TATE in Normal Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 68Ga-DOTATATE PET/CT Imaging in Neuroendocrine Tumors
Introduction
Gallium-68 DOTATATE (68Ga-DOTATATE) Positron Emission Tomography/Computed Tomography (PET/CT) is a highly sensitive and specific imaging modality for the diagnosis, staging, and monitoring of neuroendocrine tumors (NETs).[1][2][3] NETs are a heterogeneous group of neoplasms that often overexpress somatostatin (B550006) receptors (SSTRs), particularly subtype 2 (SSTR2).[1][4] 68Ga-DOTATATE is a radiolabeled somatostatin analog that binds with high affinity to SSTR2, allowing for the visualization of tumor lesions throughout the body.[1][4][5] This document provides a detailed guide for researchers, scientists, and drug development professionals on the step-by-step procedures for 68Ga-DOTATATE PET/CT imaging in the context of neuroendocrine tumors.
Principle of the Method
The imaging technique is based on the binding of 68Ga-DOTATATE to somatostatin receptors, which are overexpressed on the cell surface of many neuroendocrine tumors.[1][2] Gallium-68 is a positron-emitting radionuclide that is produced from a Germanium-68/Gallium-68 (68Ge/68Ga) generator.[1] When 68Ga decays, it emits a positron that travels a short distance in tissue before annihilating with an electron, producing two 511 keV gamma photons that are detected by the PET scanner. The co-localization of these photons allows for the three-dimensional mapping of the radiotracer distribution, which corresponds to the location of SSTR-positive tumor tissue. The integrated low-dose CT provides anatomical correlation and attenuation correction for the PET data.
Signaling Pathway of Somatostatin Receptor 2 (SSTR2)
The binding of somatostatin analogs like DOTATATE to SSTR2 on neuroendocrine tumor cells initiates a cascade of intracellular signaling events that ultimately lead to anti-proliferative and anti-secretory effects. Upon ligand binding, SSTR2, a G-protein coupled receptor, inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[5] This in turn modulates calcium and potassium ion channels, resulting in reduced hormone secretion. Furthermore, SSTR2 activation can stimulate protein tyrosine phosphatases (PTPs), such as SHP-1, which can dephosphorylate key signaling molecules in growth factor pathways like the MAPK/ERK and PI3K/Akt pathways, thereby inhibiting cell proliferation and inducing apoptosis.[1]
Experimental Protocols
68Ga-DOTATATE Radiopharmaceutical Preparation
The preparation of 68Ga-DOTATATE is typically performed using an automated synthesis module.[1]
Materials:
-
68Ge/68Ga generator
-
Sterile DOTATATE precursor kit
-
Automated synthesis module
-
Sterile vials and syringes
-
0.1 N sterile HCl for generator elution
-
Reagents for quality control (e.g., ITLC strips, mobile phase)
Protocol:
-
Elute the 68Ge/68Ga generator with 0.1 N sterile HCl to obtain 68GaCl3.[6]
-
Transfer the 68GaCl3 eluate to the automated synthesis module.
-
The module will automatically perform the labeling reaction by mixing the 68GaCl3 with the DOTATATE precursor at a controlled pH and temperature (typically around 95°C).[6]
-
The resulting 68Ga-DOTATATE is then purified and sterilized by filtration.
-
Perform quality control tests on the final product.[1]
Quality Control of 68Ga-DOTATATE
Protocol:
-
Visual Inspection: The final solution should be clear, colorless, and free of particulate matter.[2][6]
-
pH Measurement: The pH of the final product should be within a physiologically acceptable range, typically between 6.5 and 7.5.[2]
-
Radiochemical Purity: Determined by instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC) to ensure that the percentage of 68Ga bound to DOTATATE is high (typically >95%).[1]
-
Radionuclidic Purity: Periodically check for 68Ge breakthrough from the generator.[1]
-
Sterility and Endotoxin Testing: Perform as per standard pharmaceutical guidelines.[1]
Patient Preparation and 68Ga-DOTATATE Administration
Protocol:
-
Patient Information and Consent: Inform the patient about the procedure, including radiation safety precautions. Obtain written informed consent.
-
Medication Review:
-
Long-acting somatostatin analogs (e.g., octreotide (B344500) LAR, lanreotide): It is recommended to schedule the PET/CT scan just before the next dose.[7][8] Some guidelines suggest a washout period of at least one week after the last injection.[8]
-
Short-acting somatostatin analogs (e.g., octreotide): Withhold for at least 24 hours before the scan, if clinically feasible.[7][8][9]
-
-
Fasting: No fasting is generally required.[8]
-
Hydration: Encourage the patient to be well-hydrated before and after the scan to facilitate clearance of the radiotracer and reduce radiation dose to the bladder.[8]
-
68Ga-DOTATATE Administration:
68Ga-DOTATATE PET/CT Imaging Acquisition
Protocol:
-
Uptake Period: The patient should rest for approximately 45 to 90 minutes after the injection to allow for radiotracer distribution and uptake.[7][9][11] The patient should void immediately before the scan.
-
Patient Positioning: Position the patient supine on the scanner bed with arms raised above the head if possible.[7]
-
CT Scan: Perform a low-dose CT scan for attenuation correction and anatomical localization. The scan typically covers from the skull base to the mid-thighs.[7][12]
-
PET Scan: Acquire the PET emission data over the same anatomical range as the CT scan. The acquisition time is typically 2-5 minutes per bed position.[5][12]
Data Presentation
Table 1: Recommended Dosage and Administration of 68Ga-DOTATATE
| Parameter | Recommendation | Reference |
| Dosage | 2 MBq/kg (0.054 mCi/kg) of body weight | [6][10] |
| Maximum Dose | 200 MBq (5.4 mCi) | [6][10] |
| Route of Administration | Intravenous (IV) bolus injection | [6] |
| Uptake Time | 40-90 minutes post-injection | [9] |
Table 2: Typical 68Ga-DOTATATE PET/CT Acquisition Parameters
| Parameter | Typical Value | Reference |
| CT Scan Range | Skull base to mid-thigh | [7][12] |
| PET Scan Range | Skull base to mid-thigh | [7][12] |
| PET Acquisition Time per Bed Position | 2-5 minutes | [5][12] |
| Reconstruction Algorithm | Ordered Subset Expectation Maximization (OSEM) | [13] |
Table 3: Radiation Dosimetry for 68Ga-DOTATATE
| Organ | Absorbed Dose (mGy/MBq) | Reference |
| Spleen | 0.107 | [6] |
| Kidneys | 0.080 | [6] |
| Adrenal Glands | 0.087 | [6] |
| Urinary Bladder Wall | 0.100 | [6] |
| Liver | 0.041 | [6] |
| Red Marrow | 0.011 | [6] |
| Effective Dose (mSv/MBq) | 0.021 | [6] |
Note: Based on an administration of 150 MBq (4.05 mCi) to a 75 kg adult, the effective dose is approximately 3.15 mSv.[6][10]
Table 4: Semiquantitative Analysis (SUVmax) in Normal Tissues and Neuroendocrine Tumors
| Tissue/Tumor | Mean SUVmax (Range) | Reference |
| Spleen | 28.3 ± 6.0 | [11] |
| Kidneys | 18.5 ± 4.5 | [11] |
| Adrenal Glands | 14.1 ± 3.8 | [11] |
| Liver | 8.2 ± 2.8 | |
| Pancreas (Head) | 4.9 ± 1.5 | [11] |
| Pituitary Gland | 6.5 ± 2.1 | [11] |
| Neuroendocrine Tumors (Hepatic Metastases) | 27.3 ± 29.6 (4.8 - 223.4) | |
| Neuroendocrine Tumors (Bone Metastases) | 24.1 ± 36.8 | [10] |
| Neuroendocrine Tumors (Lymph Node Metastases) | 22.5 ± 24.5 | [10] |
SUVmax values can vary depending on factors such as patient characteristics, scanner calibration, and reconstruction parameters.
Experimental Workflow
The overall workflow for 68Ga-DOTATATE PET/CT imaging involves several key steps from patient scheduling to final image interpretation.
Image Interpretation
Interpretation of 68Ga-DOTATATE PET/CT images requires knowledge of the normal biodistribution of the tracer, as well as potential pitfalls.
-
Normal Biodistribution: High physiological uptake is seen in the spleen, kidneys, adrenal glands, and pituitary gland.[11] Moderate uptake is observed in the liver, and variable uptake can be seen in the pancreas (especially the uncinate process), thyroid, and gastrointestinal tract.[11]
-
Tumor Uptake: NET lesions typically demonstrate focal areas of intense radiotracer uptake, significantly higher than the surrounding background tissue.
-
Quantitative Analysis: The Standardized Uptake Value (SUV) is a semiquantitative measure of tracer uptake. SUVmax (the maximum SUV in a region of interest) is commonly used to assess the intensity of uptake in tumors.
-
Pitfalls: False-positive findings can occur in inflammatory processes, as activated macrophages can also express SSTRs. Anatomical variants and physiological uptake in organs like the uncinate process of the pancreas can also mimic disease. Correlation with CT findings and clinical history is crucial for accurate interpretation.
Conclusion
68Ga-DOTATATE PET/CT is a powerful imaging tool in the management of neuroendocrine tumors, providing valuable information for diagnosis, staging, and therapy selection.[1] Adherence to standardized protocols for radiopharmaceutical preparation, patient management, and image acquisition is essential to ensure high-quality, reproducible results for both clinical and research applications. A thorough understanding of the underlying principles, normal biodistribution, and potential pitfalls is critical for accurate image interpretation.
References
- 1. mdpi.com [mdpi.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. The internalization study for Ga-68-DOTANOC in sstr2 expressed AR4-2J cells | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. Somatostatin receptor PET ligands - the next generation for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Somatostatin Signalling in Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Somatostatin receptor biology in neuroendocrine and pituitary tumours: part 1--molecular pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Somatostatin receptor biology in neuroendocrine and pituitary tumours: part 1 – molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Study of a Dual-Target Molecular Probe Labeled with 68Ga Targeting SSTR2 and FAP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Incidental 68Ga-DOTATATE uptake in the pancreatic head: A case report and a unique opportunity to improve clinical care - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Physiological Biodistribution of 68Ga-DOTA-TATE in Normal Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cusabio.com [cusabio.com]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
In Vitro Cell Binding Assay for Tyr3-Octreotate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for an in vitro cell binding assay to characterize the binding affinity of Tyr3-Octreotate to its target, the somatostatin (B550006) receptor subtype 2 (SSTR2). This compound is a synthetic analog of somatostatin used in the diagnosis and treatment of neuroendocrine tumors that overexpress SSTR2.[1][2][3] This protocol is based on established radioligand binding assay principles, which are considered the gold standard for quantifying ligand-receptor interactions.[4][5][6]
Overview
The described protocol is a competitive radioligand binding assay. This method determines the binding affinity (typically expressed as the half-maximal inhibitory concentration, IC50) of the non-radioactive this compound by measuring its ability to compete with a radiolabeled ligand for binding to SSTR2.[5][7] The radioligand is a molecule with known high affinity for SSTR2, such as [125I]Tyr3-Octreotide or [111In-DTPA]Octreotide.[7][8] The assay is performed using cell membranes or whole cells from a cell line that endogenously expresses or is engineered to overexpress SSTR2.[1][7]
Quantitative Data Summary
The binding affinity of this compound and its derivatives for SSTR2 can be quantified and compared using the IC50 or Kd values obtained from in vitro binding assays. The following table summarizes representative binding affinity data from published studies. It is important to note that experimental conditions such as the choice of radioligand, cell line, and assay buffer can influence these values.
| Compound | Radioligand | Cell Line/Tissue | Binding Affinity (IC50/Kd) | Reference |
| Ga-DOTA-[Tyr3]-octreotate | Cell lines transfected with human sst2 | IC50: 0.2 nM | [2] | |
| Y-DOTA-[Tyr3]-octreotate | Cell lines transfected with human sst2 | IC50: 1.6 nM | [2] | |
| In-DTPA-[Tyr3]-octreotate | Cell lines transfected with human sst2 | IC50: 1.3 nM | [2] | |
| 67Ga-DOTA-[Tyr3]-octreotide | Rat brain cortex membranes | Kd: 0.45 ± 0.11 nM | [9] | |
| This compound | [125I-Tyr3]octreotide | Rat pancreatic tumor cell line CA20948 | Higher affinity than Tyr3-octreotide | [10][11] |
| This compound analogs | [125I-Tyr3]octreotide | Rat acinar pancreatic AR4-2J cell membranes | Varies by modification | [7] |
Experimental Protocol
This protocol outlines a competitive binding assay using cell membranes expressing SSTR2.
Materials and Reagents
-
Cell Line: A cell line expressing SSTR2, such as AR4-2J (rat pancreatic acinar cells), BON-1 (human pancreatic neuroendocrine tumor), or a stably transfected cell line like HEK293-SSTR2 or CHO-SSTR2.[1][3][7][12]
-
Cell Culture Media: Appropriate media and supplements for the chosen cell line.
-
This compound: Non-radiolabeled, high-purity peptide.
-
Radioligand: e.g., [125I]Tyr3-Octreotide or another suitable SSTR2-specific radioligand.
-
Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitor cocktail, pH 7.4.[13]
-
Binding Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[13]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of a non-radiolabeled SSTR2 ligand like octreotide.
-
96-well plates
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Filtration apparatus (e.g., cell harvester).
-
Scintillation counter and scintillation fluid.
-
Protein assay kit (e.g., BCA assay).
Cell Membrane Preparation
-
Culture the SSTR2-expressing cells to a sufficient density.
-
Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 20 volumes of cold lysis buffer.[13]
-
Homogenize the cells using a Dounce homogenizer or sonicator on ice.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 3 minutes) to remove nuclei and large debris.[13]
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 20,000 x g for 10-20 minutes at 4°C) to pellet the membranes.[13]
-
Discard the supernatant, resuspend the membrane pellet in fresh binding buffer, and centrifuge again.
-
Resuspend the final pellet in binding buffer, optionally with 10% sucrose (B13894) as a cryoprotectant if storing.[13]
-
Determine the protein concentration of the membrane preparation using a BCA or similar protein assay.
-
Store the membrane aliquots at -80°C until use.
Competitive Binding Assay Procedure
-
On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer to a predetermined optimal concentration (typically 3-20 µg of protein per well).[13]
-
Set up the 96-well plate for total binding, non-specific binding, and competitive binding.
-
Prepare serial dilutions of unlabeled this compound in binding buffer.
-
To the appropriate wells, add:
-
50 µL of binding buffer (for total binding).
-
50 µL of the high concentration of non-radiolabeled ligand (for non-specific binding).
-
50 µL of the various dilutions of this compound (for competitive binding).[13]
-
-
Add 50 µL of the radioligand solution at a fixed concentration (typically at or below its Kd) to all wells.[13]
-
Add 150 µL of the cell membrane preparation to all wells to initiate the binding reaction. The final volume in each well is 250 µL.[13]
-
Incubate the plate for 60-90 minutes at 30°C or 37°C with gentle agitation.[13][14] The optimal time and temperature should be determined in preliminary experiments to ensure equilibrium is reached.[4]
-
Terminate the incubation by rapid vacuum filtration through the PEI-presoaked glass fiber filters using a cell harvester.[13]
-
Quickly wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[13]
-
Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity using a scintillation counter.[13]
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).
-
Plot the specific binding (as a percentage of the maximal specific binding) against the logarithm of the unlabeled this compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value, which is the concentration of this compound that displaces 50% of the specifically bound radioligand.
-
If the Kd of the radioligand is known, the inhibition constant (Ki) for this compound can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand used.[13]
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro competitive cell binding assay of this compound.
Somatostatin Receptor Signaling Pathway
Caption: Simplified signaling pathway of Somatostatin Receptor 2 (SSTR2).
References
- 1. Overexpression of somatostatin receptor type 2 in neuroendocrine tumors for improved Ga68-DOTATATE imaging and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. Receptor-Ligand Binding Assays [labome.com]
- 7. Synthesis and sst(2) binding profiles of new [Tyr(3)]octreotate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Tyr3-octreotide and this compound radiolabeled with 177Lu or 90Y: peptide receptor radionuclide therapy results in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for Preclinical Evaluation of Tyr3-Octreotate Therapy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of Tyr3-Octreotate therapy using various animal models. The protocols outlined below are based on established methodologies from peer-reviewed studies and are intended to assist in the consistent and effective assessment of this targeted radionuclide therapy.
Introduction to this compound Therapy
This compound is a synthetic analog of somatostatin (B550006) that exhibits a high binding affinity for somatostatin receptor subtype 2 (SSTR2), which is overexpressed in many neuroendocrine tumors (NETs). When chelated with a radionuclide such as Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y), this compound, also referred to as DOTATATE, delivers targeted radiation to tumor cells, leading to their destruction.[1][2] Preclinical evaluation in appropriate animal models is a critical step in the development and optimization of this therapeutic agent.
Animal Models for Preclinical Studies
The selection of an appropriate animal model is crucial for the successful preclinical evaluation of this compound therapy. The most commonly used models are immunodeficient mice or rats bearing xenografts of human or rat tumor cell lines that express SSTR2.
Commonly Used Cell Lines:
-
CA20948: A rat pancreatic tumor cell line that expresses SSTR2.[3][4][5]
-
NCI-H69: A human small cell lung cancer (SCLC) cell line with SSTR expression.[6]
-
GOT1: A human midgut carcinoid cell line.
Animal Strains:
-
Nude Mice (e.g., BALB/c nude): Lacking a thymus, these mice do not reject xenografted human tumors.[6][7]
-
Lewis Rats: An inbred strain often used for transplanting rat-derived tumors like CA20948.[3][4]
Experimental Protocols
Radiolabeling of DOTA-Tyr3-Octreotate
Objective: To stably chelate a therapeutic radionuclide to DOTA-Tyr3-Octreotate.
Materials:
-
DOTA-Tyr3-Octreotate peptide
-
Radionuclide (e.g., ¹⁷⁷LuCl₃)
-
Sodium acetate/acetic acid buffer (0.4 M, pH 4.5)[8]
-
Heating block or water bath
-
ITLC (Instant Thin-Layer Chromatography) strips
-
HPLC (High-Performance Liquid Chromatography) system
Protocol:
-
In a sterile vial, combine 30 µg of DOTA-Tyr3-Octreotate with the desired activity of ¹⁷⁷Lu (e.g., 500-1110 MBq).[8]
-
Add sodium acetate/acetic acid buffer to the reaction mixture.[8]
-
Incubate the reaction at 100°C for 20 minutes.[8]
-
Allow the mixture to cool to room temperature.
-
Perform quality control to determine the radiochemical purity using ITLC and HPLC. A purity of >98% is desirable.[8]
Animal Model Preparation (Xenograft Implantation)
Objective: To establish solid tumors in rodents for in vivo studies.
Materials:
-
SSTR2-positive tumor cells (e.g., CA20948, NCI-H69)
-
Appropriate animal strain (e.g., Lewis rats, nude mice)
-
Sterile PBS (Phosphate-Buffered Saline)
-
Syringes and needles
Protocol:
-
Culture the selected tumor cell line under appropriate conditions.
-
Harvest the cells and resuspend them in sterile PBS at a suitable concentration.
-
Subcutaneously inject the cell suspension into the flank of the animal.
-
Monitor the animals regularly for tumor growth. Tumors are typically ready for study when they reach a palpable size (e.g., <1 cm² for therapy studies).[4]
Biodistribution Studies
Objective: To determine the uptake and clearance of radiolabeled this compound in tumor and normal tissues.
Protocol:
-
Administer a known activity of radiolabeled this compound intravenously (i.v.) into tumor-bearing animals.[6]
-
At various time points post-injection (e.g., 24 h, 3 days, 7 days), euthanize a cohort of animals.[6]
-
Dissect and collect major organs (blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone) and the tumor.
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g).
Therapeutic Efficacy Studies
Objective: To evaluate the anti-tumor effect of radiolabeled this compound.
Protocol:
-
Randomize tumor-bearing animals into treatment and control groups.
-
Administer a therapeutic dose of radiolabeled this compound (e.g., 277.5 MBq or 555 MBq) intravenously to the treatment group.[4] The control group may receive a vehicle solution.
-
Monitor tumor size using calipers at regular intervals.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
The study endpoint may be a specific tumor volume, a predetermined time point, or when animals show signs of significant morbidity.
-
Therapeutic efficacy can be assessed by comparing tumor growth rates and survival between treated and control groups.
Data Presentation
Biodistribution Data
Table 1: Biodistribution of ¹⁷⁷Lu-DOTA-Tyr3-Octreotate in Nude Mice with NCI-H69 SCLC Xenografts (%IA/g) [6]
| Tissue | 24 hours | 3 days | 7 days |
| Tumor | 3.7 | 2.1 | 1.2 |
| Blood | 0.1 | 0.0 | 0.0 |
| Liver | 0.3 | 0.1 | 0.1 |
| Spleen | 0.2 | 0.1 | 0.1 |
| Kidneys | 1.0 | 0.5 | 0.2 |
| Bone | 0.2 | 0.1 | 0.1 |
Dosimetry Data
Table 2: Estimated Absorbed Dose for ¹⁷⁷Lu-DOTA-Tyr3-Octreotate
| Animal Model | Tumor Type | Absorbed Dose to Tumor (Gy/MBq) | Reference |
| Nude Mice | NCI-H69 SCLC | 0.3 (for a 1g tumor) | [6] |
| Lewis Rats | CA20948 Pancreatic | 0.091 | [3] |
Therapeutic Efficacy Data
Table 3: Therapeutic Efficacy of ¹⁷⁷Lu-DOTA-Tyr3-Octreotate in Lewis Rats with CA20948 Tumors [4]
| Tumor Size | Treatment Dose | Number of Doses | Cure Rate |
| Small (< 1 cm²) | 277.5 MBq | 1 | 75% |
| Small (< 1 cm²) | 277.5 MBq | 2 | 100% |
| Small (< 1 cm²) | 555 MBq | 1 | 100% |
| Large (≥ 1 cm²) | 277.5 MBq | 1 | 40% |
| Large (≥ 1 cm²) | 277.5 MBq | 2 | 50% |
Visualization of Pathways and Workflows
Experimental Workflow
Caption: Preclinical evaluation workflow for this compound therapy.
SSTR2 Signaling Pathway
Upon binding of this compound, SSTR2, a G-protein coupled receptor, initiates a signaling cascade that leads to anti-proliferative effects. This is primarily mediated through the inhibition of adenylyl cyclase and the activation of protein tyrosine phosphatases.
Caption: SSTR2 signaling cascade initiated by this compound.
References
- 1. [177Lu-DOTA0,Tyr3]-octreotate in the treatment of midgut neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Somatostatin receptor biology in neuroendocrine and pituitary tumours: part 1 – molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Somatostatin and Somatostatin Receptors: From Signaling to Clinical Applications in Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Both Overlapping and Distinct Signaling Pathways for Somatostatin Receptor Subtypes SSTR1 and SSTR2 in Pituitary Cells* | Semantic Scholar [semanticscholar.org]
- 8. 7tmantibodies.com [7tmantibodies.com]
Application Notes and Protocols for Dosimetry Calculation in ¹⁷⁷Lu-DOTATATE Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for dosimetry calculations in ¹⁷⁷Lu-DOTATATE therapy, a critical aspect of treatment planning and evaluation for patients with neuroendocrine tumors. Accurate dosimetry ensures that a therapeutic radiation dose is delivered to the tumor while minimizing toxicity to healthy organs.[1][2][3] This document outlines the prevailing dosimetry methods, presents quantitative data from clinical studies, and provides detailed experimental protocols.
Dosimetry Calculation Methods: An Overview
The primary goal of dosimetry in ¹⁷⁷Lu-DOTATATE therapy is to determine the absorbed dose of radiation in tumors and critical organs, particularly the kidneys and bone marrow, which are often the dose-limiting tissues.[1][2][3] Several methods are employed, ranging from standardized organ-level approaches to more sophisticated patient-specific voxel-level calculations.
Organ-Level Dosimetry (MIRD Schema): This approach utilizes the Medical Internal Radiation Dose (MIRD) formalism, which is a standardized method for calculating the mean absorbed dose to an entire organ.[4][5] It relies on time-integrated activity in source organs and pre-calculated "S-values," which represent the mean absorbed dose to a target organ per unit of cumulated activity in a source organ.[4][5] Software such as OLINDA/EXM and MIRDcalc are commonly used for these calculations.[1]
Voxel-Level Dosimetry: This patient-specific approach provides a more detailed and accurate representation of dose distribution by calculating the absorbed dose in small volume elements (voxels) within an organ or tumor.[6][7][8] This method accounts for the heterogeneous distribution of the radiopharmaceutical and individual patient anatomy.[8] Voxel-based dosimetry often employs Monte Carlo simulations to track the transport and energy deposition of radiation.[4][6][7]
Simplified Dosimetry Methods: To reduce the burden of multiple imaging sessions, simplified methods have been developed.[9] These can include single-time-point imaging, where the absorbed dose is estimated from a single SPECT/CT scan, often combined with population-based kinetic data.[10][11]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on ¹⁷⁷Lu-DOTATATE dosimetry.
Table 1: Median Absorbed Dose per Unit Administered Activity (Gy/GBq) in Organs and Tumors
| Organ/Tissue | Median Absorbed Dose (Gy/GBq) | Range (Gy/GBq) |
| Kidneys | 0.64 | 0.47 - 0.90 |
| Spleen | 1.23 | 0.53 - 1.59 |
| Liver | 0.54 | 0.23 - 0.62 |
| Bone Marrow | 0.04 | 0.02 - 0.06 |
| Tumor | 4.6 | 3.09 - 9.47 |
Source: Systematic review of 43 original articles on ¹⁷⁷Lu-DOTATATE dosimetry.[1]
Table 2: Comparison of Organ-Level Mean Absorbed Dose Estimates from Different Software
| Organ | Voxel MC (Gy) | PARaDIM (Gy) | MIRDcalc (Gy) |
| Lesion 1 | 2.5 | 2.1 | 2.0 |
| Lesion 2 | 1.8 | 1.5 | 1.4 |
| Right Kidney | 0.8 | 0.9 | 0.9 |
| Left Kidney | 0.7 | 0.8 | 0.8 |
| Liver | 0.4 | 0.4 | 0.4 |
| Spleen | 1.0 | 1.1 | 1.1 |
Data from a study comparing three dosimetry software tools.[4]
Experimental Protocols
Protocol 1: Patient-Specific Dosimetry using Quantitative SPECT/CT
This protocol outlines the steps for acquiring and analyzing data for patient-specific dosimetry.
1. Patient Preparation and Radiopharmaceutical Administration:
- Patients are administered a therapeutic activity of ¹⁷⁷Lu-DOTATATE (typically 7.4 GBq).[12][13]
- An infusion of an amino acid solution is co-administered to reduce renal uptake of the radiopharmaceutical.[14]
2. Image Acquisition:
- Serial quantitative SPECT/CT images are acquired at multiple time points post-injection to determine the biodistribution and clearance of ¹⁷⁷Lu-DOTATATE.[4]
- Typical imaging time points include 4, 24, 48, and 72 hours post-injection.[3][15] Some studies may extend imaging up to 7 days.[16]
- Whole-body planar images may also be acquired at the same time points.[16]
3. Image Processing and Analysis:
- Image Registration: The serial CT images are co-registered to a reference time point (e.g., the first scan) to correct for patient motion.[4]
- Image Segmentation: Organs of interest (kidneys, liver, spleen, bone marrow) and tumors are manually or semi-automatically contoured on the CT images.[4]
- Activity Quantification: The SPECT images are reconstructed using a quantitative algorithm (e.g., OSEM with corrections for attenuation, scatter, and resolution) to determine the activity concentration (Bq/mL) in the segmented regions.[17][18]
4. Time-Integrated Activity Calculation:
- The activity in each source organ and tumor at each time point is determined.
- Time-activity curves are generated by plotting the activity as a function of time.
- The time-integrated activity (also known as cumulated activity) is calculated by fitting the time-activity curves to a mathematical function (e.g., mono-exponential or bi-exponential) and integrating from zero to infinity.[16]
5. Absorbed Dose Calculation:
- Organ-Level (MIRD): The time-integrated activity is used with software like OLINDA/EXM or MIRDcalc to calculate the mean absorbed dose to each organ.[1][16]
- Voxel-Level: The time-integrated activity map is convolved with voxel S-values (VSVs) or used as input for Monte Carlo simulations to generate a 3D dose distribution map.[6][8]
Visualizations
Caption: Workflow for patient-specific dosimetry in ¹⁷⁷Lu-DOTATATE therapy.
Caption: Comparison of Organ-Level (MIRD) and Voxel-Level dosimetry approaches.
References
- 1. researchgate.net [researchgate.net]
- 2. DSpace [helda.helsinki.fi]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. Personalized dosimetry of 177Lu-DOTATATE: a comparison of organ- and voxel-level approaches using open-access images - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tech.snmjournals.org [tech.snmjournals.org]
- 6. Voxel-Based Internal Dosimetry for 177Lu-Labeled Radiopharmaceutical Therapy Using Deep Residual Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Personalized dosimetry of177Lu-DOTATATE: a comparison of organ- and voxel-level approaches using open-access images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of voxel S-value methods for personalized voxel-based dosimetry of 177 Lu-DOTATATE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A review of 177Lu dosimetry workflows: how to reduce the imaging workloads? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Estimation of kidney doses from [177Lu]Lu-DOTA-TATE PRRT using single time point post-treatment SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Personalized dosimetry protocol for the optimization of lutetium-177 DOTATATE radionuclide therapy - UBC Library Open Collections [open.library.ubc.ca]
- 12. Patient-specific dosimetry adapted to variable number of SPECT/CT time-points per cycle for 177Lu-DOTATATE therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dosimetric Quantities in Neuroendocrine Tumors over Treatment Cycles with 177Lu-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. xSPECT Quant-based dosimetry over four 177Lu DOTATATE therapy cycles for treatment of neuroendocrine tumor metastases - Siemens Healthineers [siemens-healthineers.com]
- 18. Frontiers | A single-institution experience with 177Lu RPT workflow improvements and qualifying the SPECT/CT imaging for dosimetry [frontiersin.org]
Application Notes and Protocols for Quality Control of Clinical-Grade ¹⁷⁷Lu-DOTATATE
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide a detailed framework for the quality control (QC) of clinical-grade Lutetium-¹⁷⁷-DOTATATE. Adherence to these procedures is critical to ensure the safety, efficacy, and quality of the radiopharmaceutical product administered to patients.
Overview of Quality Control Procedures
The quality control of ¹⁷⁷Lu-DOTATATE is a multi-faceted process designed to verify its identity, purity, and safety.[1] It encompasses a series of tests that assess the physical, chemical, and biological characteristics of the final drug product.[1][2] These procedures must be performed following the radiopharmaceutical's preparation and before its administration to a patient.[2][3] The primary goal of these QC tests is to ensure that the radiopharmaceutical meets all established specifications for optimal therapeutic outcomes and minimal patient risk.[2]
Key quality control parameters for ¹⁷⁷Lu-DOTATATE include:
-
Visual Inspection: Assessing the appearance of the solution.
-
pH Determination: Ensuring the pH is within a physiologically acceptable range.
-
Radionuclidic Purity: Verifying the identity and purity of the radionuclide.
-
Radiochemical Purity and Identity: Confirming that the radioactivity is bound to the correct molecule and quantifying any impurities.[2][4]
-
Sterility: Ensuring the absence of microbial contamination.[1]
-
Bacterial Endotoxins: Quantifying the level of pyrogenic substances.[2]
The manufacturing of radiopharmaceuticals like ¹⁷⁷Lu-DOTATATE must occur in highly controlled environments, such as ISO Class 5 areas, to minimize particulate and microbial contamination.[4]
Quantitative Data Summary
The following tables summarize the key quality control tests and their respective acceptance criteria for clinical-grade ¹⁷⁷Lu-DOTATATE.
Table 1: Physicochemical and Radiochemical Specifications
| Parameter | Test Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear, colorless to slightly yellow solution, free of visible particles. |
| pH | pH meter | 4.5 - 8.5 |
| Radiochemical Purity | HPLC / TLC | ≥ 95% ¹⁷⁷Lu-DOTATATE |
| Radiochemical Impurity | HPLC / TLC | Unbound ¹⁷⁷Lu³⁺ ≤ 2% |
| Radionuclidic Purity | Gamma Spectroscopy | ¹⁷⁷Lu ≥ 99% of total radioactivity |
| Radionuclidic Impurity | Gamma Spectroscopy | ¹⁷⁷ᵐLu ≤ 0.02% |
Table 2: Biological Safety Specifications
| Parameter | Test Method | Acceptance Criteria |
| Sterility | USP <71> | No microbial growth observed. |
| Bacterial Endotoxins | LAL Test (USP <85>) | < 175 EU / V mL (where V is the maximum recommended dose in mL) |
Experimental Protocols
Radiochemical Purity and Identity by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the radiochemical purity of ¹⁷⁷Lu-DOTATATE and to identify and quantify radiochemical impurities such as free ¹⁷⁷Lu.[4][5]
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a radiodetector.[5]
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[5]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[5]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[5]
-
¹⁷⁷Lu-DOTATATE sample.
-
Reference standards for ¹⁷⁷Lu-DOTATATE and ¹⁷⁷LuCl₃.
Procedure:
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase composition.
-
Sample Preparation: Dilute the ¹⁷⁷Lu-DOTATATE sample with an appropriate solvent (e.g., water or mobile phase A) to a suitable activity concentration for injection.[5]
-
Injection: Inject a known volume of the prepared sample onto the HPLC column.
-
Chromatographic Separation: Elute the components using a gradient program. An example gradient is as follows:
-
0-3 min: 15% B
-
3-13 min: 15% to 50% B
-
13-23 min: 50% B
-
23-26 min: 50% to 70% B[6]
-
-
Detection: Monitor the eluate with both the UV detector (at 220 nm) and the radiodetector.
-
Data Analysis:
-
Identify the peaks corresponding to ¹⁷⁷Lu-DOTATATE and free ¹⁷⁷Lu by comparing their retention times with those of the reference standards. The retention time for ¹⁷⁷Lu-DOTATATE is typically around 13.5-14.7 minutes, while free ¹⁷⁷Lu elutes earlier, at approximately 1.7 minutes.[5][7]
-
Integrate the peak areas in the radio-chromatogram.
-
Calculate the radiochemical purity as the percentage of the total radioactivity corresponding to the ¹⁷⁷Lu-DOTATATE peak.
-
Radiochemical Purity by Thin-Layer Chromatography (TLC)
TLC is a simpler and faster method for determining radiochemical purity, often used as a complementary technique to HPLC.[4][8]
Materials and Equipment:
-
ITLC-SG (Instant Thin Layer Chromatography-Silica Gel) strips.[7]
-
Developing chamber.
-
Mobile Phase: 0.1 M sodium citrate, pH 5.5.[7]
-
Radio-TLC scanner or gamma counter.
-
¹⁷⁷Lu-DOTATATE sample.
Procedure:
-
Spotting: Apply a small spot of the ¹⁷⁷Lu-DOTATATE sample near the bottom of an ITLC-SG strip.
-
Development: Place the strip in a developing chamber containing the mobile phase. Allow the solvent front to migrate up the strip.
-
Drying: Once the solvent front has reached a sufficient height, remove the strip from the chamber and allow it to dry.
-
Analysis:
-
In this system, ¹⁷⁷Lu-DOTATATE remains at the origin (Rf = 0.1-0.2), while free ¹⁷⁷Lu migrates with the solvent front (Rf = 1.0).[7]
-
Scan the strip using a radio-TLC scanner or cut the strip into segments and measure the radioactivity of each segment in a gamma counter.
-
Calculate the radiochemical purity by determining the percentage of radioactivity at the origin relative to the total radioactivity on the strip.
-
Radionuclidic Purity by Gamma Spectroscopy
This test identifies and quantifies the amount of ¹⁷⁷Lu and any gamma-emitting radionuclidic impurities.
Materials and Equipment:
-
High-purity germanium (HPGe) detector coupled to a multichannel analyzer.
-
Appropriate lead shielding.
-
¹⁷⁷Lu-DOTATATE sample.
-
Calibrated radionuclide sources for energy and efficiency calibration.
Procedure:
-
System Calibration: Calibrate the HPGe detector for energy and efficiency using standard sources.
-
Sample Measurement: Place the ¹⁷⁷Lu-DOTATATE sample at a defined distance from the detector and acquire a gamma spectrum for a sufficient time to obtain good counting statistics.
-
Data Analysis:
-
Identify the characteristic gamma photopeaks of ¹⁷⁷Lu (e.g., 113 keV and 208 keV).[9]
-
Search for photopeaks corresponding to potential radionuclidic impurities, such as ¹⁷⁷ᵐLu.
-
Calculate the activity of each identified radionuclide and express the radionuclidic purity as the percentage of ¹⁷⁷Lu activity relative to the total activity.
-
Sterility Testing
Sterility testing is performed to ensure the absence of viable microorganisms. This test should be conducted according to the United States Pharmacopeia (USP) <71> Sterility Tests.[10]
Materials and Equipment:
-
Sterile filtration apparatus.
-
0.22 µm sterile membrane filters.[7]
-
Tryptic Soy Broth (TSB) and Fluid Thioglycollate Medium (FTM).
-
Incubators set at 20-25°C and 30-35°C.
-
Aseptic environment (e.g., laminar air flow hood).
Procedure:
-
Membrane Filtration: Under aseptic conditions, filter a specified volume of the ¹⁷⁷Lu-DOTATATE solution through a 0.22 µm membrane filter.
-
Rinsing: Rinse the filter with a sterile saline solution.
-
Incubation: Aseptically transfer the membrane filter to a container of FTM and another to a container of TSB.
-
Observation: Incubate the FTM at 30-35°C and the TSB at 20-25°C for 14 days.
-
Interpretation: Observe the media for any signs of microbial growth (e.g., turbidity). The absence of growth indicates that the product is sterile.
Bacterial Endotoxin (B1171834) Testing (LAL Test)
This test quantifies the amount of bacterial endotoxins using Limulus Amebocyte Lysate (LAL) reagent, as described in USP <85>.[10][11]
Materials and Equipment:
-
LAL reagent (gel-clot, turbidimetric, or chromogenic).
-
Endotoxin-free tubes and pipettes.
-
Heating block or water bath.
-
Spectrophotometer or plate reader (for kinetic methods).
-
¹⁷⁷Lu-DOTATATE sample.
-
Control Standard Endotoxin (CSE).
Procedure:
-
Sample Preparation: Dilute the ¹⁷⁷Lu-DOTATATE sample with LAL Reagent Water to a dilution that does not interfere with the test.
-
Positive Product Control: Prepare a positive product control by spiking a diluted sample with a known amount of CSE.
-
Assay:
-
For the gel-clot method, mix the LAL reagent with the sample, positive product control, and positive and negative controls in separate tubes.
-
Incubate the tubes at 37°C for 60 minutes.
-
After incubation, invert the tubes 180°. A solid clot that remains intact indicates a positive result.
-
-
Interpretation: The endotoxin level in the sample is calculated based on the reaction of the sample compared to the standards. The result must be below the established limit.
Visualizations
Caption: Overall Quality Control Workflow for ¹⁷⁷Lu-DOTATATE.
Caption: HPLC Method for Radiochemical Purity Analysis.
Caption: TLC Method for Radiochemical Purity Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 3. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 4. nucleusrad.com [nucleusrad.com]
- 5. The development and validation of a high performance liquid chromatography method to determine the radiochemical purity of [177Lu]Lu-HA-DOTA-TATE in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. inis.iaea.org [inis.iaea.org]
- 7. Production and Quality Control of 177Lu-Dotatate [177Lu-dota- try3]-Octreotate: Clinical Application [inis.iaea.org]
- 8. Alternative methods for radiochemical purity testing in radiopharmaceuticals [inis.iaea.org]
- 9. Production of 177Lu for Targeted Radionuclide Therapy: Available Options - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. pharmacyce.unm.edu [pharmacyce.unm.edu]
Synthesis and Purification of DOTA-conjugated Tyr3-Octreotate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis and purification of DOTA-conjugated Tyr3-Octreotate (DOTA-TATE), a critical precursor for the development of radiopharmaceuticals used in the diagnosis and therapy of neuroendocrine tumors.[1][2][3] The methodologies outlined below are based on established solid-phase peptide synthesis (SPPS) and solution-phase conjugation techniques.
Introduction
DOTA-Tyr3-Octreotate is a synthetic analogue of somatostatin (B550006), modified to include a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator.[2][3] This chelator can form stable complexes with various radionuclides, enabling its use in peptide receptor radionuclide therapy (PRRT) and positron emission tomography (PET) imaging.[1][3] The synthesis involves the initial assembly of the this compound peptide on a solid support, followed by the conjugation of the DOTA moiety in solution and subsequent purification.[4][5][6]
Quantitative Data Summary
The following table summarizes typical quantitative data obtained during the synthesis and purification of DOTA-Tyr3-Octreotate.
| Parameter | Value | Reference |
| Final Yield | 60 ± 5% | [7][8] |
| Molecular Weight (Expected) | ~1421.6 g/mol | [7] |
| Molecular Weight (Observed by MS) | 1421.55 ± 0.08 Da | [7][8] |
| Purity (HPLC) | >95% | [2][3] |
| Receptor Binding Affinity (IC50) | 0.31 ± 0.07 nM | [7][8] |
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol utilizes the Fmoc (9-fluorenylmethyloxycarbonyl) strategy for the stepwise assembly of the peptide chain on a solid support resin.[1]
Materials:
-
Fmoc-protected amino acids
-
2-chlorotrityl chloride (2-CTC) resin[1]
-
Coupling reagents: HATU (O-(7-azabenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-diisopropylethylamine)[7][8]
-
Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-dimethylformamide)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water
-
Solvents: DMF, Dichloromethane (DCM)
-
Ether for precipitation
Procedure:
-
Resin Preparation: Swell the 2-CTC resin in DCM.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin.
-
Chain Elongation (Iterative Cycles):
-
Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Activate the next Fmoc-amino acid with HATU and DIPEA in DMF and couple it to the growing peptide chain.
-
Washing: Wash the resin with DMF and DCM.
-
-
On-Resin Cyclization: After assembling the linear peptide, perform on-resin cyclization to form the disulfide bridge between the two cysteine residues.
-
Cleavage from Resin: Cleave the peptide from the resin and remove side-chain protecting groups using a TFA cleavage cocktail.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold ether, centrifuge, and lyophilize the pellet to obtain the crude this compound.
II. DOTA Conjugation
This protocol describes the solution-phase conjugation of DOTA-tris(t-Bu) ester to the purified this compound.
Materials:
-
Crude or purified this compound
-
DOTA-tris(t-Bu) ester
-
Coupling reagents: HATU, DIPEA[7][8] or NHS (N-Hydroxysuccinimide) and EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[9]
-
Solvent: Anhydrous DMF or a water/DMF solvent system[7][8][9]
-
Deprotection reagent: TFA
Procedure:
-
Dissolution: Dissolve this compound in the chosen solvent.
-
Activation and Coupling:
-
Reaction Monitoring: Monitor the reaction progress by HPLC until completion (typically >98% conversion within 2 hours).[9]
-
Deprotection: After conjugation, remove the t-butyl protecting groups from the DOTA moiety using TFA.
-
Lyophilization: Remove the solvent and TFA by rotary evaporation and/or lyophilization to obtain the crude DOTA-Tyr3-Octreotate.
III. Purification by High-Performance Liquid Chromatography (HPLC)
Purification of the crude DOTA-Tyr3-Octreotate is achieved by reverse-phase HPLC.
Materials and Equipment:
-
Preparative HPLC system with a UV detector
-
Reverse-phase C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN)
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude DOTA-Tyr3-Octreotate in a minimal amount of mobile phase A.
-
Chromatographic Separation: Inject the sample onto the C18 column. Elute the peptide using a linear gradient of mobile phase B.
-
Fraction Collection: Collect fractions corresponding to the main product peak, identified by UV absorbance at 220 nm or 280 nm.[8][10][11]
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified DOTA-Tyr3-Octreotate as a white powder.
Visualizations
Synthesis and Conjugation Workflow
Caption: Workflow for the synthesis and conjugation of DOTA-Tyr3-Octreotate.
Purification and Analysis Workflow
Caption: Workflow for the purification and analysis of DOTA-Tyr3-Octreotate.
References
- 1. benchchem.com [benchchem.com]
- 2. jpt.com [jpt.com]
- 3. jpt.com [jpt.com]
- 4. Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes | Springer Nature Experiments [experiments.springernature.com]
- 6. Direct synthesis of [DOTA-DPhe1]-octreotide and [DOTA-DPhe1,Tyr3]-octreotide (SMT487): two conjugates for systemic delivery of radiotherapeutical nuclides to somatostatin receptor positive tumors in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of the small-scale synthesis of DOTA-Tyr3 -octreotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Tyr3-Octreotate Studies Using Cell Lines with High SSTR2 Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyr3-Octreotate and its derivatives are synthetic somatostatin (B550006) analogues with a high affinity for the somatostatin receptor subtype 2 (SSTR2). This characteristic makes them valuable tools in the research and clinical management of neuroendocrine tumors (NETs), which frequently overexpress SSTR2. When labeled with radionuclides, these peptides are utilized for both diagnostic imaging (e.g., PET/CT) and peptide receptor radionuclide therapy (PRRT). The selection of appropriate cell line models with high and consistent SSTR2 expression is crucial for in vitro and preclinical studies aimed at evaluating the binding, internalization, and therapeutic efficacy of novel this compound-based compounds.
These application notes provide a comprehensive overview of recommended cell lines, detailed experimental protocols, and the underlying signaling pathways involved in SSTR2 activation.
Recommended Cell Lines for this compound Studies
The selection of a suitable cell line is a critical first step in this compound research. The following cell lines are recommended based on their reported high expression of SSTR2.
| Cell Line | Origin | SSTR2 Expression Level | Method of Detection | Reference |
| AR42J | Rat Pancreatic Acinar Carcinoma | High | Flow Cytometry, Immunofluorescence | [1] |
| BON-1 | Human Pancreatic Neuroendocrine Tumor | Abundant | Western Blot | [2] |
| QGP-1 | Human Pancreatic Neuroendocrine Tumor | High | Not specified | [3] |
| NCI-H69 | Human Small Cell Lung Carcinoma | Abundant | Western Blot | [2] |
| CHLA-15 | Human Neuroblastoma | High | Western Blot | [4] |
| LAN-5 | Human Neuroblastoma | High | Not specified | [4] |
Note: SSTR2 expression levels can vary between different laboratories and culture conditions. It is recommended to verify SSTR2 expression in the specific cell stock being used.
SSTR2 Signaling Pathway
Upon binding of an agonist like this compound, SSTR2, a G-protein coupled receptor (GPCR), activates several downstream signaling cascades. These pathways are crucial for the anti-proliferative and pro-apoptotic effects observed in cancer cells. The primary signaling pathways include the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels, and the activation of phosphotyrosine phosphatases (PTPs), which can modulate the MAPK and PI3K/AKT pathways.
Experimental Workflow for this compound Evaluation
A typical workflow for evaluating a novel this compound analog involves a series of in vitro experiments to characterize its binding, uptake, and biological effects on SSTR2-expressing cells.
Experimental Protocols
Cell Culture Protocols
1. AR42J Cell Culture Protocol [5][6][7][8]
-
Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
Aspirate and discard the culture medium.
-
Rinse the cell layer with PBS without Ca2+ and Mg2+.
-
Add 0.25% (w/v) Trypsin-EDTA solution and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Add complete growth medium to inactivate trypsin and gently pipette to create a single-cell suspension.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and dispense into new culture flasks at a ratio of 1:3 to 1:6.
-
Change the medium every 2-3 days.
-
2. BON-1 Cell Culture Protocol [4][9][10][11][12][13]
-
Media: A 1:1 mixture of DMEM and Ham's F-12K medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
Follow the same procedure as for AR42J cells.
-
Split confluent cultures 1:3 to 1:6.
-
Change the medium every 2-3 days.
-
3. QGP-1 Cell Culture Protocol [3][4][11][14][15]
-
Media: RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
Follow the same procedure as for AR42J cells.
-
Split confluent cultures 1:3 to 1:5.
-
Change the medium every 2-3 days.
-
4. NCI-H69 Cell Culture Protocol [16][17][18][19]
-
Media: RPMI-1640 medium supplemented with 10% FBS.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
These cells grow as aggregates in suspension.
-
Gently pipette the cell suspension to break up large clumps.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium.
-
Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Change the medium every 2-3 days by allowing aggregates to settle and replacing the supernatant.
-
SSTR2 Radioligand Binding Assay Protocol[22][23][24][25][26]
This protocol is for determining the binding affinity (Ki) of a test compound for SSTR2.
Materials:
-
SSTR2-expressing cells (e.g., AR42J)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mg/mL BSA, pH 7.4
-
Radioligand: e.g., [125I]-Tyr3-Octreotate
-
Non-specific binding control: High concentration of unlabeled octreotide (B344500) (e.g., 1 µM)
-
Test compound at various concentrations
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Cell Preparation: Harvest cells and prepare a cell membrane fraction by homogenization and centrifugation. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Binding buffer
-
Test compound or unlabeled octreotide (for non-specific binding) or buffer (for total binding)
-
Radioligand
-
Cell membrane suspension
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the filter plate and wash several times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Counting: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound and calculate the Ki using the Cheng-Prusoff equation.
This compound Uptake and Internalization Assay Protocol[1][27][28][29][30]
This protocol measures the cellular uptake and internalization of radiolabeled this compound.
Materials:
-
SSTR2-expressing cells plated in 24-well plates
-
Uptake Buffer: e.g., serum-free medium with 1% BSA
-
Radiolabeled this compound
-
Acid Wash Buffer: 0.2 M Glycine, 0.9% NaCl, pH 2.5 (to strip surface-bound ligand)
-
Lysis Buffer: e.g., 1 M NaOH
Procedure:
-
Cell Plating: Seed cells in 24-well plates and allow them to adhere and grow to near confluency.
-
Incubation:
-
Wash cells with pre-warmed uptake buffer.
-
Add radiolabeled this compound in uptake buffer to the cells.
-
Incubate at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).
-
-
Washing: At each time point, aspirate the radioactive medium and wash the cells rapidly with ice-cold PBS.
-
Surface-Bound vs. Internalized Radioactivity:
-
To measure surface-bound radioactivity, incubate the cells with acid wash buffer on ice for 5-10 minutes. Collect the supernatant.
-
To measure internalized radioactivity, lyse the remaining cells with lysis buffer.
-
-
Counting: Measure the radioactivity in the acid wash fraction (surface-bound) and the cell lysate fraction (internalized) using a gamma counter.
-
Data Analysis: Express the results as a percentage of the total added radioactivity per well, normalized to the protein content of each well.
SSTR2 Downstream Signaling Western Blot Protocol[31][32][33][34][35]
This protocol is for analyzing the activation of downstream signaling pathways upon SSTR2 stimulation.
Materials:
-
SSTR2-expressing cells
-
This compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against phosphorylated and total forms of signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment: Starve cells in serum-free medium for several hours and then treat with this compound for various time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Logical Relationship for Cell Line Selection
The choice of a cell line for this compound studies depends on the specific research question. The following diagram illustrates the logical considerations for selecting an appropriate cell line.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. accegen.com [accegen.com]
- 4. jme.bioscientifica.com [jme.bioscientifica.com]
- 5. Culture of pancreatic AR42J cell for use as a model for acinar cell function | Pancreapedia [pancreapedia.org]
- 6. AR42J Cells [cytion.com]
- 7. ebiohippo.com [ebiohippo.com]
- 8. ron.cimr.cam.ac.uk [ron.cimr.cam.ac.uk]
- 9. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 10. Frontiers | Evaluation of Spheroid 3D Culture Methods to Study a Pancreatic Neuroendocrine Neoplasm Cell Line [frontiersin.org]
- 11. Reciprocal Interactions between Fibroblast and Pancreatic Neuroendocrine Tumor Cells: Putative Impact of the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Comprehensive Molecular Characterization of the Pancreatic Neuroendocrine Tumor Cell Lines BON-1 and QGP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellosaurus cell line BON-1 (CVCL_3985) [cellosaurus.org]
- 14. Human Neuroendocrine Tumor Cell Lines as a Three-Dimensional Model for the Study of Human Neuroendocrine Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cellosaurus cell line QGP-1 (CVCL_3143) [cellosaurus.org]
- 16. ebiohippo.com [ebiohippo.com]
- 17. ubigene.us [ubigene.us]
- 18. NCI-H69 Cells [cytion.com]
- 19. NCI-H69/CPR. Culture Collections [culturecollections.org.uk]
Application Notes and Protocols for SPECT Imaging with Indium-111 Labeled Tyr3-Octreotate
Introduction
Indium-111 labeled Tyr3-Octreotate, most commonly formulated as ¹¹¹In-DOTA-Tyr3-Octreotide (also known as ¹¹¹In-DOTATOC), is a radiopharmaceutical used for the diagnostic imaging of neuroendocrine tumors (NETs) and other pathologies that overexpress somatostatin (B550006) receptors (SSTRs). This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals involved in SPECT (Single Photon Emission Computed Tomography) imaging with this agent.
Somatostatin is a natural hormone that regulates the endocrine system by binding to SSTRs on the surface of various cells. Many NETs exhibit a high density of these receptors, making them ideal targets for diagnostic imaging using radiolabeled somatostatin analogs like this compound. The chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is conjugated to the peptide to stably incorporate the radionuclide, Indium-111. ¹¹¹In is a gamma-emitting radionuclide suitable for SPECT imaging, with principal photopeaks at 171 keV and 247 keV and a physical half-life of 2.8 days.
Somatostatin Receptor Signaling Pathway
The binding of ¹¹¹In-DOTA-Tyr3-Octreotate to somatostatin receptors (predominantly subtypes 2 and 5) on tumor cells allows for their visualization. This interaction is the basis of the imaging technique.
Caption: Somatostatin receptor signaling pathway initiated by ligand binding.
Experimental Protocols
Radiolabeling of DOTA-Tyr3-Octreotate with Indium-111
This protocol outlines the steps for radiolabeling DOTA-Tyr3-Octreotate with ¹¹¹In.
Materials:
-
DOTA-Tyr3-Octreotate peptide
-
¹¹¹InCl₃ (Indium-111 chloride) solution
-
Sodium acetate (B1210297) buffer (0.1 M, pH 4.0-4.5)
-
Sterile, pyrogen-free reaction vial
-
Heating block or water bath
-
Quality control supplies (see section 2)
Procedure:
-
In a sterile reaction vial, dissolve a predetermined amount of DOTA-Tyr3-Octreotate in sodium acetate buffer.
-
Add the required activity of ¹¹¹InCl₃ to the vial.
-
Gently mix the contents.
-
Incubate the reaction mixture at 80-100°C for 20-30 minutes.[1]
-
Allow the vial to cool to room temperature.
-
Perform quality control checks before administration.
Quality Control of ¹¹¹In-DOTA-Tyr3-Octreotate
Objective: To ensure the radiochemical purity of the final product is greater than 95%.
Methods:
-
Instant Thin-Layer Chromatography (ITLC):
-
Stationary Phase: ITLC-SG strips
-
Mobile Phase: 0.1 M sodium citrate, pH 5.5
-
Procedure: Apply a small spot of the radiolabeled peptide solution to the ITLC strip. Develop the chromatogram until the solvent front nears the top.
-
Analysis: ¹¹¹In-DOTATOC remains at the origin, while free ¹¹¹In migrates with the solvent front. Calculate the radiochemical purity by measuring the radioactivity in each section.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile (B52724) and water containing 0.1% trifluoroacetic acid.
-
Detector: In-line radioactivity detector.
-
Analysis: Determine the retention times of the radiolabeled peptide and any impurities (e.g., free ¹¹¹In). Calculate the percentage of radioactivity associated with the desired product peak.
-
Patient Preparation
Proper patient preparation is crucial for optimal imaging results.
-
Medication Adjustment:
-
Discontinue short-acting octreotide (B344500) therapy for at least 24 hours before administration of ¹¹¹In-DOTA-Tyr3-Octreotate.
-
Long-acting somatostatin analogs should be stopped for 4-6 weeks prior to imaging to avoid receptor blockade.[2]
-
-
Hydration: Patients should be well-hydrated before and after the injection to promote the clearance of unbound radiotracer and reduce radiation dose to the kidneys.[3]
-
Bowel Preparation: A mild laxative may be administered the evening before and after the injection to reduce bowel activity, which can interfere with the interpretation of abdominal images.[3]
-
Insulinoma Patients: For patients with suspected insulinoma, an intravenous glucose infusion should be available due to the potential for inducing hypoglycemia.[4]
SPECT Imaging Workflow
The following diagram illustrates the general workflow for ¹¹¹In-DOTA-Tyr3-Octreotate SPECT imaging.
Caption: Workflow for ¹¹¹In-DOTA-Tyr3-Octreotate SPECT Imaging.
SPECT Acquisition Protocol
Radiopharmaceutical Administration:
-
Administered Activity: 222 MBq (6 mCi) for SPECT imaging.[4][5]
-
Route of Administration: Intravenous injection.
Imaging Time Points:
-
Planar whole-body and SPECT/CT images are typically acquired at 4, 24, and sometimes 48 hours post-injection.[6] The 24-hour time point is often preferred due to higher tumor-to-background ratios.[7] Delayed imaging at 48 hours can help differentiate tumor uptake from physiological bowel activity.
Acquisition Parameters:
| Parameter | Typical Setting |
|---|---|
| Gamma Camera | Dual-head camera |
| Collimator | Medium-energy, parallel-hole |
| Energy Windows | Dual 20% windows centered at 171 keV and 247 keV |
| Matrix Size | 128 x 128 |
| Zoom | 1.0 (may be adjusted for patient size) |
| Rotation | 360° (180° per head) |
| Number of Projections | 64 projections |
| Time per Projection | 30-50 seconds |
| Acquisition Mode | Step-and-shoot or continuous |
| CT for Attenuation Correction | Low-dose CT scan |
Image Reconstruction:
-
Images are typically reconstructed using an iterative algorithm such as Ordered Subsets Expectation Maximization (OSEM).[6]
-
Attenuation correction using the co-registered CT data is essential for accurate quantification.
Data Presentation
Biodistribution of ¹¹¹In-DOTA-Tyr3-Octreotate
The biodistribution of ¹¹¹In-DOTA-Tyr3-Octreotate is characterized by uptake in SSTR-positive organs and tumors, with renal excretion being the primary route of clearance. Visualization of the pituitary gland, spleen, liver, and kidneys is expected.[8] Studies have shown that ¹¹¹In-DOTATOC has a higher uptake in SSTR-positive organs and most tumors compared to ¹¹¹In-DTPA-octreotide (pentetreotide).[8]
| Organ | ¹¹¹In-DOTA-Tyr3-Octreotate Uptake | Comparison with ¹¹¹In-DTPA-Octreotide |
| Tumor | High uptake in SSTR-positive tumors | Generally higher uptake |
| Kidneys | High physiological uptake | Higher uptake |
| Spleen | High physiological uptake | Significantly higher uptake |
| Liver | Moderate physiological uptake | Similar to slightly higher uptake |
| Pituitary Gland | Visible physiological uptake | Higher uptake |
Dosimetry
The following table summarizes the estimated absorbed radiation doses to various organs from an administration of ¹¹¹In-DOTA-Tyr3-Octreotate. It is important to note that these values can vary between individuals.
| Organ | Absorbed Dose (mGy/MBq) |
| Spleen | 0.39 ± 0.13 |
| Kidneys | 0.34 ± 0.08 |
| Urinary Bladder Wall | 0.21 ± 0.03 |
| Liver | 0.16 ± 0.04 |
| Red Marrow | Nearly identical to ¹¹¹In-DOTATATE |
| Effective Dose | 0.11 ± 0.01 mSv/MBq |
Data adapted from studies on similar DOTA-conjugated somatostatin analogs.[9]
SPECT imaging with ¹¹¹In-DOTA-Tyr3-Octreotate is a valuable tool for the diagnosis, staging, and follow-up of patients with neuroendocrine tumors. Adherence to standardized protocols for radiolabeling, quality control, patient preparation, and image acquisition is essential for obtaining high-quality, interpretable images. The favorable biodistribution and dosimetry profile of ¹¹¹In-DOTA-Tyr3-Octreotate, particularly its higher uptake in tumors compared to older agents, underscores its clinical utility. These application notes and protocols provide a comprehensive guide for professionals utilizing this advanced imaging agent.
References
- 1. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Octreoscan protocol – SPHP Radiology Protocols [temiprotocols.org]
- 3. Repeatability of 68Ga-DOTATOC PET Imaging in Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A comparison of (111)In-DOTATOC and (111)In-DOTATATE: biodistribution and dosimetry in the same patients with metastatic neuroendocrine tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Somatostatin receptor scintigraphy with indium-111-DTPA-D-Phe-1-octreotide in man: metabolism, dosimetry and comparison with iodine-123-Tyr-3-octreotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of 111In-DOTA-Tyr3-octreotide and 111In-DTPA-octreotide in the same patients: biodistribution, kinetics, organ and tumor uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indium-111-DOTA-lanreotide: biodistribution, safety and radiation absorbed dose in tumor patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Biodistribution studies of Tyr3-Octreotate in xenograft mouse models.
Application Notes: Biodistribution of [DOTA, Tyr3]-Octreotate
Introduction
[DOTA, Tyr3]-Octreotate, often referred to as DOTATATE, is a synthetic analog of the hormone somatostatin (B550006). It is designed with a high affinity for the somatostatin receptor subtype 2 (SSTR2), which is overexpressed in many neuroendocrine tumors (NETs)[1][2][3]. When the DOTA chelator is complexed with a radionuclide such as Lutetium-177 (¹⁷⁷Lu), the resulting radiopharmaceutical, ¹⁷⁷Lu-DOTATATE, becomes a powerful agent for Peptide Receptor Radionuclide Therapy (PRRT)[1][4]. This therapy allows for targeted delivery of radiation directly to tumor cells, minimizing damage to surrounding healthy tissue[1].
Biodistribution studies are a critical component of preclinical evaluation for radiopharmaceuticals like ¹⁷⁷Lu-DOTATATE. These studies, typically conducted in xenograft mouse models bearing human tumors, provide essential pharmacokinetic data. They quantify the uptake, retention, and clearance of the radiolabeled peptide in the tumor as well as in non-target organs and tissues over time[5][6]. This information is vital for assessing therapeutic efficacy, estimating radiation dosimetry, and identifying potential toxicities, thereby guiding clinical trial design. The data are commonly expressed as the percentage of the injected activity per gram of tissue (%IA/g)[6][7].
Quantitative Biodistribution Data
The following tables summarize ex vivo biodistribution data for ¹⁷⁷Lu-DOTATATE in different human tumor xenograft mouse models.
Table 1: Biodistribution of ¹⁷⁷Lu-DOTATATE in Nude Mice with NCI-H69 Human Small Cell Lung Cancer Xenografts [7]
| Tissue | 24 hours (%IA/g ± SD) | 3 days (%IA/g ± SD) | 7 days (%IA/g ± SD) |
| Blood | 0.1 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| Spleen | 0.5 ± 0.1 | 0.2 ± 0.1 | 0.1 ± 0.0 |
| Pancreas | 1.1 ± 0.2 | 0.4 ± 0.1 | 0.2 ± 0.0 |
| Stomach | 0.3 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 |
| Kidneys | 1.1 ± 0.1 | 0.6 ± 0.1 | 0.3 ± 0.0 |
| Liver | 0.3 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 |
| Lungs | 0.4 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 |
| Bone | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 |
| Muscle | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.0 ± 0.0 |
| Tumor | 3.7 ± 0.4 | 2.1 ± 0.3 | 1.2 ± 0.1 |
Data represents the mean percentage of injected activity per gram of tissue (%IA/g) with standard deviation (SD). Data is derived from a study using nude mice bearing SSTR-positive NCI-H69 tumors.[7]
Table 2: Biodistribution of ¹⁷⁷Lu-DOTATATE (1.5 MBq) in BALB/c Nude Mice with CLB-GE Neuroblastoma Xenografts [8][9]
| Tissue | 1 hour (%IA/g ± SEM) | 24 hours (%IA/g ± SEM) | 48 hours (%IA/g ± SEM) | 168 hours (%IA/g ± SEM) |
| Blood | 11.0 ± 1.5 | 0.4 ± 0.1 | 0.1 ± 0.0 | 0.0 ± 0.0 |
| Lungs | 12.8 ± 3.4 | 2.5 ± 0.3 | 1.2 ± 0.1 | 0.2 ± 0.0 |
| Liver | 2.0 ± 0.1 | 0.8 ± 0.1 | 0.5 ± 0.1 | 0.1 ± 0.0 |
| Spleen | 2.9 ± 0.4 | 1.7 ± 0.2 | 1.1 ± 0.1 | 0.2 ± 0.0 |
| Kidneys | 13.9 ± 1.3 | 10.1 ± 1.5 | 6.5 ± 0.9 | 1.2 ± 0.2 |
| Femur | 2.3 ± 0.3 | 1.7 ± 0.2 | 1.1 ± 0.1 | 0.2 ± 0.0 |
| Tumor | 39.5 ± 5.6 | 72.1 ± 10.1 | 63.0 ± 8.8 | 25.4 ± 3.6 |
Data represents the mean percentage of injected activity per gram of tissue (%IA/g) with standard error of the mean (SEM). This study highlights exceptionally high uptake in a neuroblastoma model.[8][9]
Visualized Experimental Workflow and Signaling
The following diagrams illustrate the typical workflow for a biodistribution study and the molecular signaling pathway activated by Tyr3-Octreotate.
Caption: Workflow for an ex vivo biodistribution study of ¹⁷⁷Lu-DOTATATE.
Caption: SSTR2 signaling cascade initiated by this compound binding.
Detailed Experimental Protocols
This section provides a generalized protocol for conducting an ex vivo biodistribution study of ¹⁷⁷Lu-DOTATATE in a tumor-bearing xenograft mouse model. This protocol is synthesized from methodologies reported in preclinical studies[5][7][8][10].
Protocol 1: ¹⁷⁷Lu-DOTATATE Biodistribution in Xenograft Mice
1. Materials and Reagents
-
[DOTA, Tyr3]-Octreotate peptide
-
¹⁷⁷LuCl₃ in HCl solution
-
Metal-free water and buffers (e.g., Sodium Acetate)
-
Gentisic acid or other radical scavenger
-
Syringes (1 mL) with 27-30 gauge needles
-
Anesthetic (e.g., isoflurane)
-
Calibrated gamma counter
-
Precision balance
-
Appropriate personal protective equipment (PPE) for handling radioactivity
2. Radiolabeling and Quality Control
-
In a sterile, metal-free vial, combine the DOTATATE peptide with sodium acetate (B1210297) buffer.
-
Add the ¹⁷⁷LuCl₃ solution to the peptide mixture.
-
Add a radioprotectant like gentisic acid to prevent radiolysis.
-
Incubate the reaction mixture at 90-95°C for 15-30 minutes.
-
Allow the vial to cool to room temperature.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A purity of >95% is typically required.
-
Dilute the final product with sterile saline to the desired activity concentration for injection.
3. Animal Model and Administration
-
Use immunocompromised mice (e.g., BALB/c nude), 6-8 weeks old.
-
Subcutaneously implant human tumor cells (e.g., NCI-H69, CLB-GE) into the flank of each mouse[7][8].
-
Allow tumors to grow to a palpable size (e.g., 100-300 mm³).
-
Randomize mice into groups for each time point (n=4-5 mice per group is common).
-
Accurately determine the activity to be injected. Prepare a standard of the injectate for later use in calculations.
-
Administer a defined amount of ¹⁷⁷Lu-DOTATATE (e.g., 0.15 - 1.5 MBq) to each mouse via intravenous (tail vein) injection[7][8]. Record the exact injected activity for each mouse by measuring the syringe before and after injection[2].
4. Tissue Harvesting
-
At predetermined time points post-injection (p.i.), euthanize each mouse using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Immediately collect blood via cardiac puncture.
-
Systematically dissect and collect relevant organs and tissues: tumor, kidneys, liver, spleen, pancreas, stomach, lungs, muscle, and bone (femur)[7][8].
-
Gently blot tissues to remove excess blood, being careful not to dehydrate them.
-
Place each tissue sample into a pre-weighed, labeled tube.
5. Measurement and Data Analysis
-
Weigh each tube containing a tissue sample to determine the wet weight of the tissue.
-
Measure the radioactivity in each sample, the injection standards, and the post-injection syringe using a calibrated gamma counter.
-
Calculate the percentage of injected activity per gram of tissue (%IA/g) for each sample using the following formula:
%IA/g = (Counts per minute in tissue / Net injected counts per minute) x (Weight of standard / Weight of tissue) x 100
-
Calculate the mean %IA/g, standard deviation (SD), or standard error of the mean (SEM) for each tissue type at each time point.
-
Calculate tumor-to-normal-tissue activity concentration ratios (T/N) to assess targeting specificity[8].
References
- 1. [177Lu-DOTA0,Tyr3]-octreotate in the treatment of midgut neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chemotherapy-Induced Upregulation of Somatostatin Receptor-2 Increases the Uptake and Efficacy of 177Lu-DOTA-Octreotate in Neuroendocrine Tumor Cells | MDPI [mdpi.com]
- 4. 177Lu-octreotate therapy for neuroendocrine tumours is enhanced by Hsp90 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biodistribution and dosimetry of 177Lu-labeled [DOTA0,Tyr3]octreotate in male nude mice with human small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroblastoma xenograft models demonstrate the therapeutic potential of 177Lu-octreotate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of treatment with (177)Lu-DOTA-Tyr(3)-octreotate on uptake of subsequent injection in carcinoid-bearing nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the specific activity of radiolabeled Tyr3-Octreotate.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with radiolabeled Tyr3-Octreotate (also known as DOTA-TATE). The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving high specific activity of ¹⁷⁷Lu-DOTA-TATE?
A1: The use of high-purity, "no carrier added" (NCA) ¹⁷⁷Lu is paramount for achieving high specific activity. NCA ¹⁷⁷Lu has a lower content of stable lutetium isotopes (¹⁷⁵Lu and ¹⁷⁶Lu), which would otherwise compete with ¹⁷⁷Lu for chelation by the DOTA moiety of this compound, thereby lowering the specific activity.[1]
Q2: Why is my radiochemical purity (RCP) decreasing over time, even after a successful initial labeling?
A2: A decrease in radiochemical purity over time is often due to radiolysis, the process by which the high-energy emissions of the radionuclide cause degradation of the radiolabeled peptide.[2][3][4][5] To mitigate this, the use of radical scavengers, such as ascorbic acid and gentisic acid, in the formulation is crucial.[2][3][4][5][6]
Q3: I performed a C18 solid-phase extraction (SPE) purification to remove free ¹⁷⁷Lu, but my RCP still dropped significantly. Why?
A3: While C18 SPE is effective at removing unincorporated ¹⁷⁷Lu, it can also remove the essential radiolytic stabilizers, ascorbic acid and gentisic acid, from the final product solution.[2][3][4][5] The absence of these stabilizers leaves the ¹⁷⁷Lu-DOTA-TATE vulnerable to radiolysis. It is critical to re-add a stabilizer, such as ascorbic acid, to the purified product to maintain its stability and high radiochemical purity over time.[2][3][4]
Q4: What is the optimal pH for the radiolabeling reaction?
A4: The optimal pH for the radiolabeling of DOTA-peptides with trivalent radiometals like ¹⁷⁷Lu is in the range of 4.0 to 4.5.[7][8] A pH below 4 can significantly slow down the reaction kinetics, while a pH above 5 can lead to the formation of radionuclide hydroxides, which are unavailable for chelation.[7][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Radiolabeling Yield (<95%) | 1. Suboptimal pH of the reaction mixture. | 1. Adjust the pH of the reaction mixture to between 4.0 and 4.5 using a suitable buffer (e.g., sodium acetate).[7][8] |
| 2. Presence of competing metal ion impurities in the ¹⁷⁷LuCl₃ solution. | 2. Use high-purity ¹⁷⁷LuCl₃. Consider pre-purification of the radionuclide solution if significant metal contamination is suspected. | |
| 3. Inadequate incubation time or temperature. | 3. Optimize the incubation time and temperature. For ¹⁷⁷Lu-DOTA-TATE, labeling is typically complete after 20 minutes at 80°C.[8] | |
| 4. Incorrect molar ratio of peptide to radionuclide. | 4. Ensure an appropriate molar excess of the peptide. A common starting point is a 2:1 molar ratio of peptide to radionuclide.[9][10] | |
| Decreased Specific Activity | 1. Presence of carrier (stable lutetium isotopes) in the ¹⁷⁷Lu source. | 1. Use "no carrier added" (NCA) ¹⁷⁷Lu for the highest possible specific activity.[1] |
| 2. Inaccurate estimation of the specific activity of the stock ¹⁷⁷Lu solution. | 2. If possible, experimentally determine the specific activity of the ¹⁷⁷Lu solution using a validated method, such as HPLC-based metal titration.[11][12] | |
| Poor In-Vivo Stability | 1. Insufficient stabilization against radiolysis. | 1. Ensure the final product is formulated with an adequate concentration of a radiolytic stabilizer, such as ascorbic acid.[2][3][4][6] |
| 2. Suboptimal purification leading to the presence of impurities. | 2. Optimize the purification method (e.g., C18 SPE) to effectively remove both free ¹⁷⁷Lu and any reaction byproducts. Remember to re-add stabilizer post-purification.[2][3][4] |
Experimental Protocols
Radiolabeling of this compound with ¹⁷⁷Lu
This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and reagents.
-
Preparation of Reaction Mixture:
-
Addition of Radionuclide:
-
Incubation:
-
Cooling and Quenching:
-
Purification (Optional but Recommended):
-
Final Formulation:
Quality Control of ¹⁷⁷Lu-DOTA-TATE
-
Radiochemical Purity Determination by ITLC-SG:
-
Stationary Phase: Instant Thin Layer Chromatography-Silica Gel (ITLC-SG) strips.
-
Mobile Phase: 0.1 mol/L sodium citrate, pH 5.5.[9]
-
Procedure: Spot the sample on the ITLC-SG strip and develop it in the mobile phase.
-
Analysis: The radiolabeled peptide (¹⁷⁷Lu-DOTA-TATE) will have a retention factor (Rf) of 0.1-0.2, while free ¹⁷⁷Lu will migrate with the solvent front (Rf = 1.0).[9]
-
-
Radiochemical Purity Determination by HPLC:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA), is commonly used.
-
Detection: A radiometric detector in series with a UV detector.
-
Analysis: The retention times of ¹⁷⁷Lu-DOTA-TATE and potential impurities (e.g., free ¹⁷⁷Lu) are compared to standards to determine the radiochemical purity.
-
Visualizations
Caption: Experimental workflow for the radiolabeling of this compound with ¹⁷⁷Lu.
Caption: Troubleshooting logic for low radiochemical purity of ¹⁷⁷Lu-DOTA-TATE.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Aspects on radiolabeling of 177Lu-DOTA-TATE: After C18 purification re-addition of ascorbic acid is required to maintain radiochemical purity | Semantic Scholar [semanticscholar.org]
- 3. Aspects on radiolabeling of 177Lu-DOTA-TATE: After C18 purification re-addition of ascorbic acid is required to maintain radiochemical purity | Maus | International Journal of Diagnostic Imaging [sciedu.ca]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Stabilization of (90)y-labeled DOTA-biomolecule conjugates using gentisic acid and ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Production and Quality Control of 177Lu-Dotatate [177Lu-dota- try3]-Octreotate: Clinical Application [inis.iaea.org]
- 10. inis.iaea.org [inis.iaea.org]
- 11. Alternative method to determine Specific Activity of (177)Lu by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting low radiolabeling efficiency of Tyr3-Octreotate.
Welcome to the technical support center for Tyr3-Octreotate (DOTA-TATE) radiolabeling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their radiolabeling experiments and overcoming common challenges.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the radiolabeling of this compound.
Low Radiochemical Purity/Efficiency
Question: My radiolabeling efficiency is consistently low. What are the most common causes and how can I improve it?
Answer: Low radiolabeling efficiency is a frequent issue that can be attributed to several factors. The most critical parameters to investigate are the reaction pH, temperature, and the presence of metal ion contaminants.
-
pH of the Reaction Mixture: The pH is a crucial factor in the kinetics of DOTA-peptide labeling. The optimal pH range is generally between 4.0 and 4.5.[1] At a pH below 4, the reaction kinetics slow down significantly. Conversely, at a pH above 5, there is an increased risk of forming radionuclide hydroxides, which will not be incorporated into the DOTA chelator.[1] For Gallium-68 (⁶⁸Ga), no incorporation is observed at pH 1, with the reaction beginning at pH 2.5 and completing at pH 4-5.[2]
-
Reaction Temperature and Time: The optimal temperature and incubation time can vary depending on the radionuclide being used. For instance, labeling with Yttrium-90 (⁹⁰Y) and Lutetium-177 (¹⁷⁷Lu) is typically complete within 20 minutes at 80°C, whereas Indium-111 (¹¹¹In) may require 30 minutes at 100°C.[1] It is essential to ensure your heating apparatus is calibrated and provides uniform heating.
-
Metal Ion Contamination: Trace metal ion impurities in the reaction vial, buffers, or the radionuclide solution can compete with the desired radionuclide for chelation by DOTA.[3] Cations such as Fe³⁺, Cu²⁺, and Al³⁺ are known to interfere with ⁶⁸Ga labeling.[3] Ensure all labware is thoroughly cleaned, and use high-purity reagents to minimize contamination.
-
Peptide Quality and Concentration: The integrity and concentration of the this compound precursor are vital. Ensure the peptide has been stored correctly and has not degraded. The concentration of the peptide should be optimized for the amount of radionuclide used.
Inconsistent Results and Batch-to-Batch Variability
Question: I am observing significant variability in my radiolabeling efficiency from one experiment to the next. What could be causing this inconsistency?
Answer: Inconsistent results are often due to subtle variations in experimental conditions. To ensure reproducibility, it is critical to standardize your protocol.
-
Precise pH Measurement and Control: Small fluctuations in pH can lead to significant changes in labeling efficiency. Use a calibrated pH meter and ensure your buffer system is robust.
-
Consistent Reagent Preparation: Prepare fresh batches of buffers and stock solutions regularly. The precursor is often prepared as a stock solution, divided into aliquots, and frozen at -20°C.[2] Ensure that aliquots are thawed consistently before use.
-
Radionuclide Source Variability: If you are using a generator-produced radionuclide like ⁶⁸Ga, the elution profile and the presence of contaminants can vary. Post-elution purification methods, such as fractionation or using anion/cation exchange columns, can help to obtain a more consistent radionuclide product.[2]
-
Human Error: Standardize every step of the procedure to minimize human error. The use of automated synthesis modules can significantly improve reproducibility.[4]
Product Stability and Radiolysis
Question: My radiolabeled this compound shows degradation over time. How can I improve its stability and prevent radiolysis?
Answer: The stability of the final radiolabeled product is crucial for its intended application. Degradation can occur due to radiolysis, especially when working with high activities.
-
Use of Radioprotectants/Radical Scavengers: Radiolysis is the process where the radiation emitted by the radionuclide damages the peptide. This can be mitigated by adding radical scavengers to the formulation. Ascorbic acid is a commonly used and effective radioprotectant that can prevent the loss of immunoreactivity during the labeling process.[5]
-
Storage Conditions: Store the final product under appropriate conditions. For example, ¹⁷⁷Lu-DOTA-TATE has shown high stability for up to 72 hours when stored under refrigeration.[6]
-
Minimizing Reaction Time: While sufficient incubation is necessary for complete labeling, unnecessarily long reaction times at high temperatures can promote degradation. Optimize the incubation time to the minimum required for achieving high radiochemical purity.
Data Presentation
Table 1: Optimal Radiolabeling Parameters for Different Radionuclides
| Radionuclide | Optimal pH Range | Optimal Temperature (°C) | Typical Incubation Time (minutes) | Reference |
| ⁹⁰Y | 4.0 - 4.5 | 80 | 20 | [1] |
| ¹¹¹In | 4.0 - 4.5 | 100 | 30 | [1] |
| ¹⁷⁷Lu | 4.0 - 4.5 | 80 | 20 | [1] |
| ⁶⁸Ga | 3.5 - 4.5 | 80 - 90 | 5 - 10 | [2][7] |
Table 2: Common Metal Ion Contaminants and Their Impact
| Contaminant Ion | Impact on Radiolabeling | Mitigation Strategy | Reference |
| Fe³⁺, Fe²⁺ | Competes with ⁶⁸Ga for DOTA chelation, reducing labeling yield. | Use high-purity reagents and metal-free labware. | [3] |
| Cu²⁺ | Strong competitor for DOTA chelation. Can also cause transmetalation of the final product at high temperatures. | Rigorous cleaning of all components and use of purified reagents. | [3] |
| Al³⁺, Zn²⁺, Pb²⁺ | Can interfere with the labeling process, although their impact may be less pronounced than Fe³⁺ and Cu²⁺. | Ensure high purity of all solutions and materials. | [3] |
| Cd²⁺ | A strong competitor for ¹¹¹In incorporation into DOTA. | Use of high-purity ¹¹¹In. | [1] |
Experimental Protocols
Protocol 1: General Radiolabeling of this compound
This protocol provides a general framework. Specific parameters should be optimized based on the radionuclide and equipment used.
-
Preparation:
-
Thaw a frozen aliquot of this compound stock solution.
-
Prepare a reaction buffer (e.g., ammonium (B1175870) acetate (B1210297) buffer, pH 5).[8]
-
Ensure all glassware and reaction vessels are thoroughly cleaned and, if necessary, acid-washed to remove trace metal contaminants.
-
-
Reaction Setup:
-
In a sterile reaction vial, add the this compound solution.
-
Add the appropriate volume of reaction buffer to adjust the pH to the optimal range (see Table 1).
-
Add the radionuclide solution to the vial.
-
-
Incubation:
-
Securely cap the vial and place it in a pre-heated heating block or water bath at the optimized temperature (see Table 1).
-
Incubate for the predetermined optimal time.
-
-
Quenching and Stabilization (Optional but Recommended):
-
After incubation, cool the reaction vial.
-
Add a quenching agent if necessary (e.g., DTPA solution to chelate any remaining free radionuclide).
-
Add a radioprotectant such as ascorbic acid to prevent radiolysis.
-
-
Quality Control:
-
Perform radiochemical purity testing using HPLC or ITLC (see Protocol 2).
-
Protocol 2: Quality Control using Instant Thin Layer Chromatography (ITLC)
ITLC is a rapid method to determine radiochemical purity.
-
System Preparation:
-
Prepare the mobile phase. A common system for ¹⁷⁷Lu-DOTA-TATE is 0.1 M sodium citrate, pH 5.5.[6]
-
Cut ITLC-SG strips to the required length.
-
-
Sample Application:
-
Spot a small volume (1-2 µL) of the final radiolabeled product onto the origin of the ITLC strip.
-
-
Chromatography:
-
Place the strip in a chromatography tank containing the mobile phase, ensuring the origin is above the solvent level.
-
Allow the solvent to migrate up the strip.
-
-
Analysis:
-
Once the solvent front has reached the desired height, remove the strip and let it dry.
-
Use a radio-TLC scanner to determine the distribution of radioactivity.
-
The labeled peptide will have a different retention factor (Rf) than the free radionuclide. For example, with the system described above, the labeled peptide has an Rf of 0.1-0.2, while free ¹⁷⁷Lu migrates with the solvent front (Rf = 1.0).[6]
-
-
Calculation:
-
Radiochemical Purity (%) = (Activity at the Rf of the labeled peptide / Total activity on the strip) x 100. A radiochemical purity of >95% is generally considered acceptable.
-
Visualizations
Caption: A typical workflow for the radiolabeling of this compound.
Caption: A decision tree for troubleshooting low radiolabeling efficiency.
References
- 1. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influence of metal ions on the ⁶⁸Ga-labeling of DOTATATE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prevention of radiolysis of monoclonal antibody during labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production and Quality Control of 177Lu-Dotatate [177Lu-dota- try3]-Octreotate: Clinical Application [inis.iaea.org]
- 7. Comparative evaluation of 68Ga-labelled TATEs: the impact of chelators on imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of the small-scale synthesis of DOTA-Tyr3 -octreotide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DOTA-Peptide Labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the radiolabeling of DOTA-peptides. The information is tailored for researchers, scientists, and drug development professionals to help navigate the complexities of optimizing pH and temperature for successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal pH and temperature for DOTA-peptide labeling with Gallium-68 (⁶⁸Ga)?
The optimal conditions for ⁶⁸Ga labeling of DOTA-peptides are crucial for achieving high radiochemical purity and yield. The ideal pH range is generally between 3.0 and 5.0.[1][2][3] Specifically, a pH of 3.5 to 4.5 is often cited as optimal.[4][5] Labeling is typically performed at elevated temperatures, ranging from 80°C to 100°C, to ensure efficient complexation within a short incubation time, often between 5 to 20 minutes.[1][2][3]
Q2: What happens if the pH is too low or too high?
Deviation from the optimal pH range can significantly compromise labeling efficiency.
-
Low pH (below 3.0): Protonation of the DOTA chelator can occur, hindering its ability to effectively complex with the radiometal. This results in a slower reaction rate and lower labeling yield.[5]
-
High pH (above 5.0): At higher pH levels, the radiometal, such as ⁶⁸Ga³⁺, is prone to forming colloidal hydroxides.[5] This reduces the availability of the free radiometal for chelation by the DOTA-peptide, leading to decreased radiochemical purity.
Q3: Why is heating necessary for DOTA-peptide labeling?
Heating provides the necessary activation energy to overcome the kinetic barrier of incorporating the radiometal into the rigid DOTA cage. This significantly accelerates the rate of the labeling reaction, allowing for high incorporation of the radionuclide in a much shorter time frame compared to labeling at room temperature.[1][3][6] For instance, labeling at 95°C can be completed in 5-15 minutes, whereas at room temperature, the efficiency is significantly lower.[3][7]
Q4: Can DOTA-peptides be labeled at room temperature?
While elevated temperatures are standard for DOTA-peptide labeling, some newer chelators have been developed to allow for room temperature labeling. However, for the widely used DOTA chelator, labeling at room temperature is generally inefficient and results in low radiochemical yields.[3][8]
Troubleshooting Guide
Issue 1: Low Radiolabeling Yield
| Potential Cause | Troubleshooting Step |
| Incorrect pH | Verify the pH of the reaction mixture using a calibrated pH meter or pH indicator strips. Adjust the pH to the optimal range of 3.5-4.5 using a suitable buffer, such as sodium acetate (B1210297).[1][4] |
| Suboptimal Temperature | Ensure the heating block or water bath is calibrated and maintaining the target temperature (80-100°C).[1][2][3] |
| Insufficient Incubation Time | Increase the incubation time. While many protocols suggest 5-15 minutes, some peptide-radionuclide combinations may require longer incubation for optimal incorporation.[9] |
| Metal Ion Contamination | Use high-purity reagents and metal-free labware to avoid competition for the DOTA chelator from trace metal impurities (e.g., Fe³⁺, Zn²⁺, Cu²⁺).[10][11] |
| Low Precursor Concentration | Ensure the concentration of the DOTA-peptide is sufficient for the amount of radioactivity being used. |
| Poor Quality of Radionuclide | Use a radionuclide eluate with high purity and specific activity. |
Issue 2: High Levels of Unbound Radionuclide
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Re-optimize the pH, temperature, and incubation time as described in "Low Radiolabeling Yield." |
| Formation of Colloidal Radionuclide | Ensure the pH is not too high (above 5.0). Consider using a radical scavenger like ascorbic acid to prevent radiolysis, which can affect the chemical form of the radionuclide.[1] |
| Incorrect Buffer Composition | Use a buffer system that does not interfere with the labeling reaction. Sodium acetate is a commonly used and effective buffer.[1] |
Quantitative Data Summary
The following tables summarize the reported optimal conditions and their effects on labeling efficiency for DOTA-peptides with Gallium-68.
Table 1: Optimal pH for ⁶⁸Ga-DOTA-Peptide Labeling
| pH Range | Observed Labeling Efficiency | Reference |
| 3.0 - 4.0 | High efficiency | [1] |
| 3.5 - 4.0 | Complete incorporation after 5 min at 80°C | [2][4] |
| 3.0 - 3.5 | 98 ± 3% | [3] |
| 4.0 | 24 ± 20% | [3] |
| 5.0 | 9 ± 3% | [3] |
Table 2: Optimal Temperature for ⁶⁸Ga-DOTA-Peptide Labeling
| Temperature (°C) | Incubation Time (min) | Observed Labeling Efficiency | Reference |
| 85 - 95 | 8 - 12 | High efficiency | [1] |
| 80 | 5 | Complete incorporation (at pH 4) | [2] |
| 100 | 5 | 86 - 96% | [3] |
| 60 | 5 | 75 - 83% | [3] |
| Room Temperature | 5 | 28 ± 14% | [3] |
Experimental Protocols
Protocol 1: Optimization of pH for ⁶⁸Ga-DOTA-Peptide Labeling
-
Prepare Buffers: Prepare a series of sodium acetate buffers with varying pH values (e.g., 3.0, 3.5, 4.0, 4.5, 5.0).
-
Reaction Setup: In separate reaction vials, add a fixed amount of DOTA-peptide.
-
pH Adjustment: To each vial, add one of the prepared buffers to achieve the desired final reaction pH.
-
Add Radionuclide: Add a known amount of ⁶⁸GaCl₃ eluate to each vial.
-
Incubation: Incubate all vials at a constant optimal temperature (e.g., 95°C) for a fixed time (e.g., 10 minutes).
-
Quenching: Stop the reaction by cooling the vials on ice.
-
Quality Control: Analyze the radiochemical purity of each sample using a suitable method like radio-TLC or radio-HPLC to determine the percentage of incorporated ⁶⁸Ga.
-
Analysis: Plot the radiochemical purity against the pH to determine the optimal pH for your specific DOTA-peptide.
Protocol 2: Optimization of Temperature for ⁶⁸Ga-DOTA-Peptide Labeling
-
Prepare Reaction Mixture: Prepare a master mix of your DOTA-peptide and the optimal buffer (determined from Protocol 1) to ensure consistency.
-
Aliquot: Distribute the master mix into separate reaction vials.
-
Add Radionuclide: Add a known amount of ⁶⁸GaCl₃ eluate to each vial.
-
Temperature Gradient: Place each vial in a heating block or water bath set to a different temperature (e.g., Room Temperature, 60°C, 70°C, 80°C, 90°C, 100°C).
-
Incubation: Incubate all vials for a fixed, optimal time (e.g., 10 minutes).
-
Quenching: Stop the reaction by cooling the vials on ice.
-
Quality Control: Analyze the radiochemical purity of each sample using radio-TLC or radio-HPLC.
-
Analysis: Plot the radiochemical purity against the temperature to identify the optimal temperature for your labeling reaction.
Visualizations
Caption: Experimental workflow for DOTA-peptide labeling.
Caption: Troubleshooting logic for low labeling yield.
References
- 1. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, 68Ga-Radiolabeling, and Preliminary In Vivo Assessment of a Depsipeptide-Derived Compound as a Potential PET/CT Infection Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 7. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide-based positron emission tomography probes: current strategies for synthesis and radiolabelling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancement of reaction conditions for the radiolabelling of DOTA-peptides with high activities of yttrium-90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Reduce Kidney Uptake of 177Lu-DOTATATE
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 177Lu-DOTATATE. The information provided is intended to address specific issues that may be encountered during experiments aimed at reducing renal uptake of this radiopharmaceutical.
Troubleshooting Guides
This section provides solutions to common problems encountered during the implementation of kidney protection strategies in 177Lu-DOTATATE experiments.
Scenario 1: Patient/Animal Subject Shows Intolerance to Amino Acid Infusion (Nausea/Vomiting)
-
Problem: The subject is experiencing nausea and vomiting following the initiation of the lysine (B10760008) and arginine infusion. This can compromise the well-being of the subject and the integrity of the experiment.
-
Solution:
-
Reduce Infusion Rate: Temporarily slow down the infusion rate of the amino acid solution. A slower administration can often alleviate gastrointestinal distress.
-
Administer Antiemetics: Pre-medication with antiemetics, such as 5-HT3 antagonists (e.g., ondansetron), is a standard clinical practice and should be considered in preclinical studies if this side effect is observed.
-
Ensure Proper Hydration: Dehydration can exacerbate nausea. Ensure the subject is adequately hydrated before and during the infusion.
-
Consider a Different Formulation: Commercially available amino acid solutions containing a mixture of amino acids can have high osmolality, contributing to nausea. A compounded solution of only L-lysine and L-arginine may be better tolerated.
-
Scenario 2: Hyperkalemia Detected During Amino Acid Infusion
-
Problem: Elevated serum potassium levels (hyperkalemia) are detected during or after the amino acid infusion, which can be a serious adverse event. This is often associated with the infusion of cationic amino acids.
-
Solution:
-
Monitor Serum Potassium: Regularly monitor serum potassium levels before, during, and after the amino acid infusion, especially in subjects with pre-existing renal impairment.
-
Reduce Amino Acid Concentration: If hyperkalemia is a recurring issue, consider reducing the total dose of the amino acids. Some studies have explored using a lower total amount of amino acids while still achieving a significant reduction in renal uptake.
-
Administer Insulin (B600854) and Glucose: In a clinical setting, mild to moderate hyperkalemia can be managed with the administration of insulin and glucose, which promotes the intracellular uptake of potassium.
-
Consider Bicarbonate Administration: Amino acid infusions can induce metabolic acidosis, which can contribute to hyperkalemia. The administration of bicarbonate may help to correct the acidosis and lower serum potassium levels[1].
-
Scenario 3: Extravasation of the Amino Acid Solution
-
Problem: The amino acid solution has leaked into the tissue surrounding the infusion site, causing pain, swelling, and potential tissue damage due to its hyperosmolar nature.
-
Solution:
-
Stop the Infusion Immediately: Halt the infusion as soon as extravasation is suspected.
-
Aspirate the Infiltrated Solution: If possible, attempt to aspirate the extravasated fluid through the existing catheter before removing it.
-
Elevate the Affected Limb: Elevating the limb can help to reduce swelling.
-
Apply Cold Compresses: Cold compresses can help to limit the dispersion of the solution and reduce inflammation[2].
-
Monitor the Site: Closely monitor the site for signs of skin necrosis, which may require further medical intervention[3][4].
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding strategies to reduce the renal uptake of 177Lu-DOTATATE.
Q1: What is the primary mechanism of 177Lu-DOTATATE uptake in the kidneys?
A1: The primary mechanism of renal uptake of 177Lu-DOTATATE is through megalin-mediated endocytosis in the proximal tubules of the kidneys. After glomerular filtration, the radiolabeled peptide is reabsorbed from the tubular fluid by binding to the megalin receptor, a multi-ligand endocytic receptor.
Q2: How does the co-infusion of amino acids reduce kidney uptake?
A2: The co-infusion of positively charged amino acids, such as lysine and arginine, competitively inhibits the tubular reabsorption of 177Lu-DOTATATE. These amino acids saturate the binding sites on the megalin receptor, thereby reducing the amount of radiopharmaceutical that is reabsorbed and retained in the kidney cells.
Q3: What is the standard protocol for amino acid infusion?
A3: A common protocol involves the intravenous infusion of a solution containing 2.5% L-lysine and 2.5% L-arginine in 1 to 2 liters of normal saline. The infusion is typically started 30-60 minutes before the administration of 177Lu-DOTATATE and continues for a total of 4 hours. The infusion rate is generally around 250-500 mL/hour.
Q4: Are there alternative strategies to amino acid infusion for kidney protection?
A4: Yes, several alternative and experimental strategies are being investigated:
-
Succinylated Gelatin (Gelofusine): This plasma expander has been shown to reduce renal uptake of radiolabeled somatostatin (B550006) analogues, potentially through competitive inhibition of tubular reabsorption[5][6][7][8].
-
Amifostine (B1664874): This cytoprotective agent can mitigate radiation damage to healthy tissues and has been shown to reduce the absorbed radiation dose to the kidneys[2].
-
Enalapril: An angiotensin-converting enzyme (ACE) inhibitor that can help to mitigate radiation-induced nephropathy[9][10].
-
Modification of the Radiopharmaceutical: Altering the chemical structure of the linker between the chelator and the peptide may reduce renal uptake.
Q5: How should the amino acid dosage be adjusted for pediatric subjects?
A5: The standard adult volume of amino acid solution can be excessive for children and may lead to hemodynamic overload. Guidelines have been developed for safe pediatric dosing that take into account the child's renal physiology and principles of safe fluid management[11][12]. It is crucial to consult these specialized guidelines when working with pediatric populations.
Data Presentation
The following table summarizes the quantitative data on the efficacy of various kidney protection strategies.
| Strategy | Agent(s) | Reported Reduction in Renal Uptake/Radiation Dose | Reference(s) |
| Competitive Inhibition | Lysine and Arginine | Up to 65% reduction in renal radiation dose. | [13] |
| Succinylated Gelatin (Gelofusine) | Approximately 45% reduction in renal radiation dose. | [5][6][7] | |
| Radioprotection | Amifostine | Reduction in absorbed kidney radiation dose. | [2] |
| Mitigation of Nephropathy | Enalapril | Mitigates radiation-induced kidney damage. | [9][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to reducing the renal uptake of 177Lu-DOTATATE.
Protocol 1: Standard Amino Acid Infusion for Kidney Protection
-
Solution Preparation: Prepare a sterile solution of 2.5% L-lysine and 2.5% L-arginine in 1 liter of 0.9% NaCl.
-
Pre-medication: Administer an antiemetic (e.g., ondansetron) 30 minutes prior to the start of the amino acid infusion to minimize nausea and vomiting.
-
Infusion: Begin the intravenous infusion of the amino acid solution 30-60 minutes before the administration of 177Lu-DOTATATE. The infusion rate should be set to 250 mL/hour.
-
177Lu-DOTATATE Administration: Administer the 177Lu-DOTATATE dose as planned.
-
Continue Infusion: Continue the amino acid infusion for a total duration of 4 hours.
-
Monitoring: Monitor the subject for adverse effects such as nausea, vomiting, and signs of hyperkalemia throughout the infusion period.
Protocol 2: Evaluation of a Novel Renal Protective Agent (General Workflow)
-
Animal Model: Utilize a suitable animal model, such as rats or mice, that has been shown to have a biodistribution of 177Lu-DOTATATE comparable to humans.
-
Control Group: Administer 177Lu-DOTATATE to a control group of animals without any renal protective agent.
-
Experimental Group: Administer the novel renal protective agent to the experimental group of animals at a predetermined dose and time relative to the 177Lu-DOTATATE injection.
-
Biodistribution Studies: At various time points post-injection (e.g., 1, 4, 24, and 48 hours), euthanize a subset of animals from both groups and harvest the kidneys and other organs of interest.
-
Quantification of Radioactivity: Measure the radioactivity in the harvested organs using a gamma counter.
-
Data Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g) for the kidneys and other organs. Compare the %ID/g in the kidneys of the experimental group to the control group to determine the percentage reduction in renal uptake.
-
Toxicity Assessment: Monitor the animals for any signs of toxicity related to the novel agent.
Visualizations
Signaling Pathway of 177Lu-DOTATATE Renal Uptake
References
- 1. Hyperkalemia in patients treated with endoradiotherapy combined with amino acid infusion is associated with severe metabolic acidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kidney protection during peptide receptor radionuclide therapy with somatostatin analogues | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Arginine extravasation leading to skin necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new administration schedule for amifostine as a radioprotector in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Phase I clinical and pharmacology study using amifostine as a radioprotector in dose-escalated whole liver radiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Renal Toxicity of Radiolabeled Peptides and Antibody Fragments: Mechanisms, Impact on Radionuclide Therapy, and Strategies for Prevention | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 8. Amifostine: chemotherapeutic and radiotherapeutic protective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinically Relevant Doses of Enalapril Mitigate Multiple Organ Radiation Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cutaneous Management after Extravasation of High-Concentrated Amino Acid Solution Administered for Renal Protection in PRRT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinically Relevant Doses of Enalapril Mitigate Multiple Organ Radiation Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cutaneous Management after Extravasation of High-Concentrated Amino Acid Solution Administered for Renal Protection in PRRT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Graphviz [graphviz.org]
Technical Support Center: Managing Hematological Toxicity in ¹⁷⁷Lu-DOTATATE PRRT
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing hematological toxicity associated with Tyr3-Octreotate (DOTATATE) Peptide Receptor Radionuclide Therapy (PRRT).
Frequently Asked Questions (FAQs)
Q1: What is the general incidence of hematological toxicity following ¹⁷⁷Lu-DOTATATE PRRT?
Hematological toxicity is a recognized adverse effect of ¹⁷⁷Lu-DOTATATE PRRT, though severe toxicity is relatively uncommon. Most cytopenias are transient and mild to moderate in severity (Grade 1-2), with an estimated incidence of 10-25%.[1][2] Grade 3 or 4 hematological toxicity is less frequent, occurring in approximately 5-11% of patients.[3][4][5] The nadir for blood cell counts typically occurs 4-6 weeks after each treatment cycle, followed by a recovery phase.[3][6]
Q2: What are the known risk factors for developing severe hematological toxicity?
Several factors have been identified that increase a patient's risk of developing significant hematological toxicity. These include:
-
Poor renal function: Impaired kidney function can lead to prolonged circulation of the radiopharmaceutical, increasing radiation dose to the bone marrow.[3][6]
-
Pre-existing cytopenias: Low baseline white blood cell (WBC) or platelet counts are a significant predictor of further myelosuppression.[3][7]
-
Extensive tumor burden and bone metastases: A high tumor load, particularly with extensive bone marrow involvement, is associated with an increased risk of hematotoxicity.[1][2][3][6][8]
-
Advanced age: Patients over 70 years of age may be more susceptible to hematological side effects.[3][6]
-
Previous chemotherapy: Prior treatment with cytotoxic chemotherapy can increase the risk of developing therapy-related myeloid neoplasms (t-MN).[1][2][4]
Q3: What are the long-term hematological risks associated with ¹⁷⁷Lu-DOTATATE PRRT?
Long-term hematological complications are rare but serious. The most significant risk is the development of therapy-related myeloid neoplasms (t-MN), including myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML).[1][2] The estimated incidence of t-MN is between 1-3%.[4][9][10][11] Persistent hematologic dysfunction (PHD), characterized by unexplained cytopenia for more than six months, can also occur.[4]
Q4: How should hematological function be monitored during and after PRRT?
Consistent monitoring of blood counts is crucial for early detection and management of hematological toxicity. The NANETS/SNMMI guidelines recommend the following monitoring schedule:
-
Before each treatment cycle: A complete blood count (CBC) with differential should be performed.[10]
-
Between cycles: Blood parameters should be checked at 2- to 4-week intervals.[7]
-
Post-treatment: Monitoring should continue at 1, 3, 6, and 12 months after the final PRRT cycle.[9][10] If abnormalities persist, more frequent monitoring is recommended, and a hematology consultation should be considered.[9][10]
Troubleshooting Guides
Issue: A patient develops Grade 3/4 thrombocytopenia after a PRRT cycle.
Possible Cause: Increased radiation dose to the bone marrow due to underlying risk factors.
Suggested Actions:
-
Delay subsequent cycles: The interval between treatments can be extended up to 16 weeks to allow for bone marrow recovery.[6]
-
Dose reduction: For the next cycle, consider administering a reduced dose of ¹⁷⁷Lu-DOTATATE.[6]
-
Discontinuation: If toxicity persists for more than 16 weeks or recurs after a dose reduction, discontinuation of PRRT should be considered.[6]
-
Supportive care: Platelet transfusions may be required in cases of severe thrombocytopenia.
Issue: A patient with extensive bone metastases is being considered for PRRT.
Possible Cause: Higher risk for myelosuppression due to tumor infiltration of the bone marrow.
Suggested Actions:
-
Thorough baseline assessment: Carefully evaluate baseline hematological parameters.
-
Informed consent: Discuss the increased risk of hematological toxicity with the patient.
-
Intensified monitoring: Implement a more frequent monitoring schedule for blood counts during and after treatment.
-
Consider alternative strategies: In patients with extensive bone marrow involvement, the potential benefits of PRRT must be carefully weighed against the risk of severe myelosuppression.
Data Presentation
Table 1: Incidence of Hematological Toxicity with ¹⁷⁷Lu-DOTATATE PRRT
| Toxicity Grade | Parameter | Reported Incidence | Reference |
| Any Grade | Cytopenia | 10-25% | [1][2] |
| Anemia | 48% | [1][2] | |
| Thrombocytopenia | 48% | [1][2] | |
| Neutropenia | 22% | [1][2] | |
| Grade 3/4 | Any Hematological | 5-11% | [3][4][5] |
| Thrombocytopenia | ≤5% | [9][10] | |
| Neutropenia | ≤5% | [9][10] | |
| Leukopenia | 2.7% | [7] | |
| Anemia | 0.4% | [12] | |
| Long-Term | t-MN (MDS/AML) | 1-3% | [4][9][10][11] |
| PHD | 4% | [4] |
Experimental Protocols
Protocol: Monitoring Hematological Parameters During ¹⁷⁷Lu-DOTATATE PRRT
-
Baseline Assessment (within 2-4 weeks prior to first cycle):
-
Obtain a complete blood count (CBC) with differential.
-
Assess renal function (serum creatinine (B1669602) and GFR).
-
Record patient history, including prior chemotherapy or radiation therapy.
-
-
Pre-treatment (before each subsequent cycle):
-
Obtain a CBC with differential.
-
Treatment should only proceed if absolute neutrophil count, platelet count, and hemoglobin are above institutional safety thresholds.
-
-
Inter-cycle Monitoring:
-
Perform a CBC with differential at 2- to 4-week intervals between treatment cycles.[7]
-
-
Post-treatment Follow-up:
Visualizations
Caption: Experimental workflow for ¹⁷⁷Lu-DOTATATE PRRT.
Caption: Logical relationship of risk factors for hematological toxicity.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. ascopubs.org [ascopubs.org]
- 3. Subacute haematotoxicity after PRRT with 177Lu-DOTA-octreotate: prognostic factors, incidence and course - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. A Clinical Guide to Peptide Receptor Radionuclide Therapy with 177Lu-DOTATATE in Neuroendocrine Tumor Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term hematotoxicity after peptide receptor radionuclide therapy with 177Lu-octreotate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. nanets.net [nanets.net]
- 10. NANETS/SNMMI Procedure Standard for Somatostatin Receptor–Based Peptide Receptor Radionuclide Therapy with 177Lu-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Incidence and characteristics of therapy-related myeloid neoplasms after peptide receptor radionuclide therapy in patients with neuroendocrine tumors - Mayo Clinic [mayoclinic.org]
- 12. Report on short-term side effects of treatments with 177Lu-octreotate in combination with capecitabine in seven patients with gastroenteropancreatic neuroendocrine tumours - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Tyr3-Octreotate (DOTATATE) Therapy in Neuroendocrine Tumors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at overcoming resistance to Tyr3-Octreotate (DOTATATE) therapy in neuroendocrine tumors (NETs).
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of resistance to 177Lu-DOTATATE therapy in neuroendocrine tumors?
A1: Resistance to 177Lu-DOTATATE therapy is a complex issue with several contributing factors. The primary mechanisms include:
-
Downregulation or loss of Somatostatin (B550006) Receptor Type 2 (SSTR2) expression: SSTR2 is the primary target for DOTATATE. A reduction in its expression on the tumor cell surface leads to decreased radiopharmaceutical uptake and reduced therapeutic efficacy.[1][2]
-
Tumor heterogeneity: NETs can be heterogeneous, with varying levels of SSTR2 expression across different tumor sites or even within the same lesion.[3] This can result in a partial response to therapy, where some tumor cells are effectively targeted while others continue to proliferate.
-
Activation of alternative signaling pathways: Tumor cells can develop resistance by activating pro-survival signaling pathways that circumvent the effects of DOTATATE-induced radiation damage. Key pathways implicated include the PI3K/Akt/mTOR pathway.[4][5][6][7][8]
-
Inefficient DNA damage repair: Enhanced DNA repair mechanisms within tumor cells can counteract the DNA double-strand breaks induced by the β-emission from 177Lu, leading to cell survival and resistance.[3][9][10][11]
-
Tumor microenvironment: Factors such as hypoxia and dense fibrosis within the tumor microenvironment can limit the delivery and effectiveness of 177Lu-DOTATATE.[3]
Q2: What are the most promising combination strategies to overcome DOTATATE resistance?
A2: Several combination strategies are being investigated to enhance the efficacy of 177Lu-DOTATATE and overcome resistance. These include:
-
Chemotherapy: Combining DOTATATE with chemotherapeutic agents like temozolomide (B1682018) and capecitabine (B1668275) has shown promise in clinical trials.[12]
-
mTOR Inhibitors: Agents like everolimus, which target the mTOR signaling pathway, can sensitize tumor cells to radiation and have shown synergistic effects with DOTATATE in preclinical models.[1][13][14][15][16]
-
PARP Inhibitors: These agents inhibit poly(ADP-ribose) polymerase, an enzyme crucial for DNA repair. By impairing the tumor cells' ability to repair radiation-induced DNA damage, PARP inhibitors can enhance the cytotoxic effects of 177Lu-DOTATATE.
-
Histone Deacetylase (HDAC) Inhibitors: Preclinical studies suggest that HDAC inhibitors can upregulate SSTR2 expression, potentially re-sensitizing resistant tumors to DOTATATE therapy.[1][17]
-
Novel Agents: Other emerging strategies include combination with ribonucleotide reductase inhibitors and photothermal therapy.
Q3: How can I assess SSTR2 expression levels in my cell lines or tumor models?
A3: Accurate assessment of SSTR2 expression is critical for both preclinical and clinical studies. Common methods include:
-
Flow Cytometry: This technique allows for the quantification of SSTR2 protein expression on the cell surface.[17][18]
-
Western Blot: This method can be used to determine the total SSTR2 protein levels within the cells.
-
Quantitative PCR (qPCR): qPCR can be used to measure the mRNA expression levels of the SSTR2 gene.[1][2]
-
Immunohistochemistry (IHC): IHC is used to visualize SSTR2 expression in tissue sections from patient-derived xenografts (PDXs) or clinical samples.[12]
-
PET/CT Imaging: In vivo, SSTR expression is assessed using radiolabeled somatostatin analogs like 68Ga-DOTATATE in PET/CT scans.[5][7][19][20][21]
Troubleshooting Guides
Troubleshooting Low SSTR2 Expression
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or absent SSTR2 expression in NET cell line | Cell line-specific characteristic (some NET cell lines have inherently low SSTR2 expression). | - Screen multiple NET cell lines to find one with adequate SSTR2 expression (e.g., NCI-H727, BON-1).- Consider genetic engineering to overexpress SSTR2 in a low-expressing cell line for mechanistic studies.[2]- Treat cells with HDAC inhibitors (e.g., vorinostat, entinostat) or DNA methyltransferase (DNMT) inhibitors, which have been shown to upregulate SSTR2 expression in some preclinical models.[1][17] |
| Loss of SSTR2 expression over multiple passages | Cell culture-induced phenotypic drift. | - Use low-passage number cells for experiments.- Regularly re-authenticate cell lines.- Re-assess SSTR2 expression every 5-10 passages. |
| Discrepancy between mRNA and protein levels | Post-transcriptional or post-translational regulation. | - Confirm protein expression using both flow cytometry (surface) and western blot (total).- Investigate potential mechanisms of protein degradation or impaired trafficking to the cell surface. |
Troubleshooting Cell Viability Assays (e.g., MTT Assay)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicates | - Uneven cell seeding.- Pipetting errors.- "Edge effect" in 96-well plates.[2]- Incomplete dissolution of formazan (B1609692) crystals.[22][23] | - Ensure a single-cell suspension before seeding.- Use a multichannel pipette for adding reagents.- Avoid using the outer wells of the plate or fill them with sterile PBS or media.[2]- Ensure complete solubilization of formazan crystals by thorough mixing and appropriate incubation time with the solubilizing agent.[23] |
| Unexpectedly high cell viability at high drug concentrations | - Drug precipitation at high concentrations.- Drug interaction with the MTT reagent.[22][24]- Cell line is highly resistant to the treatment. | - Check for drug precipitation under a microscope.- Perform a cell-free control to test for direct reduction of MTT by the drug.[22]- Use a wider range of drug concentrations and consider a longer treatment duration.- Confirm results with an alternative viability assay (e.g., CellTiter-Glo, trypan blue exclusion). |
| No dose-dependent effect observed | - Incorrect drug concentrations (too high or too low).- Short incubation time.- Inactive drug compound. | - Perform a broad dose-response curve in a pilot experiment.- Optimize the incubation time for the specific cell line and drug.- Verify the activity of the drug compound. |
Quantitative Data Summary
Table 1: Efficacy of 177Lu-DOTATATE Monotherapy and Combination Therapies in Preclinical and Clinical Studies
| Therapy | Model/Study Population | Endpoint | Result | Reference |
| 177Lu-DOTATATE | Midgut NET patients (NETTER-1 trial) | Progression-Free Survival (PFS) | 20-month PFS rate: 65.2% (vs. 10.8% with octreotide (B344500) LAR) | [14] |
| 177Lu-DOTATATE | Lung NET patients | Disease Control Rate (DCR) | 88% | [9] |
| 177Lu-DOTATATE + Everolimus | H727 xenograft mice | Relative Tumor Growth (Day 13) | 243% (vs. 365% for Everolimus alone and 625% for DOTATATE alone) | [13] |
| 177Lu-DOTATATE + Everolimus | Unresectable NET patients | Median PFS | 23.3 months | [14] |
| 177Lu-DOTATATE | Grade 2 NET patients | Absorbed dose for 90% probability of partial response | ≥ 135 Gy | [25][26] |
Experimental Protocols
Protocol 1: SSTR2 Expression Analysis by Flow Cytometry
Objective: To quantify the percentage of cells expressing SSTR2 on their surface.
Materials:
-
NET cell line of interest
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS + 1% BSA + 0.1% Sodium Azide)
-
Anti-SSTR2 primary antibody (e.g., Novus Biologicals, Cat#MAB4224)
-
Fluorescently-labeled secondary antibody (if primary is not conjugated)
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Harvest cells and prepare a single-cell suspension.
-
Wash cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend cells in FACS buffer to a concentration of 1x106 cells/mL.
-
Aliquot 100 µL of cell suspension into flow cytometry tubes.
-
Add the primary anti-SSTR2 antibody or isotype control at the manufacturer's recommended concentration.
-
Incubate on ice for 30-60 minutes, protected from light.
-
Wash the cells twice with FACS buffer.
-
If using an unconjugated primary antibody, resuspend the cells in 100 µL of FACS buffer containing the fluorescently-labeled secondary antibody.
-
Incubate on ice for 30 minutes, protected from light.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Analyze the samples on a flow cytometer.
Protocol 2: Cell Viability Assessment using MTT Assay
Objective: To determine the effect of DOTATATE and/or combination therapies on the metabolic activity of NET cells as an indicator of cell viability.
Materials:
-
NET cell line
-
96-well cell culture plates
-
Complete cell culture medium
-
Therapeutic agents (e.g., 177Lu-DOTATATE, everolimus)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the therapeutic agent(s). Include untreated control wells.
-
Incubate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 15 minutes at room temperature with gentle shaking to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 3: In Vivo Neuroendocrine Tumor Xenograft Model
Objective: To evaluate the in vivo efficacy of novel therapeutic strategies against DOTATATE-resistant NETs.
Materials:
-
NET cell line (e.g., BON-1, QGP-1, H727)
-
Immunocompromised mice (e.g., nude, SCID)
-
Matrigel (optional)
-
Therapeutic agents for injection
-
Calipers for tumor measurement
Procedure:
-
Harvest and resuspend NET cells in sterile PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject 1-10 x 106 cells into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the therapeutic agents according to the planned schedule and route of administration.
-
Measure tumor volume using calipers (Volume = 0.5 x Length x Width²) two to three times per week.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., IHC, western blot).
Visualizations
Caption: Signaling pathways implicated in DOTATATE resistance and targets for combination therapies.
Caption: Experimental workflow for evaluating strategies to overcome DOTATATE resistance.
References
- 1. Everolimus in treatment of neuroendocrine tumors: efficacy, side-effects, resistance and factors affecting its place in the treatment sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Modeling Early Radiation DNA Damage Occurring During 177Lu-DOTATATE Radionuclide Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of lanreotide in bronchopulmonary neuroendocrine tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. mdpi.com [mdpi.com]
- 9. Imaging DNA Damage Repair In Vivo After 177Lu-DOTATATE Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of 177Lu-DOTA-octreotate therapy-induced DNA damage in peripheral blood lymphocytes of patients with neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. punnettsquare.org [punnettsquare.org]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. Efficacy of Everolimus Combined with 177Lu-Dotatate in the Treatment of Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Everolimus in the Treatment of Neuroendocrine Tumors: Lights and Shadows - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. scribd.com [scribd.com]
- 18. lifesciences.danaher.com [lifesciences.danaher.com]
- 19. Quantitative 68Ga-DOTATATE PET/CT Parameters for the Prediction of Therapy Response in Patients with Progressive Metastatic Neuroendocrine Tumors Treated with 177Lu-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Evaluation of Spheroid 3D Culture Methods to Study a Pancreatic Neuroendocrine Neoplasm Cell Line [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. biology.stackexchange.com [biology.stackexchange.com]
- 24. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 25. firstwordpharma.com [firstwordpharma.com]
- 26. jnm.snmjournals.org [jnm.snmjournals.org]
How to address imaging artifacts in 68Ga-DOTATATE PET/CT.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing imaging artifacts encountered during 68Ga-DOTATATE PET/CT experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of artifacts in 68Ga-DOTATATE PET/CT imaging?
A1: Imaging artifacts in 68Ga-DOTATATE PET/CT can arise from patient-related factors (e.g., movement, metal implants), technical issues (e.g., incorrect attenuation correction, scanner calibration), and physiological variants (e.g., high uptake in the uncinate process of the pancreas). A thorough understanding of the normal biodistribution of 68Ga-DOTATATE is crucial to differentiate physiological uptake from true pathological findings.[1][2][3][4]
Q2: How does patient preparation affect image quality?
A2: Proper patient preparation is critical for optimal image quality and to avoid potential artifacts. Key preparation steps include ensuring adequate hydration and encouraging frequent voiding to reduce radiation exposure and minimize halo artifacts from a full bladder.[5] While fasting is not strictly required, it is important to inquire about the patient's history of somatostatin (B550006) analog therapy, as this can influence tracer uptake.[6][7]
Q3: What is the recommended protocol for patients on somatostatin analog therapy?
A3: For patients receiving long-acting somatostatin analogs (e.g., octreotide (B344500) LAR, lanreotide), it is often recommended to schedule the 68Ga-DOTATATE PET/CT scan just prior to their next scheduled dose to minimize the risk of receptor blockade.[7] For short-acting analogs, a washout period of 12-24 hours is typically advised.[7] However, some studies suggest that continuing somatostatin analog therapy may not significantly impact tumor uptake and can even improve the tumor-to-background ratio.[8][9][10] It is crucial to document the date of the last administration.[6]
Q4: What are the acceptable quality control parameters for a 68Ga-DOTATATE preparation?
A4: The quality of the 68Ga-DOTATATE radiopharmaceutical is paramount for accurate imaging. Key quality control parameters include radiochemical purity, pH, sterility, and endotoxin (B1171834) levels. The European Pharmacopoeia sets specific release criteria for gallium edotreotide (B1671108) injections.[6]
Troubleshooting Guides
Motion Artifacts
Motion artifacts, typically appearing as blurring or misregistration of PET and CT data, can obscure small lesions and lead to inaccurate quantification.
Troubleshooting Workflow:
Caption: A flowchart for addressing motion artifacts in 68Ga-DOTATATE PET/CT.
Detailed Steps:
-
Identification: Visually inspect the fused PET/CT images for misalignment between the anatomical structures on the CT and the corresponding areas of radiotracer uptake on the PET. Non-attenuation-corrected PET images can also help identify motion that occurred after the CT acquisition.[11]
-
Severity Assessment: Determine the extent of the motion. Minor motion may be correctable with post-processing techniques, while severe motion may necessitate repeating the scan.
-
Correction Techniques:
-
Respiratory Gating: For thoracic and abdominal imaging, respiratory gating techniques can be employed to acquire data at specific phases of the breathing cycle, thus minimizing motion artifacts.[12] Data-driven gating (DDG) is one such technique that can be applied.[13][14]
-
Image Registration: Software-based image registration algorithms can be used to retrospectively align the PET and CT data.
-
Patient Immobilization: For future scans, ensure the patient is comfortable and use immobilization devices as needed. Clear communication with the patient before and during the scan is essential.
-
Metal Artifacts
Metallic implants, such as dental fillings or prosthetic devices, can cause significant artifacts on CT images, which then propagate to the attenuation-corrected PET images, leading to inaccurate quantification of tracer uptake.[15]
Troubleshooting Workflow:
Caption: A decision-making diagram for managing metal artifacts.
Detailed Steps:
-
Identification: Look for streaking, dark bands, or bright spots on the CT image in the vicinity of metallic objects. These will correspond to areas of artificially high or low uptake on the attenuation-corrected PET image.
-
Correction Techniques:
-
Metal Artifact Reduction (MAR) Software: Many modern CT scanners are equipped with iterative MAR algorithms (e.g., iMAR) that can significantly reduce the severity of metal artifacts.[16][17] These algorithms work by replacing the corrupted CT data in the vicinity of the metal with estimated values.
-
Review of Non-Attenuation-Corrected Images: In the absence of MAR software, careful review of the non-attenuation-corrected PET images can help to qualitatively assess tracer uptake in the affected regions, as these images are not impacted by the CT artifacts.
-
Alternative Imaging Modalities: If quantitative accuracy is critical in the region of the artifact, consider correlation with other imaging modalities such as MRI.
-
Halo Artifacts
Halo artifacts are photopenic areas (areas of artificially low uptake) that can appear around regions of high physiological tracer accumulation, such as the kidneys and bladder. These are often caused by inaccuracies in the scatter correction algorithm.[18][19]
Troubleshooting Workflow:
Caption: A logical flow for addressing halo artifacts in PET imaging.
Detailed Steps:
-
Identification: Observe photopenic rings or halos surrounding organs with intense 68Ga-DOTATATE uptake.
-
Underlying Cause: These artifacts often arise when the scatter estimation algorithm overestimates the scatter fraction, leading to an over-subtraction of counts in the surrounding voxels.[18]
-
Correction and Mitigation:
-
Scatter Correction Algorithm: If available, using a more advanced scatter correction method, such as a Monte Carlo-based simulation, can improve accuracy and reduce halo artifacts.[20][21]
-
Patient Hydration and Voiding: Ensuring the patient is well-hydrated and has recently voided before the scan can reduce the concentration of radiotracer in the bladder, thereby minimizing the source of the artifact.[5]
-
Awareness and Correlation: When advanced correction methods are not available, it is crucial for the interpreting physician to be aware of this potential artifact and to correlate the findings with the CT anatomy and clinical history.
-
Data Presentation
Table 1: Normal Biodistribution of 68Ga-DOTATATE (SUVmean)
| Organ | SUVmean (± SD) | Reference |
| Spleen | 17.1 (± 6.97) | [22] |
| Kidney | 12.9 (± 3.8) | [23] |
| Adrenal Gland | 6.0 (± 2.5) | [23] |
| Liver | 5.01 (± 1.44) | [22] |
| Pituitary Gland | 2.6 (± 1.3) | [23] |
| Thyroid | 3.4 (± 1.4) | [23] |
| Pancreas (Head) | 4.94 | [24] |
| Pancreas (Body) | 4.46 | [24] |
| Blood Pool | 1.06 (± 0.35) | [22] |
| Lung | 0.30 (± 0.15) | [22] |
| Muscle | 0.67 (± 0.216) | [22] |
| Bone Marrow (T12) | 1.11 (± 0.36) | [22] |
Note: SUV values can vary depending on the scanner, reconstruction parameters, and patient-specific factors.
Table 2: Quality Control Specifications for 68Ga-DOTATATE
| Parameter | Specification | Reference |
| Appearance | Clear and colorless | [6] |
| pH | 4.0 - 8.0 | [6] |
| Radiochemical Purity | > 91% | [6] |
| Radionuclidic Purity | > 99.9% | [6] |
| 68Ge Breakthrough | < 0.001% | [25] |
| Bacterial Endotoxins | < 175 IU / administered volume | [6] |
| Sterility | Sterile | [6] |
Experimental Protocols
68Ga-DOTATATE PET/CT Imaging Protocol
-
Patient Preparation:
-
Confirm the date of the last somatostatin analog administration.[6] For long-acting analogs, schedule the scan just before the next dose.[5][7] For short-acting analogs, withhold for 12-24 hours.[7]
-
Encourage the patient to be well-hydrated.[6]
-
No fasting is required.[26]
-
Have the patient void immediately before the scan.
-
-
Radiopharmaceutical Administration:
-
Uptake Phase:
-
An uptake period of 40-90 minutes is recommended.[7]
-
-
Image Acquisition:
-
Position the patient supine on the scanner bed, typically with arms raised above the head.[7]
-
Perform a low-dose CT scan for attenuation correction and anatomical localization.
-
Acquire the PET scan from the skull base to the mid-thigh.
-
Use of respiratory gating may be considered for thoracic and abdominal imaging to reduce motion artifacts.[12]
-
-
Image Reconstruction:
-
Reconstruct the PET images using an iterative algorithm (e.g., OSEM).
-
Apply appropriate corrections for attenuation, scatter, and randoms.
-
If metal implants are present, use a MAR algorithm for the CT reconstruction if available.[16]
-
References
- 1. Normal Variants, Pitfalls and Artifacts in Ga-68 DOTATATE PET/CT Imaging [ouci.dntb.gov.ua]
- 2. Normal Variants, Pitfalls and Artifacts in Ga-68 DOTATATE PET/CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Normal Variants, Pitfalls and Artifacts in Ga-68 DOTATATE PET/CT Imaging [frontiersin.org]
- 4. Normal Variants, Pitfalls and Artifacts in Ga-68 DOTATATE PET/CT Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. radiology.unm.edu [radiology.unm.edu]
- 6. A Practical Guide for the Production and PET/CT Imaging of 68Ga-DOTATATE for Neuroendocrine Tumors in Daily Clinical Practice [jove.com]
- 7. uwmedicine.org [uwmedicine.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. The Influence of Long-Acting Somatostatin Analogs on 68 Ga-DOTATATE Uptake in Patients With Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. tech.snmjournals.org [tech.snmjournals.org]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. Impact of PET data driven respiratory motion correction and BSREM reconstruction of 68Ga-DOTATATE PET/CT for differentiating neuroendocrine tumors (NET) and intrapancreatic accessory spleens (IPAS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Metal artifact reduction strategies for improved attenuation correction in hybrid PET/CT imaging | Scilit [scilit.com]
- 16. Metal Artifact Reduction of CT Scans to Improve PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Impact of Different Metal Artifact Reduction Techniques on Attenuation Correction of Normal Organs in 18F-FDG-PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Halo artifacts of indwelling urinary catheter by inaccurate scatter correction in 18F-FDG PET/CT imaging: incidence, mechanism, and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dkfz.de [dkfz.de]
- 20. Halo artifacts of indwelling urinary catheter by inaccurate scatter correction in 18F-FDG PET/CT imaging: incidence, mechanism, and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. jnm.snmjournals.org [jnm.snmjournals.org]
- 23. researchgate.net [researchgate.net]
- 24. Physiological Biodistribution of 68Ga-DOTA-TATE in Normal Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. patientinfolibrary.royalmarsden.nhs.uk [patientinfolibrary.royalmarsden.nhs.uk]
- 27. radiopharmaceuticals.info [radiopharmaceuticals.info]
Improving tumor-to-background ratio in Tyr3-Octreotate imaging.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Tyr3-Octreotate imaging experiments and improving the tumor-to-background ratio.
Troubleshooting Guides
Issue: High Background Signal Obscuring Tumor Visualization
High background signal is a common challenge in this compound imaging, which can significantly impact the accurate detection and quantification of tumor uptake. The primary contributor to background signal is often physiological uptake in non-target organs, particularly the kidneys. This guide provides a systematic approach to troubleshooting and mitigating high background.
Initial Troubleshooting Steps:
-
Confirm Proper Radiopharmaceutical Preparation and Quality Control: Ensure that the radiolabeled this compound has been prepared under optimal conditions and has passed all quality control tests, including radiochemical purity. Impurities can lead to altered biodistribution and increased background.
-
Verify Correct Injection and Imaging Protocol: Double-check that the correct dose was administered and that the imaging acquisition parameters (e.g., time points, energy windows) are appropriate for the specific radiolabel and imaging system.[1][2]
-
Assess Patient-Specific Factors: Consider factors such as renal function, as impaired clearance can lead to prolonged circulation of the radiotracer and higher background levels.
Advanced Troubleshooting and Solutions:
If the initial steps do not resolve the issue, consider the following advanced strategies:
-
Problem: High Renal Uptake
-
Solution 1: Amino Acid Co-infusion: The co-administration of positively charged amino acids, such as lysine (B10760008) and arginine, is a standard method to reduce the renal reabsorption of radiolabeled somatostatin (B550006) analogs.[3][4][5][6] This competitively inhibits the uptake of the radiopharmaceutical in the proximal tubules of the kidneys.
-
Solution 2: Alternative Renal Protection Agents: Other agents like Gelofusine have also been shown to reduce renal uptake of radiolabeled peptides.[7]
-
-
Problem: High Background in Other Tissues (e.g., Liver, Spleen)
-
Explanation: Physiological expression of somatostatin receptors (SSTRs) in organs like the spleen and liver contributes to background signal.[8]
-
Solution: Delayed Imaging: Acquiring images at later time points can allow for clearance of the radiotracer from non-target tissues, thereby improving the tumor-to-background ratio.[9][10] The optimal imaging time should be determined based on the pharmacokinetics of the specific radiolabeled peptide.
-
Solution: Pre-targeting Strategies: This advanced approach separates the tumor targeting and radioactivity delivery into two steps. An unlabeled antibody-peptide conjugate is first administered to target the tumor, followed by a rapidly clearing radiolabeled small molecule that binds to the conjugate at the tumor site.[11][12][13] This significantly reduces non-target tissue exposure to radiation.
-
-
Problem: Image Artifacts Mimicking High Background
-
Explanation: Various artifacts related to the imaging equipment, reconstruction process, or patient movement can create the appearance of high background or obscure tumor uptake.[14][15][16][17][18]
-
Solution: Quality Control and Motion Correction: Regular quality control of the SPECT/CT scanner is crucial to identify and correct for issues like center-of-rotation errors.[14] Patient motion can be minimized through proper patient positioning and communication. Motion correction software can also be applied during image reconstruction.
-
Logic Diagram for Troubleshooting High Background Signal
Caption: A flowchart outlining the logical steps for troubleshooting high background signal in this compound imaging.
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for amino acid co-infusion to reduce kidney uptake of [¹⁷⁷Lu]Lu-DOTA-TATE?
A1: The co-infusion of an amino acid solution containing lysine and arginine is a critical step for renal protection during [¹⁷⁷Lu]Lu-DOTA-TATE therapy and imaging.[3][4][5][6]
-
Timing: The amino acid infusion should begin 30-60 minutes prior to the administration of [¹⁷⁷Lu]Lu-DOTA-TATE and continue for several hours.[4]
-
Dosage: A common preparation consists of 25 grams of lysine and 25 grams of arginine in 1 liter of normal saline.[3]
-
Infusion Rate: The infusion rate is typically started low (e.g., 100 mL/h) and gradually increased to a target rate of around 320 mL/h to minimize nausea and vomiting.[3][5]
-
Premedication: Antiemetics are often administered at least 30 minutes before the start of the amino acid infusion to prevent nausea.[4]
Q2: How does a pre-targeting strategy improve the tumor-to-background ratio?
A2: A pre-targeting strategy is a multi-step approach that separates the delivery of the tumor-targeting agent from the delivery of the radionuclide.[11][12][13]
-
Step 1: Targeting Agent Administration: An unlabeled, modified antibody or antibody fragment that specifically binds to the tumor antigen is injected first. This agent is given time to accumulate at the tumor site and clear from the circulation.
-
Step 2 (Optional): Clearing Agent: A clearing agent can be administered to remove any remaining unbound targeting agent from the bloodstream.[19]
-
Step 3: Radiolabeled Small Molecule Administration: A small, radiolabeled molecule with a high affinity for the targeting agent is then injected. This radiolabeled molecule rapidly binds to the targeting agent already localized at the tumor.
The key advantage is the rapid clearance of the small, radiolabeled molecule from non-target tissues, leading to a significantly higher tumor-to-background ratio compared to directly radiolabeled antibodies.[12]
Q3: What are some common image artifacts in SPECT/CT, and how can they be addressed?
A3: Image artifacts can degrade image quality and potentially lead to misinterpretation. Common artifacts in SPECT/CT include:
-
Motion Artifacts: Caused by patient movement during the scan, resulting in blurring and misregistration between the SPECT and CT images.[14][17]
-
Prevention/Correction: Careful patient immobilization, clear instructions, and the use of motion correction software.
-
-
Attenuation Artifacts: Incorrect attenuation correction, often due to patient motion or metallic implants, can lead to artificially high or low uptake values.
-
Prevention/Correction: Ensuring proper alignment of SPECT and CT data and using metal artifact reduction software.
-
-
Center of Rotation (COR) Artifacts: An incorrect COR calibration can cause blurring and distortion of the reconstructed images.[14]
-
Prevention/Correction: Regular quality control and calibration of the SPECT system.
-
-
Beam Hardening Artifacts: In the CT component, beam hardening can cause streaking artifacts, particularly near dense bone or contrast media.[16]
-
Prevention/Correction: Using appropriate reconstruction algorithms and filters.
-
Q4: Can treatment with unlabeled somatostatin analogs affect the tumor uptake of radiolabeled this compound?
A4: The co-administration of unlabeled somatostatin analogs (e.g., octreotide) can potentially impact the tumor uptake of radiolabeled this compound by competing for the same somatostatin receptors. However, studies have shown that long-acting octreotide (B344500) treatment did not significantly decrease tumor uptake but did result in a better tumor-to-background ratio by reducing uptake in the liver and spleen.[8][20] The decision to temporarily discontinue somatostatin analog therapy before imaging should be made on a case-by-case basis, considering the specific clinical question.
Quantitative Data Summary
Table 1: Impact of Renal Protection Strategies on Kidney Uptake of Radiolabeled Somatostatin Analogs
| Renal Protection Strategy | Radiopharmaceutical | Species/Study Population | Mean Reduction in Renal Uptake (%) | Reference |
| Amino Acid Co-infusion (Lysine & Arginine) | [¹¹¹In]In-pentetreotide | Patients | ~21% | [3] |
| Amino Acid Co-infusion | [¹¹¹In]In-pentetreotide | Patients | Significant reduction | [11] |
| Gelofusine | [¹¹¹In]In-octreotide | Rats | ~45% | [7] |
Experimental Protocols
Protocol 1: Amino Acid Infusion for Renal Protection with [¹⁷⁷Lu]Lu-DOTA-TATE
This protocol is a general guideline and should be adapted based on institutional policies and patient-specific factors.
Materials:
-
Sterile amino acid solution (e.g., 25g L-lysine and 25g L-arginine in 1L normal saline)
-
Antiemetic medication (e.g., ondansetron)
-
Infusion pump
-
Intravenous (IV) access supplies
-
[¹⁷⁷Lu]Lu-DOTA-TATE
Procedure:
-
Establish two peripheral IV lines if possible, one for the amino acid infusion and one for the [¹⁷⁷Lu]Lu-DOTA-TATE.[5][6] If only one line is available, they can be administered through the same line.
-
Administer an antiemetic intravenously at least 30 minutes prior to the start of the amino acid infusion.[4]
-
Begin the amino acid infusion 30-60 minutes before the [¹⁷⁷Lu]Lu-DOTA-TATE administration.
-
Start the infusion at a low rate (e.g., 100 mL/h) and gradually increase every 15-20 minutes to a target rate of approximately 320 mL/h, as tolerated by the patient.[3][5]
-
Administer the [¹⁷⁷Lu]Lu-DOTA-TATE infusion as per the prescribed protocol. The amino acid infusion should run concurrently.
-
Continue the amino acid infusion for at least 3 hours after the completion of the [¹⁷⁷Lu]Lu-DOTA-TATE infusion.
-
Monitor the patient for any adverse reactions, such as nausea, vomiting, or infusion site reactions, throughout the procedure.
Protocol 2: Pre-targeting Radioimmunotherapy (Conceptual Workflow)
This is a conceptual workflow for a three-step pre-targeting approach. Specific reagents and timings will vary depending on the chosen antibody, hapten, and radiolabeled molecule.
Procedure:
-
Day 1:
-
Administer the unlabeled, modified antibody (e.g., an anti-tumor antibody conjugated to streptavidin or a bispecific antibody) intravenously.
-
Allow for a predetermined period (e.g., 24-72 hours) for the antibody to localize to the tumor and clear from the circulation.
-
-
Day 3 (or as optimized):
-
(Optional) Administer a clearing agent to remove any residual circulating antibody. Allow for a short clearance period (e.g., 4 hours).[19]
-
-
Day 3 (or as optimized):
-
Administer the radiolabeled small molecule (e.g., radiolabeled biotin (B1667282) or a hapten-peptide) intravenously.
-
-
Imaging:
-
Perform SPECT/CT or PET/CT imaging at optimized time points after the administration of the radiolabeled small molecule to visualize tumor uptake.
-
Visualizations
DOTATATE Signaling Pathway
Caption: A simplified diagram of the this compound (DOTATATE) signaling pathway upon binding to the SSTR2 receptor on a tumor cell.
Experimental Workflow for this compound Imaging
Caption: A general experimental workflow for performing this compound imaging from subject preparation to data analysis.
References
- 1. Quantitative 177Lu-DOTATATE SPECT/CT is predictive of 6-month PRRT morphological response in midgut neuroendocrine tumors: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. siemens-healthineers.com [siemens-healthineers.com]
- 3. nanets.net [nanets.net]
- 4. tech.snmjournals.org [tech.snmjournals.org]
- 5. NANETS/SNMMI Procedure Standard for Somatostatin Receptor–Based Peptide Receptor Radionuclide Therapy with 177Lu-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanets.net [nanets.net]
- 7. repub.eur.nl [repub.eur.nl]
- 8. Frontiers | Normal Variants, Pitfalls and Artifacts in Ga-68 DOTATATE PET/CT Imaging [frontiersin.org]
- 9. Outstanding increase in tumor-to-background ratio over time allows tumor localization by [89Zr]Zr-PSMA-617 PET/CT in early biochemical recurrence of prostate cancer | springermedizin.de [springermedizin.de]
- 10. Outstanding increase in tumor-to-background ratio over time allows tumor localization by [89Zr]Zr-PSMA-617 PET/CT in early biochemical recurrence of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Frontiers | Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry [frontiersin.org]
- 13. scispace.com [scispace.com]
- 14. Recognizing and preventing artifacts with SPECT and PET imaging | Radiology Key [radiologykey.com]
- 15. unm.lf1.cuni.cz [unm.lf1.cuni.cz]
- 16. rigaku.com [rigaku.com]
- 17. Understanding CT Artifacts: A Comprehensive Guide [medical-professionals.com]
- 18. openaccessjournals.com [openaccessjournals.com]
- 19. ashpublications.org [ashpublications.org]
- 20. jnm.snmjournals.org [jnm.snmjournals.org]
Stability issues of Tyr3-Octreotate in different buffers.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Tyr3-Octreotate in various buffers. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Disclaimer: Specific stability data for this compound in a wide range of buffers is limited in publicly available literature. The quantitative data presented here is primarily based on studies of octreotide (B344500) acetate (B1210297), a closely related peptide analogue. The stability of this compound is expected to be very similar; however, it is always recommended to perform a preliminary stability study for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing this compound in solution?
A1: The most favorable stability for octreotide acetate in aqueous solutions has been observed at a pH of approximately 4.0.[1][2] Degradation increases as the pH becomes neutral or alkaline.[3]
Q2: Which buffer systems are recommended for working with this compound?
A2: Based on studies with a similar somatostatin (B550006) analogue, acetate, glutamate, and aspartate buffers at pH 4.0 are recommended for enhanced stability.[1] Citrate (B86180) and phosphate (B84403) buffers have been shown to cause greater degradation.[1]
Q3: What are the main degradation pathways for this compound?
A3: The primary degradation pathways for octreotide and related peptides in aqueous solutions are hydrolysis of the amide bonds and cleavage of the disulfide bond.[3][4][5] Other potential degradation routes include deamidation and oxidation, which are common for many therapeutic peptides.
Q4: How does temperature affect the stability of this compound solutions?
A4: As with most peptides, higher temperatures accelerate degradation. For short-term storage (up to 14 days), solutions can be kept at room temperature (20-30°C) if protected from light.[6] For longer-term storage, refrigeration at 2-8°C or freezing at -20°C is recommended.[6][7] It is crucial to minimize freeze-thaw cycles.
Q5: Are there any common additives that should be avoided in my buffer?
A5: Yes, sodium bisulfite, a common antioxidant additive in some drug formulations, has been shown to significantly accelerate the degradation of octreotide acetate in a concentration-dependent manner.[3][5][8][9] It is advisable to use buffers and other reagents that are free of sodium bisulfite.
Q6: How can I detect degradation of my this compound sample?
A6: The most common method for detecting peptide degradation is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[2][10] A stability-indicating HPLC method will show a decrease in the area of the main peptide peak and the appearance of new peaks corresponding to degradation products over time.
Troubleshooting Guides
Issue 1: Rapid loss of this compound concentration in my experiments.
-
Question: I am observing a rapid decrease in the concentration of my this compound solution. What could be the cause?
-
Answer:
-
Check your buffer's pH: An inappropriate pH is a primary cause of peptide instability. For this compound, a pH around 4.0 is optimal.[1][2] If your buffer is neutral or alkaline, the peptide will degrade more quickly.
-
Review your buffer composition: If you are using a phosphate or citrate buffer, consider switching to an acetate, glutamate, or aspartate buffer, which have been shown to be more favorable for a similar peptide.[1]
-
Investigate for additives: Ensure that none of your reagents contain sodium bisulfite, as this is known to accelerate octreotide degradation.[3][5][8][9]
-
Assess storage temperature: If you are storing your stock or working solutions at room temperature for extended periods, this will lead to faster degradation. For storage longer than a few hours, refrigeration (2-8°C) is recommended. For long-term storage, aliquot and freeze at -20°C or below.[6][7]
-
Issue 2: Appearance of unknown peaks in my HPLC chromatogram.
-
Question: My HPLC analysis of this compound shows new, smaller peaks that were not present in the initial sample. What are these?
-
Answer:
-
Identify degradation products: These new peaks are likely degradation products of this compound. The primary degradation pathways are hydrolysis and disulfide bond cleavage.[3][4][5]
-
Characterize the peaks: If you have access to a mass spectrometer coupled with your HPLC (LC-MS), you can determine the molecular weights of these new peaks to help identify the degradation products.
-
Address the root cause: The appearance of degradation products indicates a stability issue. Refer to the troubleshooting steps in "Issue 1" to optimize your buffer conditions and storage.
-
Data on Stability of Octreotide Acetate (as a proxy for this compound)
Table 1: Effect of pH on Octreotide Acetate Stability in Aqueous Solution
| pH | Buffer System | Temperature (°C) | Approximate % Remaining after 10 days | Reference |
| 4.0 | Phosphate Buffer | Room Temperature | >95% | [3] |
| 7.0 | Phosphate Buffer | Room Temperature | <90% | [3] |
| 9.0 | Phosphate Buffer | Room Temperature | Significantly degraded (not specified) | [3] |
Table 2: Effect of Sodium Bisulfite (SBS) on Octreotide Acetate Stability in Saline at Room Temperature
| SBS Concentration (mg/mL) | % Remaining after 3 days | % Remaining after 10 days | Reference |
| 0 | >95% | >95% | [5][8][9] |
| 0.1 | >95% | <90% | [5][8][9] |
| 0.3 | <90% | Significantly degraded (~70%) | [5][8][9] |
| 0.5 | Significantly degraded (~80%) | Significantly degraded (~40%) | [5][8][9] |
Experimental Protocols
Protocol 1: General Peptide Stability Assessment
This protocol outlines a general workflow for assessing the stability of this compound in a specific buffer.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a small amount of lyophilized this compound powder.
-
Dissolve the peptide in an appropriate solvent (e.g., sterile water or a dilute acid solution) to create a concentrated stock solution. The choice of initial solvent should be based on the peptide's solubility characteristics.
-
-
Preparation of Buffer Solutions:
-
Prepare the desired buffer solutions (e.g., acetate buffer pH 4.0, phosphate buffer pH 7.4) at the intended ionic strength.
-
Filter the buffers through a 0.22 µm filter to ensure sterility and remove any particulate matter.
-
-
Incubation:
-
Dilute the this compound stock solution with the prepared buffer solutions to the final desired concentration.
-
Aliquot the solutions into separate, sealed vials for each time point and temperature condition to be tested.
-
Store the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
-
Sampling:
-
At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), remove one vial from each condition.
-
If the samples were stored frozen, thaw them quickly and consistently.
-
Immediately prepare the samples for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating RP-HPLC method.
-
The percentage of remaining this compound is calculated by comparing the peak area of the main peptide peak at each time point to the peak area at time zero.
-
Protocol 2: Stability-Indicating RP-HPLC Method for Octreotide Analysis (Example)
This is an example of an HPLC method that can be adapted for this compound stability analysis. Method optimization will be required.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[10]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over a set time (e.g., 5% to 95% B over 20 minutes). The exact gradient will need to be optimized to achieve good separation of the parent peptide from any degradation products.
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV at 210 nm or 280 nm.[10]
-
Column Temperature: 25-40°C.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential chemical degradation pathways for this compound in solution.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of Octreotide Acetate in Aqueous Solutions and PLGA Films -Journal of Pharmaceutical Investigation [koreascience.kr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Stability of octreotide acetate decreases in a sodium bisulfate concentration-dependent manner: compatibility study with morphine and metoclopramide injections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. almacgroup.com [almacgroup.com]
- 7. 3D solution structure of [Tyr3]octreotate derivatives in DMSO: structure differentiation of peptide core due to chelate group attachment and biologically active conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. archives.ijper.org [archives.ijper.org]
Troubleshooting inconsistent results in Tyr3-Octreotate binding assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Tyr3-Octreotate in binding assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in binding assays?
This compound is a synthetic analog of somatostatin (B550006), a naturally occurring hormone. It is modified with a tyrosine residue at position 3, which allows for radioiodination, commonly with Iodine-125 ([¹²⁵I]), for use in radioligand binding assays.[1] this compound and its derivatives exhibit high affinity for somatostatin receptor subtype 2 (SSTR2), which is often overexpressed in neuroendocrine tumors. This high affinity makes it a valuable tool for in vitro characterization of SSTR2 expression and for the development of radiopharmaceuticals for tumor imaging and therapy.
Q2: What are the expected binding affinity (Kd) and IC50 values for this compound?
The binding affinity of this compound and its various conjugates can vary depending on the specific radiolabel, chelator, and experimental conditions. However, they generally exhibit high affinity for SSTR2, with Kd and IC50 values typically in the low nanomolar range.
Quantitative Data: Binding Affinities of this compound Analogs
The following tables summarize the binding affinities (IC50 and Kd values) of various this compound analogs for the somatostatin receptor subtype 2 (SSTR2), as reported in the literature.
Table 1: IC50 Values for SSTR2
| Compound | IC50 (nM) | Cell Line/Membrane Preparation |
| Ga-DOTA-[Tyr3]-octreotide | 2.5 | Transfected cell lines |
| In-DTPA-[Tyr3]-octreotate | 1.3 | Transfected cell lines |
| Y-DOTA-[Tyr3]-octreotate | 1.6 | Transfected cell lines |
| Ga-DOTA-[Tyr3]-octreotate | 0.2 | Transfected cell lines |
| (153)Sm-CMDTPA-Tyr(3)-octreotate | 2.7 | Not specified |
Data sourced from multiple studies.[2][3]
Table 2: Kd Values for SSTR2
| Compound | Kd (nM) | Cell Line/Membrane Preparation |
| 67Ga-DOTA-[Tyr3]octreotide | 0.45 ± 0.11 | Rat brain cortex membranes[4] |
| [DOTA⁰,¹²⁵I-Tyr3]Octreotide | 0.3 | AtT20 and human insulinoma cells[5] |
Experimental Protocols
Detailed Methodology: [¹²⁵I]this compound Saturation Binding Assay
This protocol describes a typical saturation binding assay using cell membranes expressing SSTR2.
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from cells overexpressing SSTR2 (e.g., AR4-2J cells).
-
Radioligand: [¹²⁵I]Tyr3-Octreotide.
-
Binding Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[6]
-
Non-specific Binding Control: Unlabeled somatostatin analog (e.g., Octreotide) at a high concentration (e.g., 1 µM).
-
Protease Inhibitors: A cocktail of protease inhibitors to prevent degradation of the receptor and radioligand.[1]
-
96-well plates. [6]
-
Glass fiber filters.
-
Scintillation fluid.
2. Membrane Preparation:
-
Homogenize frozen tissue or washed cells in a cold lysis buffer.[6]
-
Centrifuge the homogenate and resuspend the pellet in fresh lysis buffer.
-
Repeat the centrifugation and resuspension steps.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[6]
-
Store the membrane preparations at -80°C until use.
3. Binding Assay Procedure:
-
On the day of the assay, thaw the membrane preparation and resuspend the pellet in the final assay binding buffer.[6]
-
Set up the assay in 96-well plates in a final volume of 250 µL per well.[6]
-
For total binding wells, add:
-
For non-specific binding wells, add:
-
150 µL of membrane suspension.
-
50 µL of unlabeled somatostatin analog (1 µM).
-
50 µL of [¹²⁵I]Tyr3-Octreotide at the same concentrations as for total binding.
-
-
Incubate the plates at 30°C for 60 minutes with gentle agitation.[6] The optimal incubation time and temperature should be determined empirically, but binding is often greatest at cooler temperatures (6-8°C).[7]
4. Filtration and Detection:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters.[6]
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.
5. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding against the radioligand concentration and fit the data using non-linear regression to a one-site binding model to determine the Kd and Bmax.
Troubleshooting Guide
Issue 1: High Background/Non-Specific Binding
Q: My non-specific binding is very high, what could be the cause and how can I fix it?
A: High non-specific binding can obscure your specific signal and is a common issue in radioligand binding assays. Here are several potential causes and solutions:
-
Radioligand Concentration Too High: Using a radioligand concentration that is significantly above the Kd can lead to increased non-specific binding.
-
Solution: Perform a saturation binding experiment to determine the Kd and use a radioligand concentration at or below this value for competitive binding assays.
-
-
Hydrophobic Interactions: The radioligand or the assay components may be interacting non-specifically with the filter plates or cell membranes due to hydrophobicity.[8]
-
Insufficient Washing: Inadequate washing of the filters after incubation can leave behind unbound radioligand.
-
Solution: Optimize your wash steps by increasing the number of washes or the volume of wash buffer. Ensure the wash buffer is ice-cold to minimize dissociation of the specifically bound ligand.
-
-
Inappropriate Blocking of Filters: If using filter plates, they may require pre-treatment to prevent the ligand from sticking.
-
Solution: Pre-soak the filter plates in a blocking agent like BSA before use.[8]
-
-
High Protein Concentration: Using too much membrane protein in the assay can increase the number of non-specific binding sites.
-
Solution: Titrate the amount of membrane protein to find the optimal concentration that gives a good specific binding signal without excessive non-specific binding. It is recommended to use a receptor concentration that results in less than 10% of the total added radioligand being bound.[11]
-
Issue 2: Low or No Specific Binding Signal
Q: I am not seeing a good specific binding signal. What should I check?
A: A weak or absent specific signal can be due to a variety of factors related to your reagents and protocol.
-
Inactive Receptor: The SSTR2 in your membrane preparation may be degraded or improperly folded.
-
Solution: Ensure that your membrane preparations are always kept on ice and stored properly at -80°C. The addition of protease inhibitors to your lysis and binding buffers is crucial to protect the integrity of the receptor.[1]
-
-
Degraded Radioligand: The [¹²⁵I]this compound may have degraded over time.
-
Solution: Check the age and storage conditions of your radioligand. It is best to use fresh batches and store them as recommended by the manufacturer.
-
-
Suboptimal Assay Conditions: The incubation time, temperature, or buffer composition may not be optimal for binding.
-
Insufficient Receptor Expression: The cells used for membrane preparation may not express a high enough level of SSTR2.
-
Solution: Verify the expression of SSTR2 in your cell line using a validated method (e.g., Western blot or qPCR). If expression is low, you may need to use a different cell line or a transient transfection system to boost expression.
-
Issue 3: Inconsistent and Irreproducible Results
Q: My results are varying significantly between experiments. How can I improve reproducibility?
A: Poor reproducibility is often due to inconsistencies in the assay procedure.
-
Inconsistent Reagent Preparation: Variations in buffer preparation or reagent concentrations can lead to variable results.
-
Solution: Prepare large batches of buffers and reagents and aliquot them for single use to minimize batch-to-batch variability.[9]
-
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant errors.
-
Solution: Ensure your pipettes are calibrated regularly. Use reverse pipetting for viscous solutions.
-
-
Variable Incubation Times and Temperatures: Fluctuations in incubation conditions can affect the binding equilibrium.
-
Solution: Use a temperature-controlled incubator or water bath and ensure that all samples are incubated for the same amount of time.[9]
-
-
Inconsistent Sample Handling: Differences in how cell membranes are prepared and handled can lead to variability.
-
Solution: Develop and strictly follow a standardized protocol for all steps of the assay, from membrane preparation to data analysis.[9]
-
Visualizations
Signaling Pathway, Experimental Workflow, and Troubleshooting Logic
To further aid in understanding and troubleshooting, the following diagrams visualize the SSTR2 signaling pathway, a typical experimental workflow, and a logical approach to troubleshooting common issues.
References
- 1. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radiotherapeutic efficacy of (153)Sm-CMDTPA-Tyr(3)-octreotate in tumor-bearing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Internalization of [DOTA degrees,125I-Tyr3]Octreotide by somatostatin receptor-positive cells in vitro and in vivo: implications for somatostatin receptor-targeted radio-guided surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Standardization of incubation time and temperature for eight radioimmunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. swordbio.com [swordbio.com]
- 10. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Impact of assay temperature on antibody binding characteristics in living cells: A case study - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing injection volume and activity for preclinical Tyr3-Octreotate studies.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tyr3-Octreotate (DOTATATE) in preclinical settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DOTATATE) and why is it used in preclinical studies?
A1: this compound, commonly known as DOTATATE, is a synthetic analog of the hormone somatostatin (B550006). It is chelated with DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and radiolabeled with radionuclides like Lutetium-177 (¹⁷⁷Lu) or Gallium-68 (⁶⁸Ga). In preclinical research, it is used for peptide receptor radionuclide therapy (PRRT) and imaging.[1][2] DOTATATE targets somatostatin receptors (SSTRs), particularly subtype 2 (SSTR2), which are overexpressed in many neuroendocrine tumors (NETs).[1][3] This high affinity allows for targeted delivery of radiation for therapy (with ¹⁷⁷Lu) or for imaging via PET/CT (with ⁶⁸Ga) or SPECT/CT (with ¹⁷⁷Lu).[2][3][4]
Q2: What are the typical activities of ¹⁷⁷Lu-DOTATATE administered in preclinical mouse models?
A2: The administered activity of ¹⁷⁷Lu-DOTATATE in preclinical mouse models varies depending on the study's objective (e.g., imaging, therapy, dosimetry).
-
Biodistribution/Imaging Studies: Activities typically range from 10 MBq to 20 MBq per mouse.[1][2]
-
Therapeutic Studies: Higher, curative, or suboptimal therapeutic amounts are used. For example, studies have used suboptimal amounts like 7.5 MBq and curative amounts of 30 MBq in mice.[5] In some therapy experiments, doses can go up to 150 MBq, though this may lead to renal toxicity.[6]
Q3: What is a standard injection volume for intravenous administration in mice?
A3: For intravenous (IV) injections in mice, the volume is typically kept low to avoid adverse effects. Common injection volumes for ¹⁷⁷Lu-DOTATATE in preclinical studies are around 100 µL to 150 µL.[1][2]
Q4: How does the peptide amount differ between diagnostic and therapeutic agents?
A4: There is a significant difference in the peptide amount administered for diagnostic imaging versus therapeutic applications. For example, in clinical settings, [⁶⁸Ga]Ga-HA-DOTATATE for imaging involves a very low peptide amount (median of 5.23 µg), where receptors are not fully occupied. In contrast, therapeutic doses of [¹⁷⁷Lu]Lu-HA-DOTATATE contain an almost 30-fold higher peptide amount (median of 151 µg), where uptake is more reliant on receptor density.[7] This principle also applies to preclinical studies.
Troubleshooting Guide
Issue 1: High Kidney Uptake and Potential Nephrotoxicity
Q: We are observing very high radioactivity in the kidneys, raising concerns about nephrotoxicity. What could be the cause and how can we mitigate this?
A: High renal uptake is a known issue with radiolabeled somatostatin analogs like DOTATATE because the radiopeptide is reabsorbed in the proximal tubules.[8] This can make the kidneys a dose-limiting organ.[6]
Possible Causes & Solutions:
-
Inefficient Labeling: Poor radiochemical purity can lead to free ¹⁷⁷Lu in the injectate. Free lutetium ions have been shown to accumulate in bone marrow, and unbound radio-metal can also contribute to non-specific kidney uptake.[9]
-
Solution: Ensure optimal labeling efficiency and perform quality control (e.g., radio-HPLC or radio-TLC) to confirm radiochemical purity is high (>95-98%).[1]
-
-
Natural Clearance Pathway: The primary route of elimination for DOTATATE is renal excretion.[10]
-
Solution 1: Co-injection of Amino Acids: Administering positively charged amino acids, such as L-lysine or a combination of lysine (B10760008) and arginine, can reduce kidney uptake.[11] This is a standard clinical practice and has been shown in preclinical models to reduce kidney uptake by approximately 40% with a co-injection of 400 mg/kg of D-lysine.[12]
-
Solution 2: Optimize Injected Activity: While a higher therapeutic dose can improve tumor control, it also increases the absorbed dose to the kidneys.[6] Finding a balance is key. A threshold dose for renal damage in mice has been identified, which can help in planning studies.[6]
-
Issue 2: Low or Inconsistent Tumor Uptake
Q: Our SPECT/CT imaging shows lower than expected tumor uptake (%ID/g). What factors could be influencing this?
A: Low tumor uptake can be due to several factors related to the animal model, the radiopharmaceutical, or the experimental procedure.
Possible Causes & Solutions:
-
Low SSTR2 Expression: The tumor model may not express sufficient levels of somatostatin receptor 2 (SSTR2).
-
Solution: Confirm SSTR2 expression in your tumor model using methods like immunohistochemistry (IHC) or baseline PET imaging with ⁶⁸Ga-DOTATATE.
-
-
Receptor Saturation: Injecting too high a peptide mass can saturate the SSTR2 receptors on the tumor, leading to a lower percentage of the injected dose (%ID/g) being retained.
-
Solution: Review the peptide amount in your injected dose. While therapeutic doses require more peptide than diagnostic doses, an excessive amount can be counterproductive.[7]
-
-
Timing of Imaging: The peak tumor uptake and optimal tumor-to-background ratio are time-dependent.
-
Solution: Perform a biodistribution study with multiple time points (e.g., 1, 4, 24, 72 hours post-injection) to determine the optimal imaging window for your specific model and radiopharmaceutical.[1] For ¹⁷⁷Lu-DOTATATE, tumor uptake can be significant at 24 hours and persist for several days.[9][13]
-
-
Fractionated Dosing Effects: In a therapeutic regimen with multiple injections, the first dose can affect the uptake of subsequent doses. A curative initial dose may lead to decreased tumor cell density and lower uptake of a subsequent injection, whereas a suboptimal dose might enhance it.[5]
-
Solution: Be aware of these effects when designing longitudinal therapy studies. An initial suboptimal dose might "prime" the tumor for a subsequent therapeutic dose.[5]
-
Issue 3: Poor Image Quality or High Background Signal
Q: The images from our SPECT/CT scanner have high background noise, making it difficult to delineate the tumor. How can we improve the image quality?
A: High background signal can obscure the tumor and affect quantification. This can be related to clearance kinetics or imaging parameters.
Possible Causes & Solutions:
-
Rapid Blood Clearance vs. Organ Accumulation: While ¹⁷⁷Lu-DOTATATE clears relatively quickly from the blood, it accumulates in SSTR-positive organs like the pancreas and adrenals, in addition to the kidneys.[12][13][14]
-
Solution: Increase the time between injection and imaging. Imaging at later time points (e.g., 24 hours or later) often provides better tumor-to-background ratios as the radiopharmaceutical clears from non-target tissues and blood.[2]
-
-
Suboptimal Imaging Protocol: The acquisition and reconstruction parameters for your SPECT/CT scanner may not be optimized.
-
Injection Volume and Administration: A large injection volume or a subcutaneous instead of intravenous injection can alter the pharmacokinetics and lead to a depot effect, increasing background signal.
Quantitative Data Summary
Table 1: Preclinical Biodistribution of ¹⁷⁷Lu-DOTATATE in Tumor-Bearing Mice (% Injected Dose per Gram - %ID/g)
| Organ | 1 hour p.i. | 4 hours p.i. | 24 hours p.i. | 3 days p.i. | 7 days p.i. | Reference(s) |
| Tumor | ~4.8 ± 0.3* | ~10.89 | ~3.7 | ~2.1 | ~1.2 | [1][2][9] |
| Blood | High | Low | Very Low | - | - | [13][14] |
| Kidneys | High | High | Moderate | Low | Low | [12][15] |
| Liver | Moderate | Low | Low | Low | Low | [9][14] |
| Spleen | Moderate | Low | Low | - | - | [14] |
| Pancreas | High | Moderate | Low | - | - | [14] |
*Note: Data for 1 hour p.i. is from a study using ⁶⁴Cu-DOTA-TATE, which is expected to have similar initial biodistribution.[2] Values are approximate and can vary significantly based on the tumor model, mouse strain, and specific experimental conditions.
Table 2: Administered Activities in Preclinical ¹⁷⁷Lu-DOTATATE Studies
| Study Type | Animal Model | Administered Activity (MBq) | Injection Volume | Purpose | Reference(s) |
| Biodistribution | Nude Mice | 10 | 100 µL | Determine organ uptake | [1] |
| SPECT/CT Imaging | Nude Mice | ~20 | 150 µL | In vivo imaging | [2] |
| Therapy (Suboptimal) | Nude Mice | 7.5 | Not Specified | Evaluate effect on subsequent injection | [5] |
| Therapy (Curative) | Nude Mice | 30 | Not Specified | Evaluate therapeutic effect | [5] |
| Therapy | Lewis Rats | 277.5 - 555 | Not Specified | Evaluate therapeutic efficacy | [12] |
| Toxicity Study | Nude Mice | 90, 120, 150 | Not Specified | Determine renal toxicity threshold | [6] |
Experimental Protocols
Protocol 1: General Biodistribution Study
-
Animal Model: Use tumor-bearing mice (e.g., nude mice xenografted with a human neuroendocrine tumor cell line like NCI-H69 or HT-29).[1][9]
-
Radiopharmaceutical Preparation: Prepare ¹⁷⁷Lu-DOTATATE with a high radiochemical purity (>98%), confirmed by radio-HPLC or radio-TLC.[1]
-
Injection: Administer a known activity of ¹⁷⁷Lu-DOTATATE (e.g., 10 MBq) intravenously via the tail vein in a small volume (e.g., 100 µL of sterile saline).[1]
-
Time Points: Euthanize groups of mice (n=3-5 per group) at various time points post-injection (p.i.), such as 1, 4, 24, and 72 hours.[1]
-
Organ Harvesting: Dissect and collect blood, tumor, and major organs (kidneys, liver, spleen, pancreas, lungs, heart, muscle, bone, etc.).
-
Measurement: Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter.
-
Calculation: Calculate the uptake in each organ as the percentage of the injected dose per gram of tissue (%ID/g).[1]
Protocol 2: Preclinical SPECT/CT Imaging
-
Animal & Injection: Inject a tumor-bearing mouse with an appropriate activity of ¹⁷⁷Lu-DOTATATE for imaging (~20 MBq in 150 µL).[2]
-
Anesthesia: Anesthetize the mouse (e.g., using isoflurane) and place it on the scanner bed. Maintain body temperature with a heated bed.[2]
-
CT Scan: Perform a CT scan for anatomical reference and attenuation correction. Typical parameters might include 720 projections at 35 kVp X-ray power.[2]
-
SPECT Scan: Immediately following the CT, perform the SPECT acquisition. Parameters should be optimized for ¹⁷⁷Lu.
-
Image Reconstruction: Reconstruct the SPECT and CT data and co-register the images for fused anatomical and functional views.
-
Analysis: Analyze the images to determine the location and quantify the uptake of the radiopharmaceutical in the tumor and other organs.
Visualizations
Caption: Workflow for a typical preclinical biodistribution study.
Caption: Simplified pathway of ¹⁷⁷Lu-DOTATATE action on a tumor cell.
Caption: Decision tree for troubleshooting low tumor uptake.
References
- 1. Preclinical study of a new 177Lu-labeled somatostatin receptor antagonist in HT-29 human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Safety and Efficacy of 68Ga-DOTATATE PET/CT for Diagnosis, Staging, and Treatment Management of Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Practical Guide for the Production and PET/CT Imaging of 68Ga-DOTATATE for Neuroendocrine Tumors in Daily Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of treatment with (177)Lu-DOTA-Tyr(3)-octreotate on uptake of subsequent injection in carcinoid-bearing nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Predicting [177Lu]Lu-HA-DOTATATE kidney and tumor accumulation based on [68Ga]Ga-HA-DOTATATE diagnostic imaging using semi-physiological population pharmacokinetic modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biodistribution and dosimetry of 177Lu-labeled [DOTA0,Tyr3]octreotate in male nude mice with human small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.eur.nl [pure.eur.nl]
- 11. 90Y/177Lu-DOTATOC: From Preclinical Studies to Application in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [177Lu-DOTA(0),Tyr3] octreotate for somatostatin receptor-targeted radionuclide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 14. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Safe Handling and Disposal of Tyr3-Octreotate Radiopharmaceuticals
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of Tyr3-Octreotate radiopharmaceuticals, with a primary focus on Lutetium-177 labeled compounds ([¹⁷⁷Lu-DOTA,Tyr³]octreotate).
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound radiopharmaceuticals.
| Issue | Possible Cause | Solution |
| Unexpectedly High Radiation Readings on Survey Meter | - Instrument malfunction- Incorrect distance from the source- Contamination of the survey meter- Higher than expected activity in the sample | 1. Check the battery and calibration of the survey meter.2. Ensure measurements are taken at a consistent and appropriate distance.3. Perform a self-check of the meter in a low-background area.4. If contamination is suspected, decontaminate the meter according to your institution's radiation safety protocol.5. Re-assay the sample in a dose calibrator to verify its activity. |
| Personal Dosimeter Alarm | - Accidental direct exposure to the source- Working too close to the radiation source for an extended period- Contamination of personal protective equipment (PPE) | 1. Immediately move away from the radiation source.2. Notify your Radiation Safety Officer (RSO).3. Survey your body and PPE for contamination.4. If contamination is present, follow the personal decontamination protocol.5. Review handling procedures to identify and rectify the cause of the high exposure. |
| Radioactive Spill | - Improper handling of vials or syringes- Equipment failure (e.g., leaking syringe) | 1. Minor Spill: - Notify personnel in the immediate area. - Contain the spill with absorbent paper. - Clean the area using appropriate decontamination solutions, moving from the outer edge of the spill inwards. - Survey the area to ensure it is clean. - Dispose of all contaminated materials as radioactive waste.2. Major Spill: - Evacuate the immediate area. - Notify your RSO immediately. - Prevent the spread of contamination by restricting access to the area. - Follow the direction of the RSO for cleanup. |
| Nausea and Vomiting During Administration (Clinical Research Setting) | - Side effect of the co-administered amino acid solution for renal protection.[1][2] | - The infusion rate of the amino acid solution can be started low (e.g., 100 mL/hour) and gradually increased.[1][2] |
Frequently Asked Questions (FAQs)
1. What are the primary radiation hazards associated with [¹⁷⁷Lu-DOTA,Tyr³]octreotate?
[¹⁷⁷Lu-DOTA,Tyr³]octreotate is a beta- and gamma-emitting radiopharmaceutical.[3] The primary hazards are external exposure to gamma radiation and internal exposure from inhalation, ingestion, or absorption of the radioactive material. The beta particles have a short range and are primarily a hazard if the material is internalized. Lutetium-177 has a half-life of approximately 6.7 days.[4]
2. What personal protective equipment (PPE) is required when handling [¹⁷⁷Lu-DOTA,Tyr³]octreotate?
At a minimum, personnel should wear a lab coat, disposable gloves, and safety glasses.[5] It is also essential to use personnel monitoring devices as prescribed by your institution's Radiation Safety Officer (RSO).[5]
3. How should [¹⁷⁷Lu-DOTA,Tyr³]octreotate be stored?
Store in a properly shielded container (e.g., lead pot) in a designated and secured radioactive materials storage area. The storage area should be clearly labeled with the radiation symbol.
4. What are the key principles for minimizing radiation exposure?
The ALARA (As Low As Reasonably Achievable) principle should always be followed. This involves three key factors:
-
Time: Minimize the time spent handling radioactive materials.[5]
-
Distance: Maximize the distance from the radiation source.[5]
-
Shielding: Use appropriate shielding, such as lead bricks and syringe shields, to reduce exposure.[5]
5. How should radioactive waste from [¹⁷⁷Lu-DOTA,Tyr³]octreotate experiments be disposed of?
All radioactive waste, including unused product, contaminated PPE, and cleaning materials, must be segregated and disposed of according to your institution's and local regulations for radioactive waste.[2] The primary route of excretion in patients is through urine, so special precautions must be taken with bodily fluids in clinical research settings.[6]
Quantitative Data Summary
Table 1: Radiation Properties of Lutetium-177
| Property | Value |
| Half-life | 6.7 days[4] |
| Primary Emissions | Beta particles (β⁻), Gamma rays (γ) |
| Max Beta Energy | 0.497 MeV |
| Gamma Ray Energies (Abundance) | 113 keV (6.4%), 208 keV (11%) |
Table 2: Radiation Exposure and Excretion Data from Clinical Use
| Parameter | Value | Reference |
| Mean Whole-Body Radiation Exposure (Nurse, per therapy day) | 33 µSv | [7] |
| Mean Whole-Body Radiation Exposure (Physicist, per therapy day) | 8 µSv | [7] |
| Mean Patient Excretion of Administered Activity (within 4 hours) | 46% | [7] |
| Patient Release Limit (Exposure at 1 meter) | < 25 µSv/h | [7] |
| Average Exposure at 1 meter (Immediately after treatment) | 1.8 ± 0.5 mrem/h | [2] |
Experimental Protocols
Protocol 1: General Handling and Preparation of [¹⁷⁷Lu-DOTA,Tyr³]octreotate
-
Preparation: Designate a work area for handling radioactive materials. Cover the work surface with absorbent, plastic-backed paper.
-
Attire: Don appropriate PPE, including a lab coat, disposable gloves, and safety glasses.[5] Wear your assigned personal dosimeter.[5]
-
Shielding: Set up appropriate shielding (e.g., lead bricks) around the work area.
-
Handling: Use tongs or forceps to handle vials whenever possible to maximize distance.[5]
-
Dispensing: When drawing doses, use syringe shields to minimize exposure to the hands.[5]
-
Labeling: Clearly label all containers with the radionuclide, activity, date, and "Caution: Radioactive Material."
-
Monitoring: After handling, monitor your hands, clothing, and the work area with a survey meter to check for contamination.
-
Waste: Dispose of all radioactive waste in designated, shielded containers.
Protocol 2: Decontamination of a Minor Radioactive Spill
-
Notification: Immediately notify all personnel in the area of the spill.
-
Containment: Cover the spill with absorbent paper to prevent it from spreading.
-
Cleaning:
-
Wearing appropriate PPE, carefully clean the contaminated area with a suitable decontamination solution, starting from the outside of the spill and working inwards.
-
Place all cleaning materials into a designated radioactive waste bag.
-
-
Monitoring:
-
Use a survey meter to monitor the area to ensure it has been decontaminated to acceptable levels as determined by your RSO.
-
Monitor your hands, shoes, and clothing for any contamination before leaving the area.
-
-
Reporting: Report the incident to your RSO and complete any required documentation.
Visualizations
Caption: Workflow for handling this compound radiopharmaceuticals.
Caption: Workflow for responding to a minor radioactive spill.
References
- 1. nanets.net [nanets.net]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. [177Lu-DOTA0,Tyr3]-octreotate in the treatment of midgut neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. radiology.wisc.edu [radiology.wisc.edu]
- 6. Radiation precautions for inpatient and outpatient 177Lu-DOTATATE peptide receptor radionuclide therapy of neuroendocrine tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radiation safety of outpatient 177Lu-octreotate radiopeptide therapy of neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Tyr3-Octreotate (DOTATATE) and Tyr3-Octreotide (DOTATOC) in Peptide Receptor Radionuclide Therapy (PRRT) Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tyr3-Octreotate (DOTATATE) and Tyr3-Octreotide (DOTATOC), two prominent somatostatin (B550006) analogs used in Peptide Receptor Radionuclide Therapy (PRRT) for neuroendocrine tumors (NETs). The efficacy of these peptides, when chelated with DOTA and radiolabeled with therapeutic radionuclides like Lutetium-177 (¹⁷⁷Lu), is critically evaluated based on their receptor binding characteristics, preclinical performance, and clinical outcomes.
Molecular Characteristics and Receptor Binding Affinity
DOTATATE and DOTATOC are both octapeptide analogs of somatostatin, designed to target somatostatin receptors (SSTRs) that are overexpressed on the surface of many neuroendocrine tumor cells. Their primary target is the somatostatin receptor subtype 2 (SSTR2). The subtle structural difference between the two—DOTATATE has a this compound C-terminus while DOTATOC has a Tyr3-octreotide C-terminus—influences their binding affinity to SSTR subtypes.
In vitro studies have consistently demonstrated that DOTATATE has a significantly higher binding affinity for SSTR2 compared to DOTATOC.[1][2] This higher affinity has been a key rationale for its widespread adoption in PRRT.[2] While both peptides show high affinity for SSTR2, DOTATOC also exhibits some affinity for SSTR5, whereas DOTATATE's binding is more selective for SSTR2.[2]
Table 1: In Vitro Binding Affinity (IC₅₀, nM) of Ga-labeled DOTATATE and DOTATOC for Human Somatostatin Receptors (SSTRs)
| Peptide | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| Ga-DOTATATE | >1000 | 0.2 ± 0.04 | >1000 | >1000 | 377 ± 18 |
| Ga-DOTATOC | >1000 | 2.5 ± 0.5 | >1000 | >1000 | 73 ± 21 |
Data sourced from Reubi et al. as cited in Poeppel et al., 2011.[3]
Table 2: Inhibition Constant (Kᵢ, nM) for SSTR2
| Peptide | Kᵢ (nM) |
| natGa-DOTATATE | 1.4 ± 0.3 |
| natGa-DOTATOC | 0.9 ± 0.1 |
Data from Dalenc et al., 2017.[4]
Mechanism of Action: SSTR2 Signaling Pathway
Upon binding of a radiolabeled somatostatin analog like ¹⁷⁷Lu-DOTATATE or ¹⁷⁷Lu-DOTATOC to SSTR2 on a tumor cell, the receptor-ligand complex is internalized. This process delivers the cytotoxic radionuclide directly to the tumor cell, where its decay emits beta particles that induce DNA damage and subsequent cell death.
SSTR2 is a G-protein coupled receptor (GPCR) that, upon activation, initiates several downstream signaling cascades. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6] This, in turn, affects various cellular processes, including hormone secretion and cell proliferation. SSTR2 activation can also modulate ion channels and activate protein phosphatases, as well as influence the MAPK and AKT signaling pathways, which are critical for cell growth and survival.[7][8]
Preclinical and In Vitro Studies
Preclinical studies are crucial for evaluating the potential of radiopharmaceuticals before human trials. These studies often involve in vitro cell assays and in vivo animal models to assess factors like internalization rates and biodistribution.
One study found that in vitro, radiolabeled this compound demonstrated a higher tumor cell kill rate compared to radiolabeled Tyr3-octreotide, which was attributed to its higher affinity for SSTR2, leading to greater cell-associated radioactivity.[9] Animal biodistribution studies have been conducted to compare the uptake of ¹⁷⁷Lu-DOTATATE and ¹⁷⁷Lu-DOTATOC in various organs and tumors. These studies help in estimating the radiation dose to tumors and critical organs like the kidneys.[9]
Clinical Efficacy and Dosimetry
Head-to-head clinical comparisons of ¹⁷⁷Lu-DOTATATE and ¹⁷⁷Lu-DOTATOC have been performed to determine which peptide is preferable for PRRT. These studies have focused on dosimetry (radiation absorbed dose) and therapeutic response.
Table 3: Comparison of Mean Residence Time Ratios (¹⁷⁷Lu-DOTATATE vs. ¹⁷⁷Lu-DOTATOC)
| Tissue | Mean Residence Time Ratio |
| Tumor | 2.1 |
| Spleen | 1.5 |
| Kidneys | 1.4 |
Data from Esser et al., 2006.[10]
The landmark Phase 3 NETTER-1 clinical trial firmly established the efficacy of ¹⁷⁷Lu-DOTATATE in patients with advanced, progressive, somatostatin-receptor-positive midgut neuroendocrine tumors.[11][12] The trial demonstrated a significant improvement in progression-free survival and overall survival with ¹⁷⁷Lu-DOTATATE plus octreotide (B344500) LAR compared to high-dose octreotide LAR alone.[11][12] A subsequent NETTER-2 trial also showed significant benefits in patients with newly diagnosed, advanced grade 2-3 GEP-NETs.[13] While a direct Phase 3 comparison between ¹⁷⁷Lu-DOTATATE and ¹⁷⁷Lu-DOTATOC is lacking, a meta-analysis of studies involving both agents in PRRT showed pooled disease response rates of 33-35% and disease control rates of 79-83%, depending on the response criteria used.[14]
Table 4: Radiation Dosimetry (Absorbed Dose in mSv/MBq) in Patients
| Organ | ⁶⁸Ga-DOTATATE | ⁶⁸Ga-DOTATOC |
| Spleen | 0.129 ± 0.048 | 0.126 ± 0.045 |
| Kidneys | 0.041 ± 0.010 | 0.042 ± 0.012 |
| Liver | 0.019 ± 0.005 | 0.016 ± 0.003 |
| Urinary Bladder Wall | 0.111 ± 0.027 | 0.112 ± 0.026 |
| Total Effective Dose | 0.021 ± 0.003 | 0.021 ± 0.003 |
Data from Sandström et al., 2013, comparing the diagnostic versions of the peptides.[5]
It is important to note that while diagnostic imaging with ⁶⁸Ga-DOTATATE and ⁶⁸Ga-DOTATOC shows comparable dosimetry, the therapeutic setting with ¹⁷⁷Lu favors DOTATATE due to its longer tumor retention.[5][10]
Experimental Protocols
The following outlines a generalized experimental workflow for a clinical trial comparing ¹⁷⁷Lu-DOTATATE and ¹⁷⁷Lu-DOTATOC, based on methodologies reported in the literature.[10][15][16]
Key Methodological Considerations:
-
Radiolabeling: ¹⁷⁷Lu is chelated to the DOTA moiety of DOTATATE or DOTATOC, typically using an automated synthesis module to ensure sterility and radiochemical purity.
-
Patient Preparation: Long-acting somatostatin analogs are typically withheld for at least 4 weeks and short-acting analogs for 24 hours prior to PRRT to avoid receptor blockade.[17]
-
Administration: The standard therapeutic dose is often 7.4 GBq (200 mCi) of ¹⁷⁷Lu-DOTATATE or ¹⁷⁷Lu-DOTATOC administered intravenously.[15]
-
Renal Protection: A co-infusion of an amino acid solution (lysine and arginine) is mandatory to reduce the reabsorption of the radiopharmaceutical in the proximal tubules of the kidneys, thereby minimizing nephrotoxicity.[16]
-
Dosimetry Calculations: Post-therapy imaging (planar whole-body scans or SPECT/CT) is performed at multiple time points (e.g., 24, 72, and 168 hours post-injection) to calculate the time-activity curves and estimate the absorbed radiation dose to tumors and critical organs using software like OLINDA/EXM.[18][19]
-
Efficacy Evaluation: Tumor response is typically assessed using anatomical imaging (CT or MRI) according to standardized criteria such as RECIST (Response Evaluation Criteria in Solid Tumors).[14]
Conclusion
Both this compound (DOTATATE) and Tyr3-Octreotide (DOTATOC) are effective targeting peptides for PRRT in patients with SSTR-positive neuroendocrine tumors. While in vitro binding affinity for SSTR2 is notably higher for DOTATATE, the clinical implications are nuanced. However, comparative clinical studies focusing on therapeutic application with ¹⁷⁷Lu have demonstrated a clear advantage for DOTATATE, primarily due to its longer tumor residence time, which allows for a higher cumulative radiation dose to be delivered to the tumor. This finding, coupled with the robust efficacy data from the NETTER-1 and NETTER-2 trials, solidifies the position of ¹⁷⁷Lu-DOTATATE as a standard of care in the management of advanced neuroendocrine tumors. Future research may continue to explore novel somatostatin analogs and radionuclides to further optimize PRRT efficacy.
References
- 1. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Somatostatin receptor PET ligands - the next generation for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Evaluation of agonist and antagonist radioligands for somatostatin receptor imaging of breast cancer using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. 90Y/177Lu-DOTATOC: From Preclinical Studies to Application in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of [(177)Lu-DOTA(0),Tyr(3)]octreotate and [(177)Lu-DOTA(0),Tyr(3)]octreotide: which peptide is preferable for PRRT? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 177Lu-DOTATATE for the treatment of gastroenteropancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lu-177 Dotatate Plus Long-Acting Octreotide vs High‑Dose Long-Acting Octreotide in Midgut Neuroendocrine Tumors - The ASCO Post [ascopost.com]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. The therapeutic efficacy of 177Lu-DOTATATE/DOTATOC in advanced neuroendocrine tumors: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nanets.net [nanets.net]
- 16. nanets.net [nanets.net]
- 17. Full Document Preview [gravitas.acr.org]
- 18. Comparison of commercial dosimetric software platforms in patients treated with 177Lu‐DOTATATE for peptide receptor radionuclide therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparison of commercial dosimetric software platforms in patients treated with 177 Lu-DOTATATE for peptide receptor radionuclide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ¹⁷⁷Lu-DOTATATE and ¹⁷⁷Lu-DOTATOC for Peptide Receptor Radionuclide Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent radiopharmaceuticals used in Peptide Receptor Radionuclide Therapy (PRRT) for neuroendocrine tumors (NETs): ¹⁷⁷Lu-DOTATATE and ¹⁷⁷Lu-DOTATOC. This analysis is based on published experimental data to assist researchers and clinicians in understanding the nuanced differences in their performance.
Executive Summary
Both ¹⁷⁷Lu-DOTATATE and ¹⁷⁷Lu-DOTATOC are effective radiolabeled somatostatin (B550006) analogs for the treatment of somatostatin receptor-positive neuroendocrine tumors. The core difference lies in the peptide sequence: Tyr³-octreotate for DOTATATE and Tyr³-octreotide for DOTATOC. This subtle change influences their binding affinity, tumor residence time, and biodistribution, ultimately impacting therapeutic efficacy and potential side effects. Clinical evidence suggests that ¹⁷⁷Lu-DOTATATE generally exhibits a longer residence time in tumors, potentially leading to a higher radiation dose delivered to the cancer cells. However, this is counterbalanced by a slightly higher absorbed dose in the kidneys, a critical organ for toxicity.
Quantitative Performance Data
The following tables summarize key quantitative data from comparative studies, providing a clear overview of the performance of ¹⁷⁷Lu-DOTATATE and ¹⁷⁷Lu-DOTATOC.
Table 1: Comparative Residence Times in Tumors and Critical Organs
| Parameter | ¹⁷⁷Lu-DOTATATE | ¹⁷⁷Lu-DOTATOC | Mean Residence Time Ratio (DOTATATE/DOTATOC) | Reference |
| Tumor Residence Time | Longer | Shorter | 2.1 | [1] |
| Spleen Residence Time | Longer | Shorter | 1.5 | [1] |
| Kidney Residence Time | Longer | Shorter | 1.4 | [1] |
Table 2: Comparative Renal Absorbed Doses
| Study | ¹⁷⁷Lu-DOTATATE (Gy/GBq) | ¹⁷⁷Lu-DOTATOC (Gy/GBq) | Key Findings |
| Schuchardt et al. (as cited in[2]) | - | Lower | ¹⁷⁷Lu-DOTATOC delivers lower doses to healthy organs and has a more advantageous tumor-to-kidney absorbed dose ratio. |
| Baum et al.[3] | Higher (1.9 - 9.2 Gy total) | Lower (2.3 - 7.8 Gy total) | Uptake, residence time, and mean absorbed dose to the kidney were slightly, but significantly, higher for DOTATATE in 86% of patients.[3] |
| Villard et al.[4] | Median: 0.47 | Median: 0.37 | The specific absorbed dose to the kidneys was higher for ¹⁷⁷Lu-DOTATATE.[4] |
Experimental Methodologies
This section details the experimental protocols for key studies cited in this guide, providing a framework for understanding the data presented.
Comparative Clinical Study Protocol (Esser et al., 2006)
This study directly compared ¹⁷⁷Lu-DOTATATE and ¹⁷⁷Lu-DOTATOC in the same seven patients with somatostatin receptor-positive metastatic neuroendocrine tumors.[1]
-
Radiopharmaceutical Administration: Each patient received 3,700 MBq of ¹⁷⁷Lu-DOTATOC and 3,700 MBq of ¹⁷⁷Lu-DOTATATE in separate therapy sessions.
-
Co-administration: An amino acid solution was co-administered to reduce renal uptake.
-
Imaging: Whole-body planar scintigraphy was performed at 1, 4, and 7 days post-therapy.
-
Dosimetry: Regions of interest were drawn over tumors, spleen, and kidneys to calculate the residence times of the radiopharmaceuticals.
-
Pharmacokinetics: Blood and urine samples were collected to determine plasma radioactivity and urinary excretion rates.
General Peptide Receptor Radionuclide Therapy (PRRT) Protocol
The following outlines a typical clinical protocol for administering ¹⁷⁷Lu-labeled somatostatin analogs.
References
- 1. Preparation of therapeutic dose of 177Lu-DOTA-TATE using a novel single vial freeze-dried kit: a comparison with 'in-situ' preparation at hospital radiopharmacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nanets.net [nanets.net]
- 3. Peptide receptor radionuclide therapy with (177)Lu labeled somatostatin analogs DOTATATE and DOTATOC: contrasting renal dosimetry in the same patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of Patient Doses of [177Lu]Lu-DOTATATE and [177Lu]Lu-PSMA-617 with Carrier Added (CA) and No Carrier Added (NCA) 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Tyr3-Octreotate and Other Somatostatin Analogs: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the binding affinities of Tyr3-Octreotate and other prominent somatostatin (B550006) analogs to the five human somatostatin receptor subtypes (SSTR1-SSTR5). Aimed at researchers, scientists, and professionals in drug development, this document summarizes key performance data, outlines experimental methodologies, and visualizes critical biological pathways to support informed decisions in therapeutic and diagnostic development.
Overview of Somatostatin Analogs and Their Receptors
Somatostatin is a naturally occurring peptide hormone that regulates a wide array of physiological processes by binding to a family of five G-protein coupled receptors: SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5. The development of synthetic somatostatin analogs has been pivotal in the management of various diseases, including neuroendocrine tumors and acromegaly. These analogs often exhibit improved stability and receptor subtype selectivity compared to native somatostatin. This compound, a widely used analog, particularly in radiolabeled forms for imaging and therapy (often referred to as DOTATATE), is a key focus of this guide.
Comparative Binding Affinity
The therapeutic efficacy and diagnostic specificity of somatostatin analogs are largely determined by their binding affinity to different SSTR subtypes. The following table summarizes the in vitro binding affinities (IC50 values in nM) of this compound and other commonly used somatostatin analogs. Lower IC50 values indicate higher binding affinity.
| Analog | SSTR1 (IC50 nM) | SSTR2 (IC50 nM) | SSTR3 (IC50 nM) | SSTR4 (IC50 nM) | SSTR5 (IC50 nM) |
| [DOTA, Tyr3]Octreotate | >1000 | 1.6 | >1000 | >1000 | >1000 |
| [Ga-DOTA, Tyr3]Octreotate | >1000 | 0.2 | >1000 | >1000 | 73 |
| Octreotide | >1000 | 0.8 | 30 | >1000 | 8.5 |
| Lanreotide | >1000 | 1.1 | 25 | >1000 | 6.2 |
| Pasireotide | 9.3 | 1.0 | 1.5 | >100 | 0.16 |
Note: IC50 values can vary between studies depending on the specific experimental conditions and the radioligand used. The data presented here is a synthesis from multiple sources for comparative purposes.
As the data indicates, [DOTA, Tyr3]Octreotate and its Gallium-labeled counterpart show very high and specific affinity for SSTR2. Pasireotide, in contrast, demonstrates a broader binding profile with high affinity for SSTR1, SSTR2, SSTR3, and particularly SSTR5.
Experimental Protocols: Receptor Binding Assay
The binding affinities presented in this guide are typically determined using competitive receptor binding assays. The following is a generalized protocol for such an experiment.
Objective:
To determine the concentration of an unlabeled somatostatin analog required to inhibit 50% of the binding of a radiolabeled somatostatin analog to a specific SSTR subtype (IC50).
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).
-
Radiolabeled somatostatin analog (e.g., 125I-[Tyr11]-SRIF-14 or 125I-[Leu8, D-Trp22, Tyr25]-SRIF-28).
-
Unlabeled somatostatin analogs for competition (e.g., this compound, Octreotide, etc.).
-
Binding buffer (e.g., 50 mM HEPES, pH 7.4, containing 5 mM MgCl2, 1% BSA, and protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a microplate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor analog in the binding buffer.
-
Equilibrium: Incubate the mixture to allow the binding to reach equilibrium (e.g., 30-60 minutes at 25°C).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve.
Signaling Pathways
Upon binding of a somatostatin analog, SSTRs trigger a cascade of intracellular signaling events. The primary mechanism involves the coupling to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects various downstream effectors, including protein kinase A (PKA) and ion channels. Activation of SSTRs can also lead to the modulation of other signaling pathways, such as the MAPK/ERK pathway and the PI3K/AKT pathway, which are involved in cell proliferation and survival.
Conclusion
The choice of a somatostatin analog for therapeutic or diagnostic purposes is critically dependent on its SSTR binding profile. This compound demonstrates exceptional affinity and selectivity for SSTR2, making it a cornerstone for applications targeting this receptor. In contrast, analogs like Pasireotide offer a multi-receptor targeting approach. A thorough understanding of these binding characteristics, the methodologies used to determine them, and the resultant signaling pathways is essential for advancing research and development in this field.
Validating SSTR2 Specificity of Tyr3-Octreotate: A Comparative Guide to Blocking Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tyr3-Octreotate's performance in targeting the somatostatin (B550006) receptor 2 (SSTR2) and validates its specificity through blocking studies. The experimental data presented herein is crucial for the development of targeted diagnostics and radiotherapeutics for neuroendocrine tumors (NETs) and other cancers expressing SSTR2.
Performance Comparison: Agonists vs. Antagonists
Recent research has highlighted the potential of SSTR2 antagonists as alternatives to agonists like this compound. While agonists are internalized upon binding, antagonists primarily remain on the cell surface. This difference in mechanism can lead to a higher number of available binding sites for antagonists, potentially resulting in enhanced tumor uptake.[1][2][3]
| Radioligand | Type | Cell Line | Binding Affinity (Kd/IC50) | Tumor Uptake (%ID/g) | Blocking Agent | Reduction in Tumor Uptake with Blocking |
| 99mTc-CIM-TOC (Tyr3-Octreotide analog) | Agonist | AR42J | 9.7 nM (Kd)[4] | >18%[4] | Cold peptide[4] | Dose-dependent reduction[4] |
| 111In-DOTA-TOC (Tyr3-Octreotide) | Agonist | AR42J | 34 nM (Kd)[4] | 8.5%[4] | Not specified | Not specified |
| 177Lu-DOTA-Peptide 2 (Antagonist) | Antagonist | HT-29 | Not specified | 10.89% at 4h[5] | Octreotide (B344500) (50 μg)[5] | Reduced to 1.22%[5] |
| 177Lu-DOTA-TATE (this compound) | Agonist | HT-29 | Not specified | 6.28%[5] | Not specified | Not specified |
| [131I]Gluc-TOC (Tyr3-Octreotide analog) | Agonist | D341 Med | Not specified | Not specified | Octreotide (100 μg)[6] | Reduced to 15% ± 6% of control[6] |
| [131I]Gluc-TOCA (this compound) | Agonist | D341 Med | Not specified | Not specified | Octreotide (100 μg)[6] | Reduced to 21% ± 7% of control[6] |
| 68Ga-DOTATOC (Tyr3-Octreotide) | Agonist | ZR-75-1 | 0.9 ± 0.1 nM (Ki)[7] | 18.4 ± 2.9%[7] | Not specified | Not specified |
| 68Ga-DOTATATE (this compound) | Agonist | ZR-75-1 | 1.4 ± 0.3 nM (Ki)[7] | 15.2 ± 2.2%[7] | Not specified | Not specified |
| 68Ga-NODAGA-JR11 (Antagonist) | Antagonist | ZR-75-1 | 25.9 ± 0.2 nM (Ki)[7] | 12.2 ± 0.8%[7] | Tyr3-octreotide[8] | SSTR2-specific antagonism demonstrated[8] |
| 125I-Tyr3-octreotide | Agonist | Various human tumor tissues | Similar to antagonist[1] | 3.8 to 21.8 times lower than antagonist[1] | Not specified | Not specified |
| 125I-JR11 (Antagonist) | Antagonist | Various human tumor tissues | Similar to agonist[1] | 3.8 to 21.8 times higher than agonist[1] | Not specified | Not specified |
Experimental Protocols
In Vitro SSTR2 Binding and Specificity Assay
This protocol is designed to determine the binding affinity and specificity of a radiolabeled this compound analogue to SSTR2-expressing cells.
Materials:
-
Radiolabeled this compound (e.g., 177Lu-DOTA-TATE)
-
Binding buffer (e.g., PBS with 0.1% BSA)
-
Washing buffer (e.g., ice-cold PBS)[10]
-
Cell lysis buffer (e.g., 0.4 M NaOH)[10]
-
Gamma counter[10]
-
Protein assay kit (e.g., BCA assay)[10]
Procedure:
-
Cell Culture: Culture SSTR2-expressing cells to near confluence in appropriate media.
-
Binding Assay:
-
Seed cells in 24-well plates.
-
Incubate cells with increasing concentrations of the radiolabeled this compound to determine total binding.
-
For non-specific binding, incubate cells with the radiolabeled ligand in the presence of a high concentration of unlabeled octreotide (e.g., 40 µM).[10]
-
Incubate at 37°C for 1 hour.[10]
-
-
Washing: Wash the cells three times with ice-cold PBS to remove unbound radioligand.[10]
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.[10]
-
Quantification:
-
Data Analysis:
In Vivo Biodistribution and Blocking Study
This protocol evaluates the tumor-targeting ability and specificity of a radiolabeled this compound analogue in a xenograft mouse model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with NET xenografts)[11]
-
Radiolabeled this compound (e.g., 177Lu-DOTA-TATE)
-
Unlabeled octreotide (for blocking)[5]
-
Anesthesia
-
Gamma counter
Procedure:
-
Animal Model: Establish a xenograft tumor model by subcutaneously injecting SSTR2-expressing tumor cells into nude mice.
-
Injection:
-
Inject a cohort of mice intravenously with the radiolabeled this compound.
-
For the blocking study, co-inject another cohort of mice with the radiolabeled ligand and a blocking dose of unlabeled octreotide (e.g., 50 μg).[5]
-
-
Biodistribution: At various time points post-injection (e.g., 1, 4, 24 hours), euthanize the mice.[5]
-
Organ Harvesting: Dissect and weigh major organs and the tumor.
-
Radioactivity Measurement: Measure the radioactivity in each organ and the tumor using a gamma counter.
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.[5]
-
Compare the tumor uptake in the blocked and unblocked groups to determine the specificity of the radioligand. A significant reduction in tumor uptake in the blocked group indicates SSTR2-specific binding.[6]
-
Visualizing the Mechanisms
SSTR2 Signaling Pathway
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Preclinical study of a new 177Lu-labeled somatostatin receptor antagonist in HT-29 human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Evaluation of agonist and antagonist radioligands for somatostatin receptor imaging of breast cancer using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. netrf.org [netrf.org]
- 11. Anti-SSTR2 Antibody-drug Conjugate for Neuroendocrine Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cold Octreotate Competition Assays for Tyr3-Octreotate Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cold octreotide (B344500) competition assay for determining the binding affinity of Tyr3-Octreotate to its target receptor, the somatostatin (B550006) receptor subtype 2 (SSTR2). It includes a detailed experimental protocol, a comparison of binding affinities with related compounds, and visualizations of the associated signaling pathway and experimental workflow.
Competitive Binding Principles
A competitive binding assay is a fundamental technique in pharmacology and drug discovery used to determine the affinity of an unlabeled compound (the "competitor" or "cold ligand") for a receptor by measuring its ability to displace a labeled compound (the "hot ligand" or "radioligand") with known affinity. In this context, unlabeled octreotide or a related analog is used to compete with a radiolabeled form of a this compound derivative for binding to SSTR2. The resulting data allows for the calculation of the inhibitor concentration that displaces 50% of the radioligand (IC50), which is a measure of the unlabeled ligand's binding affinity.[1][2][3]
Experimental Protocol: Cold Octreotide Competition Assay
This protocol outlines a standard filtration-based radioligand binding assay to determine the IC50 value of a test compound against the binding of a radiolabeled this compound analog to SSTR2-expressing membranes.
Materials:
-
Cell Membranes: Membrane preparations from cells or tissues expressing the target receptor (e.g., AR4-2J rat pancreatic tumor cells, which are SSTR2-positive).[4]
-
Radioligand: A radiolabeled this compound analog (e.g., [125I-Tyr3]octreotide or a Gallium-67 labeled DOTA-Tyr3-octreotate).[4][5]
-
Cold Ligand (Competitor): Unlabeled octreotide or the test compound of interest at a range of concentrations.
-
Binding Buffer: To maintain physiological conditions during the assay.
-
Filtration System: To separate bound from free radioligand.[1][6]
-
Scintillation Counter: To measure radioactivity.[6]
Procedure:
-
Incubation: Incubate the cell membrane homogenate with a fixed concentration of the radioligand and a range of concentrations of the unlabeled test compound.[1][3]
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free (unbound) radioligand using a filtration apparatus. The membrane fragments are trapped on the filter.[1]
-
Washing: Wash the filters to remove any remaining unbound radioligand.
-
Counting: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the measured radioactivity against the concentration of the unlabeled test compound to generate a competition curve. From this curve, the IC50 value can be determined.
Quantitative Data Comparison
The binding affinity of various somatostatin analogs for the SSTR2 receptor is a critical factor in their potential for diagnostic imaging and peptide receptor radionuclide therapy (PRRT).[7] Small structural modifications, including the chelator used and the radiometal, can significantly impact binding affinity.[8][9]
The following table summarizes the IC50 values for several this compound analogs and related compounds from published studies. A lower IC50 value indicates a higher binding affinity.
| Compound | Receptor Subtype | IC50 (nM) | Reference |
| Ga-DOTA-[Tyr3]-octreotate | sst2 | 0.2 | [8] |
| In-DTPA-[Tyr3]-octreotate | sst2 | 1.3 | [8] |
| Y-DOTA-[Tyr3]-octreotate | sst2 | 1.6 | [8] |
| Ga-DOTA-[Tyr3]-octreotide | sst2 | 2.5 | [8] |
Note: The affinity of Ga-DOTA-[Tyr3]-octreotate for sst2 is notably high, with a reported Kd value of 0.45 ± 0.11 nM in a saturation binding study using rat brain cortex membranes.[5]
Visualizing the Molecular Interactions and Workflow
To better understand the biological context and the experimental process, the following diagrams illustrate the SSTR2 signaling pathway and the workflow of the cold octreotide competition assay.
Somatostatin Receptor 2 (SSTR2) Signaling Pathway
Activation of SSTR2 by an agonist like this compound can trigger multiple downstream signaling cascades. While classically viewed as an inhibitory receptor, its signaling can have varied effects depending on the cell type.[10][11] Key pathways include the inhibition of adenylyl cyclase and the activation of protein tyrosine phosphatases like SHP1 and SHP2.[12][13]
Caption: SSTR2 signaling cascade upon ligand binding.
Experimental Workflow of a Cold Competition Binding Assay
The following diagram outlines the key steps involved in performing a cold octreotide competition assay to determine the binding affinity of a test compound.
Caption: Workflow for a cold competition binding assay.
Alternative Approaches
While radioligand binding assays are considered a gold standard for determining binding affinity due to their sensitivity and robustness, alternative methods exist.[1][3][6] These include fluorescence-based assays, which avoid the regulatory hurdles associated with handling radioactive materials. However, radioligand assays often provide unparalleled precision in quantifying drug-receptor interactions.[6]
Conclusion
The cold octreotide competition assay is a powerful and precise method for determining the binding affinity of this compound analogs and other compounds to the SSTR2 receptor. The data generated from these assays are crucial for the development of new diagnostic and therapeutic agents targeting SSTR2-expressing tumors. The choice of chelator and radiometal can significantly influence the binding characteristics of these peptides, highlighting the importance of thorough in vitro characterization.[8]
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. Synthesis and sst(2) binding profiles of new [Tyr(3)]octreotate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 7. Tyr3-octreotide and this compound radiolabeled with 177Lu or 90Y: peptide receptor radionuclide therapy results in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Affinity profiles for human somatostatin receptor subtypes SST1–SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use | Semantic Scholar [semanticscholar.org]
- 10. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Somatostatin receptor 2 signaling promotes growth and tumor survival in small-cell lung cancer. | MASLAB [vumc.org]
- 12. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
A Head-to-Head Comparison: PET and SPECT Imaging of Tyr3-Octreotate Derivatives for Neuroendocrine Tumor Visualization
For researchers, scientists, and drug development professionals, the choice between Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) for imaging neuroendocrine tumors (NETs) using Tyr3-Octreotate derivatives is a critical decision. This guide provides an objective comparison of the performance of these two imaging modalities, supported by experimental data, to aid in the selection of the most appropriate technique for research and clinical applications.
The overexpression of somatostatin (B550006) receptors (SSTRs) on the surface of well-differentiated NETs provides a distinct target for molecular imaging. This compound, an analog of somatostatin, when chelated and radiolabeled, allows for the in vivo visualization of these tumors. While both PET and SPECT can be utilized for this purpose, they differ significantly in their radioisotopes, imaging characteristics, and ultimately, their diagnostic performance. This comparison focuses on the most commonly used radiopharmaceuticals: Gallium-68 (⁶⁸Ga) labeled DOTA-Tyr3-Octreotate (⁶⁸Ga-DOTATATE) for PET and Technetium-99m (⁹⁹mTc) labeled HYNIC-Tyr3-Octreotate (⁹⁹mTc-HYNIC-TOC) for SPECT.
Executive Summary: Key Performance Indicators
PET imaging with ⁶⁸Ga-DOTATATE consistently demonstrates superior performance in terms of diagnostic accuracy, spatial resolution, and lesion detection compared to SPECT imaging with ⁹⁹mTc-HYNIC-TOC. This enhanced performance, however, comes at a higher cost and potentially more complex radiolabeling logistics. The choice of imaging modality will therefore depend on the specific research or clinical question, available resources, and the desired level of diagnostic precision.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data comparing ⁶⁸Ga-DOTATATE PET and ⁹⁹mTc-HYNIC-TOC SPECT.
Table 1: Diagnostic Accuracy
| Parameter | ⁶⁸Ga-DOTATATE PET/CT | ⁹⁹mTc-HYNIC-TOC SPECT/CT |
| Sensitivity | 96% - 100% | 60% - 82% |
| Specificity | 97% - 100% | 84% - 99% |
| Accuracy | 97% | 79% - 91% |
Table 2: Imaging Characteristics and Dosimetry
| Parameter | ⁶⁸Ga-DOTATATE PET | ⁹⁹mTc-HYNIC-TOC SPECT |
| Spatial Resolution | Higher (typically 4-6 mm) | Lower (typically 8-12 mm) |
| Effective Radiation Dose | ~2.1 mSv (for 100 MBq)[1] | ~4.6 mSv (mean)[2][3] |
| Tumor-to-Background Ratio | Generally higher, leading to better contrast | Generally lower |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and a deeper understanding of the presented data.
Radiolabeling Protocols
1. ⁶⁸Ga-DOTATATE Radiolabeling for PET
This protocol is typically performed using an automated synthesis module.
-
Elution: The ⁶⁸Ge/⁶⁸Ga generator is eluted with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
Reaction: The ⁶⁸Ga eluate is added to a reaction vial containing a lyophilized DOTATATE precursor and a buffer (e.g., HEPES or sodium acetate) to maintain a pH of 3.5-4.5.
-
Heating: The reaction mixture is heated at 95-100°C for 5-10 minutes.
-
Purification: The labeled peptide is purified using a solid-phase extraction (SPE) cartridge (e.g., C18). The cartridge is first conditioned with ethanol (B145695) and then with water. The reaction mixture is passed through the cartridge, which retains the ⁶⁸Ga-DOTATATE. The labeled peptide is then eluted with a small volume of 50% ethanol.
-
Quality Control: The final product undergoes quality control tests, including radiochemical purity (by radio-TLC or radio-HPLC), pH, and visual inspection for clarity and absence of particulate matter.
2. ⁹⁹mTc-HYNIC-TOC Radiolabeling for SPECT
This protocol is often performed using a kit-based formulation.
-
Reconstitution: A vial containing the lyophilized HYNIC-TOC precursor, a coligand (e.g., EDDA or tricine), and a reducing agent (e.g., stannous chloride) is reconstituted with a sterile solution of sodium pertechnetate (B1241340) (Na⁹⁹mTcO₄) obtained from a ⁹⁹Mo/⁹⁹mTc generator.
-
Incubation: The mixture is incubated at room temperature or heated (e.g., 100°C for 10-15 minutes), according to the kit's instructions.
-
Quality Control: The radiochemical purity of the ⁹⁹mTc-HYNIC-TOC is assessed using radio-TLC to determine the percentage of bound ⁹⁹mTc.
Imaging Protocols
1. ⁶⁸Ga-DOTATATE PET/CT Imaging
-
Patient Preparation: Patients are typically required to fast for at least 4 hours prior to the scan.
-
Radiotracer Administration: A typical intravenous injection of 100-150 MBq of ⁶⁸Ga-DOTATATE is administered.
-
Uptake Period: Imaging is performed approximately 60 minutes after injection.
-
Acquisition: A whole-body PET scan is acquired from the head to the mid-thigh, typically in 3D mode. A low-dose CT scan is performed for attenuation correction and anatomical localization.
2. ⁹⁹mTc-HYNIC-TOC SPECT/CT Imaging
-
Patient Preparation: Similar to PET, patients may be asked to fast.
-
Radiotracer Administration: A higher activity of approximately 400-740 MBq of ⁹⁹mTc-HYNIC-TOC is injected intravenously.
-
Imaging Timepoints: Imaging is typically performed at 2 and 4 hours post-injection. Some protocols may include later imaging timepoints (e.g., 24 hours).
-
Acquisition: A whole-body planar scan is usually acquired, followed by SPECT/CT of specific regions of interest (e.g., chest, abdomen, pelvis).
Mandatory Visualizations
To further illustrate the concepts and workflows discussed, the following diagrams have been generated using Graphviz.
Discussion and Conclusion
The data overwhelmingly supports the superiority of ⁶⁸Ga-DOTATATE PET/CT for the imaging of NETs. Its higher sensitivity and spatial resolution allow for the detection of smaller lesions and a more accurate assessment of disease extent, which is crucial for staging and treatment planning. Furthermore, the lower effective radiation dose associated with a typical ⁶⁸Ga-DOTATATE PET scan is an important consideration for patient safety, especially in cases requiring repeated imaging.[1][2][3]
While ⁹⁹mTc-HYNIC-TOC SPECT/CT is a more widely available and less expensive technology, its lower sensitivity and spatial resolution can lead to missed lesions, particularly small metastases. However, it remains a valuable tool in settings where PET/CT is not accessible.
References
A Comparative Guide to the Efficacy of Tyr3-Octreotate Radiolabeled with ¹⁷⁷Lu and ⁹⁰Y
This guide provides a comprehensive comparison of the therapeutic efficacy of Tyr3-Octreotate (a somatostatin (B550006) analog) when chelated with DOTA and radiolabeled with either Lutetium-177 (¹⁷⁷Lu-DOTATATE) or Yttrium-90 (⁹⁰Y-DOTATATE). This information is intended for researchers, scientists, and drug development professionals working in the field of peptide receptor radionuclide therapy (PRRT).
Introduction
Peptide receptor radionuclide therapy (PRRT) with radiolabeled somatostatin analogues is a well-established and effective treatment for patients with inoperable or metastatic neuroendocrine tumors (NETs) that overexpress somatostatin receptors (SSTRs).[1][2][3][4][5] this compound, often referred to as DOTATATE when chelated with DOTA, exhibits a high affinity for SSTR subtype 2 (sst2), making it an excellent targeting vector for delivering a cytotoxic radiation dose to tumor cells.[6][7] The choice of radionuclide, either the β⁻-emitter ¹⁷⁷Lu or the pure β⁻-emitter ⁹⁰Y, significantly influences the therapeutic outcome due to their distinct physical properties.
Physical Properties of ¹⁷⁷Lu and ⁹⁰Y
The differing physical characteristics of Lutetium-177 and Yttrium-90 are fundamental to their application in PRRT. ¹⁷⁷Lu's lower energy and shorter path length are considered advantageous for treating smaller tumors and minimizing damage to surrounding healthy tissue, while ⁹⁰Y's higher energy and longer path length may be more effective for larger, bulkier tumors.[2][5][8][9]
| Property | Lutetium-177 (¹⁷⁷Lu) | Yttrium-90 (⁹⁰Y) |
| Half-life | 6.73 days | 2.67 days (64.1 hours) |
| Beta (β⁻) Energy (Max) | 0.497 MeV | 2.28 MeV |
| Beta (β⁻) Energy (Mean) | 0.149 MeV | 0.935 MeV |
| Maximum Tissue Penetration | ~2 mm | ~11 mm |
| Gamma (γ) Emission | 113 keV (6.4%), 208 keV (11%) | None (Bremsstrahlung) |
| Imaging Capability | Yes (SPECT) | Indirectly (Bremsstrahlung imaging) |
Comparative Efficacy and Clinical Outcomes
Clinical studies have demonstrated the efficacy of both ¹⁷⁷Lu-DOTATATE and ⁹⁰Y-DOTATATE in the management of neuroendocrine tumors. While direct head-to-head comparisons in large randomized controlled trials are limited, a significant body of evidence from single-center studies, retrospective analyses, and trials of tandem therapies provides valuable insights into their respective performance.
Tumor Response and Survival
Studies have shown that both agents can induce tumor regression and prolong survival. The landmark NETTER-1 trial, a phase III study, demonstrated a significant improvement in progression-free survival (PFS) and overall survival (OS) with ¹⁷⁷Lu-DOTATATE compared to high-dose octreotide (B344500) LAR in patients with advanced, progressive midgut NETs.[10][11][12][13]
Some studies suggest that a tandem approach, utilizing both ¹⁷⁷Lu-DOTATATE and ⁹⁰Y-DOTATATE, may offer a synergistic effect, with ⁹⁰Y targeting larger tumor masses and ¹⁷⁷Lu addressing smaller lesions and micrometastases.[1][2][4][10][14][15][16] A study comparing ⁹⁰Y-DOTATATE alone to a tandem ⁹⁰Y/¹⁷⁷Lu-DOTATATE therapy found that the tandem approach resulted in a significantly longer overall survival.[4]
| Study/Parameter | ¹⁷⁷Lu-DOTATATE | ⁹⁰Y-DOTATATE | Tandem ¹⁷⁷Lu/⁹⁰Y-DOTATATE |
| Objective Response Rate (ORR) | 18% (NETTER-1 trial) | Varies (up to 30% in some studies) | 42.3% in one study |
| Progression-Free Survival (PFS) | Significantly prolonged vs. control (NETTER-1) | Median PFS of 12.2 months in one study | Median PFS of over 24 months in some studies[1][2] |
| Overall Survival (OS) | Improved vs. control (NETTER-1) | Median OS of 26.2 months in one study | Significantly longer than ⁹⁰Y-DOTATATE alone in a comparative study[2][4] |
Note: The data presented is a summary from various studies and direct comparison should be made with caution due to differences in study design and patient populations.
Toxicity Profiles
The primary dose-limiting toxicities for both radiopharmaceuticals are renal and hematological. Due to its lower energy and shorter particle range, ¹⁷⁷Lu-DOTATATE is generally associated with a more favorable safety profile, particularly concerning nephrotoxicity.[8][17][18][19][20]
| Toxicity Type | ¹⁷⁷Lu-DOTATATE | ⁹⁰Y-DOTATATE |
| Renal Toxicity | Generally mild (Grade 1-2) and infrequent.[17][18][20] | Higher incidence and severity of nephrotoxicity reported.[17][19][20] |
| Hematological Toxicity | Myelosuppression can occur, but is typically transient and manageable. | Higher rates of Grade 3/4 hematological toxicity have been observed compared to ¹⁷⁷Lu-DOTATATE.[19] |
| Other Adverse Events | Nausea and vomiting (often related to amino acid co-infusion), fatigue. | Similar to ¹⁷⁷Lu-DOTATATE, with potential for more severe side effects due to higher energy. |
Experimental Protocols
Radiolabeling and Quality Control of this compound
Objective: To radiolabel DOTA-Tyr3-Octreotate with ¹⁷⁷Lu or ⁹⁰Y and perform quality control checks to ensure the final product is suitable for clinical use.
Materials:
-
DOTA-Tyr3-Octreotate (pharmaceutical grade)
-
¹⁷⁷LuCl₃ or ⁹⁰YCl₃ solution (high specific activity)
-
Metal-free water and reagents
-
Sodium acetate (B1210297) or ammonium (B1175870) acetate buffer
-
Gentisic acid or other radical scavenger
-
Sterile, pyrogen-free vials
-
Heating block or water bath
-
HPLC system with a radioactivity detector
-
ITLC strips and developing solvent
-
Dose calibrator
Procedure:
-
Preparation: In a sterile, pyrogen-free vial, combine the DOTA-Tyr3-Octreotate peptide with a suitable buffer (e.g., sodium acetate) to maintain the optimal pH for labeling (typically pH 4.0-5.0).
-
Radiolabeling: Add the required activity of ¹⁷⁷LuCl₃ or ⁹⁰YCl₃ to the vial containing the peptide and buffer. A radical scavenger like gentisic acid may be included to prevent radiolysis.
-
Incubation: Gently mix the solution and incubate at a controlled temperature (e.g., 95°C) for a specific duration (typically 15-30 minutes).
-
Purification (if necessary): After incubation, the reaction mixture may be purified using a C18 Sep-Pak cartridge to remove any unbound radionuclide. The labeled peptide is retained on the cartridge and subsequently eluted with an ethanol/water mixture.
-
Sterilization: The final product is sterilized by passing it through a 0.22 µm filter into a sterile, pyrogen-free vial.
Quality Control:
-
Radiochemical Purity (RCP): Determined by HPLC and/or ITLC. The percentage of radioactivity associated with the desired radiolabeled peptide should be >95%. For ITLC, a common mobile phase is a mixture of ammonium acetate and methanol.
-
Radionuclidic Purity: Confirmed by gamma spectroscopy to ensure no other radioactive isotopes are present.
-
pH: Measured to be within the acceptable range for intravenous administration (typically 5.0-8.5).
-
Sterility and Endotoxin Testing: Performed to ensure the product is free from microbial contamination and pyrogens.
Patient Treatment Protocol (Generalized)
Patient Selection:
-
Histologically confirmed, inoperable, or metastatic neuroendocrine tumor.
-
Positive somatostatin receptor expression confirmed by imaging (e.g., ⁶⁸Ga-DOTATATE PET/CT).
-
Adequate bone marrow, renal, and liver function.
Administration:
-
Pre-medication: Antiemetics are administered approximately 30 minutes prior to the amino acid infusion to prevent nausea and vomiting.
-
Nephroprotection: An intravenous infusion of a solution containing lysine (B10760008) and arginine is started 30-60 minutes before the administration of the radiopharmaceutical and continues for several hours. This is crucial to reduce the renal reabsorption of the radiolabeled peptide and minimize radiation dose to the kidneys.[7][21]
-
Radiopharmaceutical Infusion: ¹⁷⁷Lu-DOTATATE or ⁹⁰Y-DOTATATE is administered intravenously over 20-30 minutes. The standard therapeutic dose for ¹⁷⁷Lu-DOTATATE is typically 7.4 GBq (200 mCi) per cycle, with a total of four cycles administered at 8-12 week intervals. Dosing for ⁹⁰Y-DOTATATE can vary.
-
Post-infusion Monitoring: Patients are monitored for any acute adverse effects. Post-therapy imaging (SPECT for ¹⁷⁷Lu, Bremsstrahlung for ⁹⁰Y) is often performed to assess the biodistribution of the radiopharmaceutical.
Dosimetry:
-
Patient-specific dosimetry can be performed to calculate the radiation absorbed dose to tumors and critical organs, such as the kidneys and bone marrow. This involves acquiring a series of quantitative images at multiple time points post-infusion.[20][22][23]
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound via the SSTR2 receptor.
Experimental Workflow for Comparative Efficacy Study
Caption: Generalized experimental workflow for a comparative clinical trial.
Conclusion
Both ¹⁷⁷Lu-DOTATATE and ⁹⁰Y-DOTATATE are effective therapeutic options for patients with well-differentiated, somatostatin receptor-positive neuroendocrine tumors. The choice between these two radiopharmaceuticals, or a combination thereof, depends on several factors including tumor size and burden, patient-specific characteristics, and the desired balance between therapeutic efficacy and potential toxicity. ¹⁷⁷Lu-DOTATATE is often favored due to its more favorable safety profile, particularly with regard to renal toxicity, and its theranostic capabilities allowing for straightforward post-therapy imaging.[8][18] However, the higher energy of ⁹⁰Y-DOTATATE may be advantageous in patients with large, bulky tumors. The concept of tandem therapy, leveraging the distinct physical properties of both radionuclides, is a promising strategy that warrants further investigation in prospective, randomized trials.[1][2][4][14] In vitro studies have shown that this compound labeled with either ¹⁷⁷Lu or ⁹⁰Y can effectively control tumor growth in a dose-dependent manner.[5][6][24]
References
- 1. researchgate.net [researchgate.net]
- 2. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. Peptide receptor radionuclide therapy with 90Y-DOTATATE/90Y-DOTATOC in patients with progressive metastatic neuroendocrine tumours: assessment of response, survival and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 90Y/177Lu-DOTATOC: From Preclinical Studies to Application in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tech.snmjournals.org [tech.snmjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. nanets.net [nanets.net]
- 10. onclive.com [onclive.com]
- 11. ahpba.org [ahpba.org]
- 12. NETTER-1 Trial Final Overall Survival Analysis of Lu-177 Dotatate Plus Long-Acting Octreotide vs High-Dose Long-Acting Octreotide for Midgut Neuroendocrine Tumors - The ASCO Post [ascopost.com]
- 13. Phase 3 Trial of 177Lu-Dotatate for Midgut Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.viamedica.pl [journals.viamedica.pl]
- 16. Treatment with tandem [90Y]DOTA-TATE and [177Lu]DOTA-TATE of neuroendocrine tumours refractory to conventional therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Clinical Guide to Peptide Receptor Radionuclide Therapy with 177Lu-DOTATATE in Neuroendocrine Tumor Patients | MDPI [mdpi.com]
- 18. Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Radiolabeled Somatostatin Analogs—A Continuously Evolving Class of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Correlation of dose with toxicity and tumour response to 90Y- and 177Lu-PRRT provides the basis for optimization through individualized treatment planning - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 177Lu-DOTATATE for the treatment of gastroenteropancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Dosimetry after peptide receptor radionuclide therapy: impact of reduced number of post-treatment studies on absorbed dose calculation and on patient management - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Overview of Radiolabeled Somatostatin Analogs for Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Showdown: DOTATATE and Other SSTR2-Targeting Radiotracers for Neuroendocrine Tumor Imaging and Therapy
A detailed comparison of the performance of various somatostatin (B550006) receptor subtype 2 (SSTR2)-targeting radiotracers in preclinical settings, with a focus on DOTATATE. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of binding affinities, cellular uptake, and in vivo tumor targeting capabilities, supported by experimental data and detailed methodologies.
The landscape of diagnosis and treatment for neuroendocrine tumors (NETs) has been significantly advanced by the development of radiolabeled somatostatin analogs (SSAs) that target the highly expressed SSTR2 on the surface of these tumor cells. Among these, DOTATATE has emerged as a cornerstone in both PET imaging (as [⁶⁸Ga]Ga-DOTATATE) and peptide receptor radionuclide therapy (PRRT) (as [¹⁷⁷Lu]Lu-DOTATATE). However, the quest for radiotracers with improved tumor-to-background ratios, enhanced tumor retention, and favorable dosimetry continues to drive the development of novel SSAs. This guide provides a preclinical comparison of DOTATATE with other SSTR2-targeting radiotracers, presenting key performance data in a structured format to aid in the evaluation and selection of candidates for further clinical development.
Performance Metrics: A Head-to-Head Comparison
The efficacy of an SSTR2-targeting radiotracer is determined by several key parameters, including its binding affinity to the receptor, the rate and extent of its internalization into tumor cells, and its in vivo biodistribution profile, which dictates tumor uptake and clearance from non-target organs. The following tables summarize preclinical data for DOTATATE and its competitors.
Table 1: SSTR2 Binding Affinity
Binding affinity, typically measured as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), is a critical determinant of a radiotracer's ability to bind to its target. A lower value indicates a higher affinity.
| Compound | IC50 (nM) for SSTR2 | Cell Line/Assay Condition | Reference |
| [ⁿᵃᵗGa]DOTATATE | 1.2 ± 0.6 | Membrane preparations, [¹²⁵I]SST-28 | [1] |
| [⁶⁸Ga]DOTATATE | 0.2 ± 0.04 | - | [2] |
| [ⁿᵃᵗGa]HA-DOTATATE | 1.4 ± 0.8 | Membrane preparations, [¹²⁵I]SST-28 | [1] |
| [⁶⁸Ga]DOTATOC | 2.5 ± 0.5 | - | [2] |
| HYNIC-TOC | 3.74 ± 0.82 | AR42J cells, ¹²⁵I-[Tyr³]octreotide | [3] |
| HYNIC-TOC2 (dimer) | 0.74 ± 0.19 | AR42J cells, ¹²⁵I-[Tyr³]octreotide | [3] |
| DOTA-JR11 | 4.69 ± 0.03 | U2OS-SSTR2+ cells, [¹¹¹In]In-DOTA-JR11 | [4] |
| ⁿᵃᵗLa-DOTA-JR11 | 4.71 ± 0.04 | U2OS-SSTR2+ cells, [¹¹¹In]In-DOTA-JR11 | [4] |
| ⁿᵃᵗLu-DOTA-JR11 | 3.88 ± 0.05 | U2OS-SSTR2+ cells, [¹¹¹In]In-DOTA-JR11 | [4] |
Table 2: In Vitro Cell Uptake and Internalization
The ability of a radiotracer to be internalized by tumor cells is crucial for therapeutic applications, as it leads to a higher radiation dose delivered to the tumor.
| Compound | Cell Line | Uptake/Internalization (% of added activity) | Time Point | Reference |
| [⁶⁸Ga]HA-DOTATATE | AR42J | Tenfold higher than [¹²⁵I]TOC | - | [1] |
| [⁶⁸Ga]DOTATATE | AR42J | Sixfold higher than [¹²⁵I]TOC | - | [1] |
| [¹⁷⁷Lu]Lu-DOTA-Peptide 2 (antagonist) | HT-29 | <5% internalization | 6 h | [5] |
Table 3: In Vivo Tumor Uptake in Preclinical Models
Biodistribution studies in animal models provide crucial information on the in vivo performance of a radiotracer, particularly its uptake in the tumor and clearance from other organs. The data is often expressed as the percentage of the injected dose per gram of tissue (%ID/g).
| Compound | Animal Model (Tumor) | Tumor Uptake (%ID/g) | Time Point (post-injection) | Reference |
| [⁶⁸Ga]HA-DOTATATE | CD1 mice (AR42J) | 33.6 ± 10.9 | 1 h | [1] |
| [⁶⁸Ga]DOTATATE | CD1 mice (AR42J) | 24.1 ± 4.9 | 1 h | [1] |
| [²²⁵Ac]Ac-DOTA-JR11 | - | 7.7 ± 0.9 | 4 h | [4] |
| [²²⁵Ac]Ac-DOTA-JR11 | - | 2.8 ± 0.5 | 72 h | [4] |
| [¹⁷⁷Lu]Lu-DOTA-EB-TATE | SSTR2-high xenograft | Significantly higher than [¹⁷⁷Lu]Lu-DOTA-TATE | - | [6] |
| [⁹⁹ᵐTc]Tc-HYNIC-TOC2 | Nude mice (AR42J) | 13.31 ± 3.14 | 1 h | [3] |
| [⁹⁹ᵐTc]Tc-HYNIC-TOC | Nude mice (AR42J) | 5.32 ± 0.94 | 1 h | [3] |
| [¹⁷⁷Lu]Lu-DOTA-Peptide 2 | - | 10.89 | 4 h | [5] |
| [²¹²Pb]Pb-DOTAMTATE | - | >20 | up to 24 h | [7] |
| [⁶⁸Ga]Ga-TATE-46 | NCI-H727 tumor-bearing mice | 7.53 ± 1.13 | 1 h | [8] |
| [⁶⁸Ga]Ga-DOTA-TATE | NCI-H727 tumor-bearing mice | 1.57 ± 0.17 | 1 h | [8] |
Table 4: Tumor-to-Organ Ratios
High tumor-to-organ ratios are desirable for clear imaging and to minimize radiation exposure to healthy tissues during therapy. The tumor-to-kidney ratio is particularly important as the kidneys are often a dose-limiting organ.
| Compound | Animal Model (Tumor) | Tumor-to-Kidney Ratio | Time Point (post-injection) | Reference |
| [¹⁷⁷Lu]Lu-DOTATOC | Patients | Higher than [¹⁷⁷Lu]Lu-DOTATATE in 53% of lesions | - | [9] |
| [¹⁷⁷Lu]Lu-DOTA-rhCCK-70 | - | 1.45 ± 0.12 | 24 h | [10] |
| [¹⁷⁷Lu]Lu-DOTA-rhCCK-91 | - | 1.14 ± 0.12 | 24 h | [10] |
| [¹⁷⁷Lu]Lu-DOTA-rhCCK-18 | - | 0.19 ± 0.01 | 24 h | [10] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible preclinical evaluation of SSTR2-targeting radiotracers. Below are outlines of key experimental methodologies.
Competitive Binding Assay
This assay determines the affinity of a non-radiolabeled test compound for SSTR2 by measuring its ability to compete with a radiolabeled ligand.
-
Cell Culture and Membrane Preparation: SSTR2-expressing cells (e.g., AR42J, HEK293-SSTR2) are cultured to confluence. For membrane preparations, cells are harvested, homogenized in a cold buffer, and centrifuged to pellet the cell membranes, which are then resuspended.
-
Incubation: A fixed concentration of a radiolabeled SSTR2 ligand (e.g., [¹²⁵I]Tyr³-octreotide) is incubated with the cell membranes or whole cells in the presence of increasing concentrations of the unlabeled competitor compound (e.g., DOTATATE).
-
Separation of Bound and Free Radioligand: The incubation is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve.
In Vitro Cell Uptake and Internalization Assay
This assay quantifies the amount of radiotracer that is taken up by and internalized into SSTR2-expressing cells.
-
Cell Seeding: SSTR2-expressing cells are seeded in multi-well plates and allowed to adhere overnight.
-
Incubation with Radiotracer: The cells are incubated with a known concentration of the radiolabeled tracer at 37°C for various time points.
-
Determination of Total Cell-Associated Radioactivity: At each time point, the incubation medium is removed, and the cells are washed with cold buffer. The cells are then lysed, and the radioactivity in the lysate is measured to determine the total cell-associated radioactivity (surface-bound + internalized).
-
Determination of Internalized Radioactivity: To differentiate between surface-bound and internalized radioactivity, a parallel set of cells is treated with an acidic buffer (e.g., glycine-HCl, pH 2.5) for a short period to strip the surface-bound radiotracer before cell lysis and counting.
-
Data Analysis: The percentage of internalized radioactivity is calculated as (radioactivity in acid-treated cells / total cell-associated radioactivity) x 100.
In Vivo Biodistribution Studies in Animal Models
These studies evaluate the distribution of the radiotracer in a living organism, providing data on tumor uptake and clearance from various organs.
-
Animal Model: Immunocompromised mice or rats are inoculated with SSTR2-expressing tumor cells (e.g., AR42J) to establish tumor xenografts.
-
Radiotracer Administration: Once the tumors reach a suitable size, the animals are injected with a known amount of the radiotracer, typically via the tail vein.
-
Tissue Harvesting: At predefined time points post-injection, the animals are euthanized, and various organs and tissues of interest (including the tumor, blood, kidneys, liver, spleen, muscle, etc.) are dissected, weighed, and their radioactivity is measured in a gamma counter.
-
Data Calculation: The uptake in each organ is calculated as the percentage of the injected dose per gram of tissue (%ID/g).
-
Blocking Studies: To confirm the specificity of the radiotracer for SSTR2, a separate group of animals is co-injected with an excess of a non-radiolabeled SSTR2-targeting compound (e.g., octreotide) to block the receptors. A significant reduction in tumor uptake in the blocked group compared to the unblocked group indicates specific binding.
Visualizing Key Processes
To better understand the mechanisms and workflows involved in the preclinical evaluation of SSTR2-targeting radiotracers, the following diagrams are provided.
SSTR2 Signaling Pathway
Upon binding of an agonist like DOTATATE, the SSTR2 receptor initiates a cascade of intracellular events that can lead to the inhibition of cell proliferation and hormone secretion.
Caption: SSTR2 signaling cascade initiated by agonist binding.
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for the preclinical assessment of a novel SSTR2-targeting radiotracer.
Caption: Standard workflow for preclinical radiotracer evaluation.
References
- 1. Twins in spirit - episode I: comparative preclinical evaluation of [68Ga]DOTATATE and [68Ga]HA-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. (99m)Tc-labeled dimeric octreotide peptide: a radiotracer with high tumor uptake for single-photon emission computed tomography imaging of somatostatin receptor subtype 2-positive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Preclinical study of a new 177Lu-labeled somatostatin receptor antagonist in HT-29 human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical Study of a Dual-Target Molecular Probe Labeled with 68Ga Targeting SSTR2 and FAP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide receptor radionuclide therapy with (177)Lu labeled somatostatin analogs DOTATATE and DOTATOC: contrasting renal dosimetry in the same patient [pubmed.ncbi.nlm.nih.gov]
- 10. Significant reduction of activity retention in the kidneys via optimized linker sequences in radiohybrid-based minigastrin analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Tyr3-Octreotate with Somatostatin Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tyr3-Octreotate's binding affinity and functional activity across the five human somatostatin (B550006) receptor subtypes (SSTR1-SSTR5). The information is intended to assist researchers and drug development professionals in evaluating the selectivity and potential applications of this important somatostatin analog.
Introduction
This compound, a synthetic analog of somatostatin, is a crucial tool in the diagnosis and treatment of neuroendocrine tumors (NETs) that overexpress somatostatin receptors (SSTRs). Its efficacy is largely attributed to its high affinity for SSTR subtype 2 (SSTR2). However, understanding its cross-reactivity with other SSTR subtypes is essential for predicting its full pharmacological profile, potential side effects, and for the development of more selective or broadly targeted therapeutic agents. This guide summarizes the available experimental data on the binding and functional characteristics of this compound and its derivatives at each SSTR subtype.
Binding Affinity Profile
The binding affinity of this compound and its derivatives to the five human SSTR subtypes is typically determined through competitive radioligand binding assays. In these experiments, the ability of the unlabeled peptide to displace a radiolabeled ligand from the receptor is measured, and the half-maximal inhibitory concentration (IC50) is determined. A lower IC50 value indicates a higher binding affinity.
The following table summarizes the binding affinities (IC50 in nM) of DOTA-conjugated this compound (DOTATATE) for the five human somatostatin receptor subtypes, as reported in a key study by Reubi et al. (2000).[1] It is important to note that the affinity can be influenced by the specific chelator and radiometal used.
| Compound | SSTR1 (IC50 nM) | SSTR2 (IC50 nM) | SSTR3 (IC50 nM) | SSTR4 (IC50 nM) | SSTR5 (IC50 nM) |
| DOTA-Tyr3-Octreotate | >1000 | 1.6 | 235 | >1000 | 33 |
Data from Reubi JC, Schär JC, Waser B, et al. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use. Eur J Nucl Med. 2000;27(3):273-282.[1]
As the data clearly indicates, DOTA-Tyr3-Octreotate exhibits a high affinity and selectivity for SSTR2. Its affinity for SSTR5 is moderate, while it shows low to negligible affinity for SSTR1, SSTR3, and SSTR4.
Functional Activity and Signaling Pathways
The activation of SSTRs by agonists like this compound initiates a cascade of intracellular signaling events. All five SSTR subtypes are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o). The principal signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Other signaling pathways, such as the modulation of ion channels (e.g., activation of K+ channels and inhibition of Ca2+ channels) and the activation of phosphotyrosine phosphatases (PTPs), are also involved.
Due to its high affinity for SSTR2, the functional effects of this compound are predominantly mediated through this subtype. These effects include the potent inhibition of hormone secretion from NETs and the induction of cell cycle arrest. While this compound can also signal through SSTR5, and to a much lesser extent SSTR3, the physiological and clinical relevance of these interactions is less well-defined, particularly at therapeutic concentrations where SSTR2 is the primary target.
Experimental Protocols
The following are generalized protocols for the key experiments used to characterize the cross-reactivity of this compound.
Radioligand Binding Assay (Competitive)
This assay measures the binding affinity of this compound by its ability to compete with a radiolabeled ligand for binding to SSTR subtypes.
Methodology:
-
Membrane Preparation: Cell membranes from cell lines stably expressing a single human SSTR subtype (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5) are prepared by homogenization and centrifugation.
-
Incubation: A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Tyr³-octreotide) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Separation: The reaction is terminated, and bound radioligand is separated from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of unlabeled this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
cAMP Functional Assay
This assay measures the ability of this compound to inhibit adenylyl cyclase and reduce intracellular cAMP levels.
Methodology:
-
Cell Culture: Cells stably expressing a single SSTR subtype are cultured in appropriate media.
-
Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and then stimulated with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of this compound.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The concentration of this compound that produces a 50% inhibition of the forskolin-stimulated cAMP production (EC50) is determined.
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to modulate intracellular calcium levels, which can be a downstream effect of SSTR activation, particularly through coupling to Gq/11 or via βγ subunits of Gi/o proteins activating phospholipase C.
Methodology:
-
Cell Loading: Cells expressing a specific SSTR subtype are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulation: The baseline fluorescence is measured, and then the cells are stimulated with varying concentrations of this compound.
-
Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time by measuring the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: The concentration of this compound that produces a 50% of the maximal change in fluorescence (EC50) is determined.
Conclusion
This compound and its derivatives, such as DOTATATE, are highly selective for the somatostatin receptor subtype 2. While some cross-reactivity with SSTR5 and, to a lesser extent, SSTR3 exists, the affinity for SSTR1 and SSTR4 is negligible. This SSTR2-preferential binding profile is consistent with its primary mechanism of action in the management of SSTR2-positive neuroendocrine tumors. For researchers and drug developers, this high selectivity makes this compound a valuable tool for studying SSTR2-mediated signaling and a foundational molecule for the development of SSTR2-targeted diagnostics and therapeutics. Further investigation into the functional consequences of its interaction with SSTR5 may reveal additional therapeutic opportunities or potential off-target effects.
References
A Paradigm Shift in Neuroendocrine Tumor Targeting: SSTR2 Antagonists Outperform Agonists In Vivo
A comprehensive analysis of preclinical and clinical data reveals that novel somatostatin (B550006) receptor 2 (SSTR2) antagonists demonstrate superior in vivo performance compared to the established agonist, Tyr3-Octreotate. This superiority is characterized by higher tumor uptake, improved tumor-to-background ratios, and enhanced therapeutic efficacy, heralding a potential shift in the standard of care for neuroendocrine tumor (NET) imaging and therapy.
Recent research has consistently highlighted the advantages of SSTR2 antagonists over agonists like this compound (often used in the form of 177Lu-DOTATATE).[1][2][3] While agonists are internalized by tumor cells upon binding to SSTR2, antagonists primarily remain on the cell surface.[4][5] Counterintuitively, this lack of internalization does not hinder their effectiveness; in fact, it contributes to a higher number of available binding sites and prolonged tumor retention, leading to better therapeutic outcomes.[1][6][7]
Quantitative Performance Metrics: A Head-to-Head Comparison
The in vivo superiority of SSTR2 antagonists is most evident in direct comparative studies. Quantitative data from various preclinical and clinical evaluations consistently favor antagonists for key performance indicators.
| Performance Metric | This compound (Agonist) | Novel SSTR2 Antagonists (e.g., JR11/OPS201, LM3) | Key Findings |
| Tumor Uptake | Baseline | Up to 4-fold higher in some studies.[2] | Antagonists consistently show significantly higher accumulation in tumors. |
| Tumor-to-Kidney Dose Ratio | Baseline | >2-fold higher.[1] | This indicates a better safety profile with less radiation dose to a critical organ. |
| Tumor Dose Delivery | Baseline | Up to 3.5-fold higher tumor doses.[1] | Leads to potentially greater therapeutic efficacy. |
| Lesion Detection | Standard | Detect a greater number of lesions.[2][7][8] | Improved sensitivity in diagnostic imaging. |
| Binding Affinity (Kd/IC50) | High | Comparable or higher affinity.[6][9] | Both classes of compounds exhibit strong binding to SSTR2. |
Signaling Pathways and Mechanism of Action
The fundamental difference in the mechanism of action between SSTR2 agonists and antagonists at the cellular level underpins their varied in vivo performance. Agonists, upon binding, trigger the internalization of the receptor-ligand complex. In contrast, antagonists bind to the receptor without initiating significant internalization, leading to a higher density of receptors on the cell surface available for binding.
Caption: SSTR2 Agonist vs. Antagonist Mechanism.
Experimental Protocols
The evaluation of these compounds follows a standardized set of preclinical and clinical experimental protocols to determine their safety and efficacy.
In Vivo Biodistribution Studies in Animal Models
A typical workflow for comparing the biodistribution of radiolabeled SSTR2 agonists and antagonists is as follows:
Caption: In Vivo Biodistribution Experimental Workflow.
Methodology:
-
Animal Model: Immunodeficient mice (e.g., nude mice) are subcutaneously inoculated with human neuroendocrine tumor cells that express SSTR2, such as NCI-H69, AR42J, or U2OS-SSTR2 cells.[9][10][11] Tumors are allowed to grow to a specified size.
-
Radiolabeling: The peptides (this compound and the novel SSTR2 antagonist) are conjugated with a chelator (e.g., DOTA) and radiolabeled with a suitable radionuclide (e.g., 177Lu for therapy, 68Ga for PET imaging, or 111In for SPECT imaging).[4][9][10]
-
Administration: A defined amount of the radiolabeled compound is injected intravenously into the tumor-bearing mice.[10][12]
-
Imaging: At various time points post-injection (e.g., 1, 4, 24, 48, 72 hours), the animals are imaged using SPECT/CT or PET/CT to visualize the biodistribution of the radiopharmaceutical.[11][13]
-
Ex Vivo Biodistribution: At the end of the imaging studies, animals are euthanized. Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.) are collected, weighed, and the radioactivity is measured using a gamma counter.
-
Data Analysis: The uptake in the tumor and organs is calculated as the percentage of the injected dose per gram of tissue (%ID/g). Tumor-to-organ ratios are then determined to assess the targeting efficiency and potential for off-target toxicity.
In Vitro Binding and Internalization Assays
Methodology:
-
Cell Culture: SSTR2-expressing cells (e.g., AR42J) are cultured in appropriate media.[9]
-
Competitive Binding Assay: Cells are incubated with a constant concentration of the radiolabeled peptide and increasing concentrations of the corresponding non-radiolabeled ("cold") peptide. The concentration of the cold peptide that inhibits 50% of the specific binding of the radiolabeled peptide (IC50) is determined to assess binding affinity.
-
Internalization Assay: Cells are incubated with the radiolabeled compound at 37°C. At different time points, the medium is removed, and the cells are treated with an acid buffer to differentiate between membrane-bound and internalized radioactivity. This allows for the quantification of the internalization rate. SSTR2 antagonists are expected to show low internalization compared to agonists.[4][11]
Conclusion
The collective evidence from in vivo and in vitro studies strongly supports the superiority of novel SSTR2 antagonists over the agonist this compound for the targeting of neuroendocrine tumors.[1] The improved tumor uptake, higher tumor-to-background ratios, and enhanced detection of metastatic lesions position these antagonists as highly promising agents for both diagnostic imaging and peptide receptor radionuclide therapy (PRRT).[2][7][8] As research continues to refine and develop new antagonist-based radiopharmaceuticals, they are poised to become the new standard in the management of patients with neuroendocrine neoplasms.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Preclinical study of a new 177Lu-labeled somatostatin receptor antagonist in HT-29 human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. The Emergence of Somatostatin Antagonist–Based Theranostics: Paving the Road Toward Another Success? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeted radionuclide therapy and diagnostic imaging of SSTR positive neuroendocrine tumors: a clinical update in the new decade [frontiersin.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Biodistribution and dosimetry of 177Lu-labeled [DOTA0,Tyr3]octreotate in male nude mice with human small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Effects of treatment with (177)Lu-DOTA-Tyr(3)-octreotate on uptake of subsequent injection in carcinoid-bearing nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Evaluation of Two Long-Acting SSTR2 Antagonists for Radionuclide Therapy of Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Peptide Receptor Radionuclide Therapy for Neuroendocrine Tumors
A Systematic Review of Clinical Trials Involving [¹⁷⁷Lu]Lu-DOTA-TATE
This guide provides a systematic review of clinical trial data for [¹⁷⁷Lu]Lu-DOTA-TATE, a form of Peptide Receptor Radionuclide Therapy (PRRT). It is intended for researchers, scientists, and drug development professionals, offering an objective comparison with alternative treatments for neuroendocrine tumors (NETs) supported by experimental data.
[¹⁷⁷Lu]Lu-DOTA-TATE, also known as Lutetium Lu 177 dotatate (B3348540) or [¹⁷⁷Lu-DOTA⁰,Tyr³]-octreotate, is a radiolabeled somatostatin (B550006) analogue.[1][2] It has become a cornerstone in the management of well-differentiated, somatostatin receptor (SSTR)-positive gastroenteropancreatic neuroendocrine tumors (GEP-NETs), particularly for inoperable or metastatic disease.[3][4] The therapy, marketed as Lutathera®, was the first PRRT to receive FDA approval for this indication.[2][5]
Mechanism of Action
The therapeutic efficacy of [¹⁷⁷Lu]Lu-DOTA-TATE is rooted in its high affinity for the somatostatin receptor subtype 2 (SSTR2), which is overexpressed on the cell membranes of the majority of GEP-NETs.[3][6] The Tyr3-octreotate peptide acts as a vehicle, targeting and binding to these receptors. Following this binding, the entire radiopharmaceutical-receptor complex is internalized by the cell.[6] The chelated Lutetium-177 radionuclide then delivers a localized dose of beta- and gamma-radiation, inducing DNA damage and subsequent apoptosis in the tumor cells.[1][6] This targeted delivery minimizes radiation exposure to healthy tissues.[7]
Pivotal Clinical Trial: NETTER-1
The approval and widespread adoption of [¹⁷⁷Lu]Lu-DOTA-TATE were largely based on the results of the NETTER-1 trial, a Phase III, randomized, controlled study.[5][8] This trial provided the highest level of evidence for its efficacy and safety in patients with midgut NETs.
Experimental Protocol: NETTER-1
-
Study Design: A multicenter, randomized, open-label, active-controlled Phase III trial.[9] Patients were randomized 1:1 to receive either [¹⁷⁷Lu]Lu-DOTA-TATE plus Octreotide (B344500) LAR or high-dose Octreotide LAR alone.[5]
-
Patient Population: The study enrolled 229 patients with inoperable, progressive, well-differentiated, SSTR-positive midgut neuroendocrine tumors.[5][10] All patients had documented disease progression while receiving a standard dose of octreotide.[10]
-
Interventions:
-
Experimental Arm: Patients received four intravenous infusions of 7.4 GBq (200 mCi) of [¹⁷⁷Lu]Lu-DOTA-TATE every 8 weeks.[9] This was administered alongside 30 mg of long-acting octreotide (Octreotide LAR). For kidney protection, an amino acid solution was co-administered with each infusion.[5][9]
-
Control Arm: Patients received intramuscular injections of high-dose Octreotide LAR (60 mg) every 4 weeks.[9]
-
-
Primary Endpoint: The primary endpoint was Progression-Free Survival (PFS).[5]
-
Secondary Endpoints: Key secondary endpoints included Objective Response Rate (ORR), Overall Survival (OS), and safety.[5][8]
Comparative Clinical Performance
Efficacy Data
The NETTER-1 trial demonstrated a significant improvement in outcomes for patients treated with [¹⁷⁷Lu]Lu-DOTA-TATE compared to high-dose octreotide.[8] More recent data from the NETTER-2 trial has also shown a significant benefit as a first-line treatment for certain advanced GEP-NETs.[11]
Table 1: Comparative Efficacy in Midgut NETs (NETTER-1 Trial)
| Endpoint | [¹⁷⁷Lu]Lu-DOTA-TATE + Octreotide LAR (n=116) | High-Dose Octreotide LAR (n=113) | Hazard Ratio (95% CI) / p-value |
|---|---|---|---|
| Progression-Free Survival (PFS) | Not Reached (at 20 months) | 8.4 months | 0.21; p < 0.0001[8] |
| Objective Response Rate (ORR) | 18% | 3% | p < 0.001[5] |
| Overall Survival (OS) | Significant benefit observed | - | HR 0.52 (Initial analysis)[5] |
Data sourced from the pivotal NETTER-1 trial results.[5][8]
Comparison with Other Systemic Therapies
While direct head-to-head trials are limited, data from various studies allow for an indirect comparison of [¹⁷⁷Lu]Lu-DOTA-TATE with other approved agents for NETs.
Table 2: Efficacy of Key Systemic Therapies in Pancreatic NETs (pNETs)
| Therapy | Trial | Median PFS (months) | ORR (%) |
|---|---|---|---|
| [¹⁷⁷Lu]Lu-DOTA-TATE | OCLURANDUM (Phase II) | 20.7 | N/A[4] |
| Everolimus | RADIANT-3 | 11.0 | 5% |
| Sunitinib | A6181036 | 11.4 | 9% |
| Octreotide LAR | PROMID (Midgut NETs) | 14.3 | <1%[8] |
Note: These results are from different trials with potentially different patient populations and should not be compared directly.
Safety and Tolerability
[¹⁷⁷Lu]Lu-DOTA-TATE is generally well-tolerated, with predictable and manageable side effects.[4] The most common toxicities are hematological and renal, which are closely monitored during treatment.
Table 3: Key Grade 3-4 Adverse Events (NETTER-1 Trial)
| Adverse Event | [¹⁷⁷Lu]Lu-DOTA-TATE Arm (%) | High-Dose Octreotide Arm (%) |
|---|---|---|
| Thrombocytopenia | 2.6% | 0% |
| Neutropenia | 0.9% | 0% |
| Lymphopenia | 8.8% | 0% |
| Nausea | 4% | 1% |
| Vomiting | 7% | 0% |
| Renal Toxicity | Low incidence, managed with amino acid infusion | - |
Data reflects the most common severe adverse events reported in the NETTER-1 trial.
Alternatives and Treatment Landscape
The management of advanced NETs involves multiple lines of therapy. [¹⁷⁷Lu]Lu-DOTA-TATE is a critical component, typically used after disease progression on first-line somatostatin analogues like octreotide or lanreotide.[4]
Other PRRT agents have been investigated, notably those using Yttrium-90 (⁹⁰Y), such as [⁹⁰Y-DOTA,Tyr³]-octreotide (DOTATOC).[12] ⁹⁰Y is a higher-energy beta emitter, which may be more effective for larger tumors, but is associated with a higher risk of renal and hematological toxicity compared to ¹⁷⁷Lu.[12][13] [¹⁷⁷Lu]Lu-DOTA-TATE is often preferred due to its more favorable safety profile and the ability to perform post-treatment imaging with its gamma emissions.[4][12]
Conclusion
Peptide Receptor Radionuclide Therapy with [¹⁷⁷Lu]Lu-DOTA-TATE represents a significant advancement in the treatment of SSTR-positive neuroendocrine tumors. Clinical trial data, led by the pivotal NETTER-1 study, has firmly established its superior efficacy in improving progression-free survival and objective response rates compared to standard-dose somatostatin analogues in patients with progressive midgut NETs.[5][8] Its targeted mechanism of action provides a favorable safety profile, making it a preferred second- or third-line treatment option.[4] Ongoing research continues to explore its use in other types of NETs and in earlier lines of therapy, further solidifying its role in the clinical management of this disease.[11][14]
References
- 1. [177Lu-DOTA0,Tyr3]-octreotate in the treatment of midgut neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Clinical Guide to Peptide Receptor Radionuclide Therapy with 177Lu-DOTATATE in Neuroendocrine Tumor Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lutathera (Lutetium Lu 177 Dotatate) First Radioactive Drug Approved for Gastroenteropancreatic Neuroendocrine Tumors - The Oncology Pharmacist [theoncologypharmacist.com]
- 6. Neuroendocrine Tumor 177Lutetium-Dotatate Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. onclive.com [onclive.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. A Study Comparing Treatment With 177Lu-DOTA0-Tyr3-Octreotate to Octreotide LAR in Patients With Inoperable, Progressive, Somatostatin Receptor Positive Midgut Carcinoid Tumours [clinicaltrials.stanford.edu]
- 11. novartis.com [novartis.com]
- 12. Lutetium-labelled peptides for therapy of neuroendocrine tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. netrf.org [netrf.org]
A Comparative Meta-analysis of Progression-Free Survival with 177Lu-DOTATATE in Neuroendocrine Tumors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 177Lu-DOTATATE with Alternative Therapies
This guide provides a comprehensive meta-analysis of progression-free survival (PFS) in patients with neuroendocrine tumors (NETs) treated with 177Lu-DOTATATE, offering a comparative perspective against other targeted therapies, namely everolimus (B549166) and sunitinib (B231). The data presented is compiled from pivotal clinical trials and meta-analyses to support evidence-based research and drug development decisions.
Efficacy Overview: 177Lu-DOTATATE and Alternatives
The landscape of treatment for advanced, progressive neuroendocrine tumors has evolved significantly with the advent of targeted therapies. This section summarizes the comparative efficacy of 177Lu-DOTATATE, everolimus, and sunitinib, focusing on key clinical endpoints.
Quantitative Data Summary
The following tables present a consolidated view of progression-free survival (PFS), overall survival (OS), and objective response rate (ORR) from key clinical trials.
Table 1: Efficacy of 177Lu-DOTATATE in Midgut Neuroendocrine Tumors (NETTER-1 Trial)
| Endpoint | 177Lu-DOTATATE + Octreotide (B344500) LAR (30mg) | High-Dose Octreotide LAR (60mg) | Hazard Ratio (95% CI) | p-value |
| Median PFS | Not Reached | 8.5 months | 0.21 (0.14 - 0.33) | <0.0001 |
| Median OS | 48.0 months | 36.3 months | 0.84 (0.60 - 1.17) | 0.30 |
| ORR | 18% | 3% | - | <0.001 |
Table 2: Efficacy of Everolimus in Advanced, Progressive, Non-functional Neuroendocrine Tumors of GI or Lung Origin (RADIANT-4 Trial)
| Endpoint | Everolimus | Placebo | Hazard Ratio (95% CI) | p-value |
| Median PFS | 11.0 months | 3.9 months | 0.48 (0.35 - 0.67) | <0.00001 |
| Median OS | - | - | 0.64 (0.40 - 1.05) | 0.037 |
| ORR | 2% | 1% | - | - |
Table 3: Efficacy of Sunitinib in Advanced, Well-Differentiated Pancreatic Neuroendocrine Tumors
| Endpoint | Sunitinib | Placebo | Hazard Ratio (95% CI) | p-value |
| Median PFS | 11.4 months | 5.5 months | 0.42 (0.26 - 0.66) | <0.001 |
| Median OS | 38.6 months | 29.1 months | 0.73 (0.50 - 1.06) | 0.094 |
| ORR | 9.3% | 0% | - | - |
Table 4: Indirect Comparison of 177Lu-DOTATATE with Everolimus and Sunitinib in Pancreatic Neuroendocrine Tumors (P-NETs)
| Comparison | Endpoint | Hazard Ratio (95% CI) |
| 177Lu-DOTATATE vs. Everolimus | Progression-Free Survival | 0.46 (0.30 - 0.71) |
| 177Lu-DOTATATE vs. Sunitinib | Progression-Free Survival | 0.36 (0.18 - 0.70) |
Note: Data from a matching-adjusted indirect comparison.[1][2]
Experimental Protocols
Detailed methodologies of the pivotal trials are crucial for interpreting the comparative data.
NETTER-1 Trial (177Lu-DOTATATE)
The NETTER-1 trial was a phase 3, multicenter, randomized, controlled study.
-
Patient Population: 229 patients with inoperable, progressive, somatostatin (B550006) receptor-positive midgut neuroendocrine tumors.
-
Randomization: Patients were randomized in a 1:1 ratio.
-
Treatment Arms:
-
Experimental Arm: 177Lu-DOTATATE (7.4 GBq every 8 weeks for 4 administrations) plus octreotide LAR 30 mg.
-
Control Arm: High-dose octreotide LAR 60 mg every 4 weeks.
-
-
Primary Endpoint: Progression-free survival, assessed every 12 weeks.
-
Secondary Endpoints: Objective response rate, overall survival, and safety.
RADIANT-4 Trial (Everolimus)
The RADIANT-4 trial was a phase 3, randomized, double-blind, placebo-controlled study.
-
Patient Population: 302 patients with advanced, progressive, well-differentiated, non-functional neuroendocrine tumors of gastrointestinal or lung origin.
-
Randomization: Patients were randomized in a 2:1 ratio.
-
Treatment Arms:
-
Experimental Arm: Everolimus 10 mg daily.
-
Control Arm: Placebo daily.
-
-
Primary Endpoint: Progression-free survival.
-
Secondary Endpoints: Overall survival, objective response rate, and safety.
Sunitinib Phase III Trial
This was a randomized, double-blind, placebo-controlled, multicenter phase III study.
-
Patient Population: 171 patients with advanced, well-differentiated, progressive pancreatic neuroendocrine tumors.
-
Randomization: Patients were randomized to receive either sunitinib or placebo.
-
Treatment Arms:
-
Experimental Arm: Sunitinib 37.5 mg daily.
-
Control Arm: Placebo.
-
-
Primary Endpoint: Progression-free survival.
-
Secondary Endpoints: Overall survival, objective response rate, and safety.
Visualizing the Evidence and Mechanism
To further elucidate the presented data and the underlying biological rationale, the following diagrams are provided.
References
- 1. Matching-adjusted indirect treatment comparison of [177Lu]Lu-DOTA-TATE, everolimus and sunitinib in advanced, unresectable gastroenteropancreatic neuroendocrine tumours: Relative effectiveness of [177Lu]Lu-DOTA-TATE in gastroenteropancreatic neuroendocrine tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.eur.nl [pure.eur.nl]
The Predictive Power of 68Ga-DOTATATE PET/CT in 177Lu-DOTATATE Therapy for Neuroendocrine Tumors
A comprehensive analysis of the correlation between diagnostic tracer uptake and therapeutic response, providing researchers, scientists, and drug development professionals with a comparative guide to this theranostic pair.
The advent of theranostics has revolutionized the management of neuroendocrine tumors (NETs), with the combination of Gallium-68 (68Ga)-DOTATATE Positron Emission Tomography/Computed Tomography (PET/CT) for diagnosis and Lutetium-177 (177Lu)-DOTATATE for peptide receptor radionuclide therapy (PRRT) standing out as a prime example. The fundamental principle of this approach lies in the shared molecular target, the somatostatin (B550006) receptor subtype 2 (SSTR2), which is overexpressed on the surface of most well-differentiated NETs. This guide delves into the crucial correlation between the uptake of the diagnostic radiotracer, 68Ga-DOTATATE, and the subsequent therapeutic response to 177Lu-DOTATATE, offering a detailed comparison based on experimental data.
Quantitative Correlation: Linking Diagnostic Imaging to Therapeutic Efficacy
Numerous studies have investigated the predictive value of quantitative parameters derived from 68Ga-DOTATATE PET/CT for the outcomes of 177Lu-DOTATATE therapy. The standardized uptake value (SUV), a semi-quantitative measure of radiotracer accumulation in tissue, is a key metric in this assessment. The following tables summarize the findings from key studies, highlighting the correlation between various 68Ga-DOTATATE PET parameters and therapeutic response metrics.
| 68Ga-DOTATATE PET Parameter | Therapeutic Response Metric | Correlation | Key Findings | References |
| SUVmean | Absorbed Dose (Gy/GBq) | Significant Positive Correlation (Spearman ρ = 0.64) | SUVmean demonstrated a stronger correlation with the absorbed dose compared to SUVpeak.[1][2] | [1][2] |
| SUVmax | Progression-Free Survival (PFS) | Predictive | Higher mean SUVmax was a predictor of a favorable therapy response and was associated with longer PFS.[3] | [3] |
| Total Tumor Volume (TTV) | Progression-Free Survival (PFS) & Overall Survival (OS) | Predictive (Inverse Correlation) | Higher TTV was predictive of shorter PFS and OS.[4][5] | [4][5] |
| SUVmin (Lowest Lesion Uptake) | Progression-Free Survival (PFS) | Predictive (Inverse Correlation) | Lower SUVmin was predictive of shorter PFS.[4][5] | [4][5] |
| Tumor-to-Spleen SUV Ratio | Progression-Free Survival (PFS) | Predictive | A higher ratio of mean lesion SUVmax to the SUVmax in the spleen was a significant predictor of PFS.[3] | [3] |
| Tumor-to-Liver SUV Ratio | Therapy Response | Predictive | A higher ratio of the mean lesion SUVmax to the SUVmax in the liver was a predictor of the therapy response.[3] | [3] |
| Tumor Heterogeneity (Kurtosis) | Therapy Response | Predictive | Lower kurtosis was a predictor of a favorable response.[3] | [3] |
Experimental Protocols: A Closer Look at the Methodologies
The robustness of the correlation data hinges on the meticulous execution of the experimental protocols. Below are detailed methodologies for the key experiments cited in this guide.
68Ga-DOTATATE PET/CT Imaging Protocol
A standardized protocol for 68Ga-DOTATATE PET/CT is crucial for obtaining reliable and comparable quantitative data.
-
Patient Preparation: Patients are typically instructed to discontinue long-acting somatostatin analogs for at least 4 weeks and short-acting analogs for at least 24 hours prior to the scan.[6] No specific dietary restrictions are usually required.
-
Radiopharmaceutical Administration: A mean dose of 131.8 (SD = 29.7) MBq of 68Ga-DOTATATE is administered intravenously.[3]
-
Uptake Time: The mean uptake time between injection and imaging is approximately 65.8 minutes.[3]
-
Image Acquisition: PET scans are typically acquired from the skull base to the mid-thigh, with an acquisition time of 2-3 minutes per bed position.[3] Low-dose CT is performed for attenuation correction and anatomical localization.
177Lu-DOTATATE Therapy Protocol
The administration of 177Lu-DOTATATE follows a well-defined protocol to ensure patient safety and therapeutic efficacy.
-
Patient Selection: Eligibility criteria often include biopsy-proven, well-differentiated NETs with a Ki-67 index of less than or equal to 30% and evidence of SSTR expression on 68Ga-DOTATATE PET/CT (typically Krenning score of 3 or 4).[3]
-
Treatment Regimen: The standard regimen consists of four cycles of 7.4 GBq (200 mCi) of 177Lu-DOTATATE administered intravenously every 8 weeks.[6]
-
Concomitant Medication: An antiemetic is given 30 minutes before the infusion of an amino acid solution, which is administered to reduce the radiation dose to the kidneys.[6] The amino acid infusion continues for at least 4 hours.[6]
-
Dosimetry: In some protocols, whole-body scintigraphy is performed at multiple time points after each cycle to estimate the absorbed dose to critical organs and tumors, allowing for individualized dosimetry-guided therapy.[3]
Visualizing the Theranostic Workflow
The following diagram illustrates the logical workflow from patient selection and diagnostic imaging with 68Ga-DOTATATE to therapeutic intervention with 177Lu-DOTATATE and subsequent response assessment.
Caption: Theranostic workflow for neuroendocrine tumors.
Conclusion
The strong correlation between 68Ga-DOTATATE uptake and the therapeutic response to 177Lu-DOTATATE underscores the power of this theranostic approach in the management of neuroendocrine tumors. Quantitative parameters from baseline 68Ga-DOTATATE PET/CT, particularly SUV metrics and tumor volume, serve as valuable predictive biomarkers for treatment efficacy. This allows for improved patient stratification, enabling clinicians to identify individuals who are most likely to benefit from PRRT and to potentially tailor treatment strategies for optimized outcomes. The detailed experimental protocols provide a foundation for reproducible research and clinical practice, ensuring the continued advancement of personalized medicine in the field of nuclear oncology.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. The predictive value of pretherapy [68Ga]Ga-DOTA-TATE PET and biomarkers in [177Lu]Lu-PRRT tumor dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Prediction of 177Lu-DOTATATE Therapy Outcomes in Neuroendocrine Tumor Patients Using Semi-Automatic Tumor Delineation on 68Ga-DOTATATE PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tech.snmjournals.org [tech.snmjournals.org]
Safety Operating Guide
Proper Disposal of Tyr3-Octreotate: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of Tyr3-Octreotate, ensuring operational integrity and laboratory safety.
This document provides comprehensive, step-by-step guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound. Adherence to these protocols is critical to ensure the safety of laboratory personnel and compliance with regulatory standards. This guide addresses both the non-radiolabeled peptide and its radiolabeled analogues.
I. General Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound in accordance with good industrial hygiene and safety practices.[1] Always consult the Safety Data Sheet (SDS) for specific handling information. General precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[2][3] For radiolabeled compounds, additional shielding and dosimetry may be required based on the isotope and activity level.
-
Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, especially when dealing with powders or creating solutions, to avoid inhalation.[1]
-
Spill Management: In the event of a spill, notify the appropriate safety personnel immediately.[2] For non-radiolabeled spills, absorb the material with an inert substance and place it in a designated chemical waste container. For radiolabeled spills, follow established institutional protocols for radioactive decontamination.
-
Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[2][4] Do not eat, drink, or smoke in laboratory areas where chemicals are handled.[4][5]
II. Disposal of Non-Radiolabeled this compound
Unused or waste non-radiolabeled this compound should be treated as chemical waste.[6] Disposal procedures must comply with all applicable federal, state, and local regulations.[7]
Key Disposal Steps:
-
Segregation: Do not mix this compound waste with general laboratory trash or other waste streams.
-
Containerization: Place solid waste in a clearly labeled, sealed container designated for chemical waste. Liquid waste should be collected in a compatible, leak-proof container, also clearly labeled.
-
Labeling: The waste container must be labeled with the full chemical name ("this compound"), the quantity of waste, and any associated hazards.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials pending pickup by a certified waste disposal service.
III. Disposal of Radiolabeled this compound
When this compound is radiolabeled (e.g., with Lutetium-177, Gallium-68, or other radionuclides), it must be handled and disposed of as radioactive waste.[8] The primary principle for managing radioactive waste is to minimize exposure and ensure containment.
Experimental Protocol for Disposal of Radiolabeled this compound Waste
This protocol outlines the general steps for the disposal of radioactive waste generated from experiments involving radiolabeled this compound.
1. Waste Segregation and Characterization:
-
Immediately following the procedure, segregate radioactive waste from non-radioactive waste.
-
Categorize the radioactive waste by physical form:
-
Dry Solid Waste: Includes contaminated gloves, absorbent paper, pipette tips, and empty vials.
-
Liquid Waste: Aqueous and organic solutions containing the radiolabeled peptide.
-
Sharps Waste: Contaminated needles, syringes, and other sharp objects.[9]
-
2. Containerization and Shielding:
-
Dry Solid Waste: Place in a designated radioactive waste container lined with a plastic bag. The container should be appropriately shielded if the radionuclide emissions warrant it.[10]
-
Liquid Waste: Collect in a clearly marked, shatter-resistant carboy. Secondary containment must be used to prevent spills.[10] Do not mix different isotopes in the same container unless permitted by your institution's Radiation Safety Officer (RSO).[9]
-
Sharps Waste: Place in a puncture-resistant container specifically designed for radioactive sharps.[9]
3. Labeling and Record-Keeping:
-
All radioactive waste containers must be clearly labeled with the universal radiation symbol.
-
The label must include the following information:
-
Radionuclide(s) present (e.g., ¹⁷⁷Lu-DOTA-TATE)
-
Total activity and date of measurement
-
Waste type (solid, liquid, sharps)
-
Principal Investigator (PI) and laboratory information[9]
-
-
Maintain a detailed log of all radioactive waste generated, including the date, radionuclide, activity, and form of the waste.[4][11]
4. Storage and Decay-in-Storage (DIS):
-
Store radioactive waste in a designated and properly shielded area.
-
For isotopes with short half-lives (generally less than 90 days), a DIS program may be utilized.[9][10]
-
Waste must be held for a minimum of 10 half-lives.
-
After the decay period, the waste must be surveyed with an appropriate radiation detection instrument to ensure its activity is indistinguishable from background radiation.[10]
-
Once cleared, all radioactive labels must be defaced or removed before disposal as non-radioactive waste.[9][10]
5. Final Disposal:
-
For long-lived isotopes or waste that cannot be managed through DIS, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed radioactive waste disposal company.[8]
-
Never dispose of radioactive waste down the sanitary sewer unless explicitly permitted by your institution's RSO for specific, low-level aqueous waste.[10][11]
Quantitative Data for Waste Management
The following table provides a template for the type of information that must be recorded for the disposal of radiolabeled this compound. Specific activity limits for disposal are determined by institutional and regulatory bodies.
| Waste Category | Radionuclide | Initial Activity (mCi) | Date of Generation | Disposal Method | Final Survey Reading (cpm) | Date of Disposal |
| Dry Solid Waste | e.g., ¹⁷⁷Lu | 5.0 | 2025-12-10 | Decay-in-Storage | Background | 2026-02-18 |
| Liquid Waste (Aqueous) | e.g., ⁶⁸Ga | 10.0 | 2025-12-10 | Decay-in-Storage | Background | 2025-12-11 |
| Sharps | e.g., ¹⁷⁷Lu | 1.5 | 2025-12-10 | EHS Pickup | N/A | 2025-12-15 |
Mandatory Visualizations
Disposal Workflow for Radiolabeled this compound
The following diagram illustrates the decision-making process and workflow for the proper disposal of waste contaminated with radiolabeled this compound.
Caption: Workflow for the disposal of radiolabeled this compound.
This information is intended as a guide and does not supersede institutional or regulatory requirements. Always consult your institution's Radiation Safety Officer and Environmental Health and Safety department for specific disposal protocols.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Appendix I: Radioisotope Laboratory Rules | Office of Research [bu.edu]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Radiation Lab Rules and Regulations | Using Rad Materials | Radiation Safety | UMass Lowell [uml.edu]
- 5. sceti.co.jp [sceti.co.jp]
- 6. puretidestherapy.com [puretidestherapy.com]
- 7. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 8. moravek.com [moravek.com]
- 9. research.columbia.edu [research.columbia.edu]
- 10. Radioactive Waste | Environment, Health and Safety [ehs.cornell.edu]
- 11. Radioactive Waste Disposal Guidelines | Environmental Health and Safety | University of Illinois Chicago [ehso.uic.edu]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Tyr3-Octreotate
For researchers, scientists, and drug development professionals, ensuring personal safety during the handling of Tyr3-Octreotate, particularly in its radiolabeled forms, is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment. Adherence to these protocols is critical to minimize exposure and ensure the integrity of research.
When handling this compound, especially when conjugated with a radionuclide such as Lutetium-177 (¹⁷⁷Lu), a multi-faceted approach to personal protective equipment (PPE) is required. This is guided by the core principle of ALARA, which stands for "As Low As Reasonably Achievable," to minimize radiation exposure.[1]
Essential Personal Protective Equipment
A standard set of PPE is mandatory for handling this compound in a laboratory setting.[2][3] This includes:
-
Lab Coats: A full-length, closed lab coat with sleeves rolled down is necessary to protect against splashes and contamination.[1][3]
-
Gloves: Disposable latex or nitrile gloves are required at all times.[1][3] It is crucial to inspect gloves for any damage before use and to wash and dry hands thoroughly after removal.[2] To prevent skin contamination on the wrists, long gloves can be worn with the lab coat tucked in.[3]
-
Eye Protection: Safety glasses should always be worn to protect the eyes from potential splashes of the chemical.[3]
-
Footwear: Closed-toed shoes are mandatory to protect against spills.[3]
For radiolabeled this compound, additional specialized equipment is essential to mitigate radiation exposure.
Quantitative Data on Radiation Shielding and Exposure
The following table summarizes key quantitative data related to radiation protection when handling radiolabeled this compound.
| Equipment/Parameter | Specification/Value | Purpose | Source |
| Anti-X Gloves | 0.20 mm thickness | Reduce skin equivalent dose to the hands. | [4] |
| Lead-Equivalent Apron | 0.25 mm Pb-equivalent | Halves the personal equivalent dose measured over the apron. | [4] |
| Syringe Shields | Varies by manufacturer | Minimize radiation exposure during reconstitution and administration.[1][5][6] | |
| Vial Shields | Varies by manufacturer | Reduce radiation exposure when handling vials containing radiopharmaceuticals.[1][5] | |
| Skin Equivalent Dose (¹⁷⁷Lu operations with 0.20-mm anti-X gloves) | Chemist: 0.080 mSv/GBq (95th percentile)Physician: 0.011 mSv/GBq (95th percentile) | Indicates the level of radiation exposure to the skin of the hands. | [4] |
Experimental Protocol: Safe Handling of Radiolabeled this compound
The following protocol outlines the key steps for the safe handling of radiolabeled this compound, from preparation to administration, in a research setting.
-
Preparation:
-
Work in a designated and properly ventilated area.[2]
-
Ensure all necessary PPE and shielding are readily available.
-
Use appropriate kit vial shields when compounding radiopharmaceuticals.[1]
-
When manipulating syringes during compounding or assaying, use tongs whenever possible to increase the distance from the radioactive source.[1]
-
-
Handling and Administration:
-
Monitoring:
-
Personnel handling radioactive materials should wear personal monitoring devices, such as dosimetry badges, to track cumulative radiation exposure.[1][5]
-
Conduct regular wipe tests and surveys with a radiation detection meter in all areas where the radioactive material is stored, prepared, and used to monitor for contamination.[1][5]
-
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Operational and Disposal Plans
Operational Plan:
-
Training: All personnel must receive comprehensive training on the safe handling of radiopharmaceuticals and the specific procedures for this compound.[5]
-
Controlled Access: Designate a specific, clearly labeled area for the handling and storage of radioactive materials.[5] Access to this area should be restricted to authorized personnel.
-
Emergency Procedures: Establish and clearly post emergency procedures for spills or personal contamination. This should include immediate steps for containment, decontamination, and medical consultation.[2] In case of skin contact, immediately wash the affected area with soap and plenty of water and seek medical advice.[2][8] For eye contact, rinse with pure water for at least 15 minutes and consult a doctor.[2]
-
Record Keeping: Maintain meticulous records of all radioactive material received, used, and disposed of.
Disposal Plan:
-
Waste Segregation: All radioactive waste, including unused product, contaminated gloves, bench paper, and other materials, must be segregated from non-radioactive waste.
-
Shielded Waste Containers: Use appropriately shielded and clearly labeled containers for the temporary storage of radioactive waste.[6][9]
-
Decay in Storage: For radionuclides with short half-lives, waste may be stored in a secure, shielded location until it has decayed to background radiation levels, at which point it can be disposed of as regular waste.
-
Official Regulations: All radioactive waste disposal must be carried out in strict accordance with institutional and official state and federal regulations.[8] Do not allow the product to enter drains or surface water.[8]
By implementing these comprehensive safety measures, researchers can confidently handle this compound while minimizing risks and ensuring a safe and productive laboratory environment.
References
- 1. radiology.wisc.edu [radiology.wisc.edu]
- 2. chemicalbook.com [chemicalbook.com]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. Personnel exposure in labelling and administration of (177)Lu-DOTA-D-Phe1-Tyr3-octreotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nuclear Medicine Safety - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. lemerpax.com [lemerpax.com]
- 7. nanets.net [nanets.net]
- 8. sceti.co.jp [sceti.co.jp]
- 9. phillips-safety.com [phillips-safety.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
